2,6-Dibromotoluene
Description
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Properties
IUPAC Name |
1,3-dibromo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSKCBIGEMSDIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219382 | |
| Record name | 2,6-Dibromotoluene | |
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Molecular Weight |
249.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69321-60-4 | |
| Record name | 2,6-Dibromotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069321604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dibromotoluene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69321-60-4 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,6-Dibromotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic route for the preparation of 2,6-dibromotoluene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the challenges associated with the direct selective dibromination of o-toluidine, this guide details a more reliable two-step pathway commencing from p-toluidine (B81030). The synthesis involves the bromination of p-toluidine to form 4-amino-3,5-dibromotoluene, followed by a reductive deamination to yield the target compound, this compound.
Overall Reaction Scheme
The synthetic pathway can be summarized as follows:
-
Bromination of p-Toluidine: p-Toluidine is treated with bromine in glacial acetic acid to yield 4-amino-3,5-dibromotoluene.
-
Deamination of 4-Amino-3,5-dibromotoluene: The amino group of the intermediate is removed via diazotization followed by reduction with ethanol.
Experimental Protocols
The following sections provide detailed methodologies for each step of the synthesis.
Step 1: Synthesis of 4-Amino-3,5-dibromotoluene from p-Toluidine
This procedure is adapted from the bromination of p-toluidine in glacial acetic acid.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Toluidine | 107.15 | 10.7 g | 0.1 |
| Glacial Acetic Acid | 60.05 | 85 mL | - |
| Bromine | 159.81 | 52.8 g (17.6 mL) | 0.33 |
| Rectified Spirit | - | As needed | - |
| Ice | - | As needed | - |
Procedure:
-
In a 250 mL two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 10.7 g (0.1 mol) of p-toluidine in 45 mL of glacial acetic acid.[1]
-
Cool the flask in an ice bath.
-
Slowly add a solution of 52.8 g (0.33 mol) of bromine in 40 mL of glacial acetic acid from the dropping funnel over a period of 1.5 hours with continuous stirring. Maintain the temperature of the reaction mixture below 10°C as the reaction is exothermic.[1]
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Pour the contents of the flask into a 500 mL beaker containing 200 mL of ice-cold water with vigorous stirring.
-
A solid precipitate of 4-amino-3,5-dibromotoluene will form.
-
Filter the solid using suction filtration and wash thoroughly with cold water.
-
Dry the crude product.
-
Recrystallize the crude product from rectified spirit to obtain pure 4-amino-3,5-dibromotoluene. The expected melting point is 75-76°C.[1]
Step 2: Synthesis of this compound via Deamination of 4-Amino-3,5-dibromotoluene
This procedure is adapted from the deamination of 3-bromo-4-aminotoluene.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Amino-3,5-dibromotoluene | 264.96 | 26.5 g | 0.1 |
| 95% Ethyl Alcohol | 46.07 | 60 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 15 mL | - |
| Sodium Nitrite (B80452) | 69.00 | 11 g | 0.16 |
| Copper Bronze | 63.55 | 2.5 g | - |
| 10% Sodium Hydroxide (B78521) Solution | 40.00 | As needed | - |
| 5% Sodium Carbonate Solution | 105.99 | As needed | - |
| Calcium Chloride | 110.98 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with an efficient mechanical stirrer, prepare a cold mixture of 60 mL of 95% ethyl alcohol and 15 mL of concentrated sulfuric acid.
-
To this cold mixture, add 26.5 g (0.1 mol) of 4-amino-3,5-dibromotoluene.
-
Stir the solution and cool it to 10°C.
-
Slowly add a solution of 11 g (0.16 mol) of sodium nitrite in 20 mL of water. Maintain the temperature below 15°C during the addition.
-
After the addition is complete, continue stirring for 30 minutes.
-
To the diazotized solution, add 2.5 g of copper bronze.
-
Replace the stirrer with a long, efficient reflux condenser.
-
Gently warm the flask. Be prepared to cool the flask in an ice-water bath if the reaction becomes too vigorous, as nitrogen gas will be evolved.
-
Once the initial vigorous reaction has subsided, heat the mixture on a steam bath for 10 minutes.
-
Add 150 mL of water to the reaction mixture and perform steam distillation until no more oily product comes over.
-
Separate the crude, heavy, yellow oil of this compound.
-
Wash the crude product with two portions of 10% sodium hydroxide solution, followed by one portion of water, then two portions of concentrated sulfuric acid, and finally with a 5% sodium carbonate solution.
-
Dry the product over anhydrous calcium chloride.
-
Purify the final product by distillation. The expected boiling point of this compound is around 246°C.
Data Summary
Table 1: Reactant and Product Information
| Compound | Molar Mass ( g/mol ) | Starting Amount (g) | Moles | Theoretical Yield (g) |
| p-Toluidine | 107.15 | 10.7 | 0.1 | - |
| 4-Amino-3,5-dibromotoluene | 264.96 | - | - | 26.5 |
| This compound | 249.93 | - | - | 25.0 |
Table 2: Key Reaction Parameters
| Step | Reaction | Temperature | Duration |
| 1 | Bromination | < 10°C | 2 hours |
| 2 | Diazotization | < 15°C | 30 minutes |
| 2 | Deamination | Gentle warming, then steam bath | ~ 20 minutes |
Visualizations
Caption: Synthetic pathway for this compound from p-toluidine.
This detailed guide provides a robust and reproducible method for the synthesis of this compound for research and development purposes. Adherence to the specified conditions and safety precautions is essential for a successful outcome.
References
An In-depth Technical Guide to the Laboratory Preparation of 2,6-Dibromotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible laboratory-scale synthesis of 2,6-dibromotoluene, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and herbicides.[1][2] The proposed methodology is a two-step process commencing with the bromination of o-toluidine (B26562), followed by a Sandmeyer reaction to introduce the second bromine atom. This guide offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound can be strategically approached in two main stages:
-
Bromination of o-Toluidine: The initial step involves the electrophilic aromatic substitution of o-toluidine with bromine. The amino group is a strong activating group and directs ortho- and para-substitution. By controlling the reaction conditions, it is possible to achieve mono-bromination at the position ortho to the amino group and meta to the methyl group, yielding 2-amino-6-bromotoluene.
-
Sandmeyer Reaction: The resulting 2-amino-6-bromotoluene is then converted to the corresponding diazonium salt, which subsequently undergoes a copper(I) bromide-catalyzed Sandmeyer reaction to replace the amino group with a second bromine atom, affording the final product, this compound.
Experimental Protocols
2.1. Step 1: Synthesis of 2-Amino-6-bromotoluene
This procedure is adapted from established methods for the bromination of aromatic amines.
Materials and Reagents:
-
o-Toluidine
-
Glacial Acetic Acid
-
Bromine
-
Ice
-
Sodium Hydroxide (B78521) Solution (10%)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve o-toluidine in glacial acetic acid.
-
Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the mixture by the slow addition of a 10% sodium hydroxide solution until the solution is basic.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-amino-6-bromotoluene.
-
The crude product may be purified by column chromatography on silica (B1680970) gel.
2.2. Step 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is based on well-established Sandmeyer reaction procedures for the conversion of arylamines to aryl bromides.[3][4]
Materials and Reagents:
-
2-Amino-6-bromotoluene
-
Hydrobromic Acid (48%)
-
Sodium Nitrite (B80452)
-
Copper(I) Bromide
-
Ice
-
Water
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
Diazotization:
-
In a beaker, dissolve 2-amino-6-bromotoluene in a mixture of hydrobromic acid (48%) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Cool this solution to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Heat the mixture to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them successively with 1 M sodium hydroxide solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis. The values are based on typical yields and molar ratios for similar reactions and should be optimized for specific laboratory conditions.
| Parameter | Step 1: Bromination | Step 2: Sandmeyer Reaction |
| Starting Material | o-Toluidine | 2-Amino-6-bromotoluene |
| Key Reagents | Bromine, Glacial Acetic Acid | HBr, NaNO₂, CuBr |
| Molar Ratio (Starting Material:Reagent) | 1 : 1.1 (o-Toluidine : Bromine) | 1 : 1.1 : 1.2 (Amine : NaNO₂ : CuBr) |
| Reaction Temperature | 0-5 °C | 0-5 °C (Diazotization), RT to 60 °C (Reaction) |
| Reaction Time | 2-3 hours | 2-4 hours |
| Typical Yield | 60-70% | 70-80% |
| Purification Method | Column Chromatography | Vacuum Distillation / Column Chromatography |
Visualization of the Synthetic Workflow
The logical flow of the synthesis of this compound is depicted in the following diagram.
Caption: Synthetic pathway for this compound.
Disclaimer: This guide provides a proposed synthetic route based on established chemical principles and analogous reactions. The experimental procedures should be carried out by trained professionals in a well-equipped laboratory with appropriate safety precautions. Reaction conditions may require optimization to achieve desired yields and purity.
References
physical and chemical properties of 2,6-Dibromotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 2,6-dibromotoluene. The information is intended to support researchers and professionals in the fields of chemical synthesis and drug development in understanding the utility and handling of this versatile chemical intermediate.
Core Chemical Properties
This compound is a halogenated aromatic hydrocarbon with the chemical formula C₇H₆Br₂. It is recognized for its specific molecular structure, featuring two bromine atoms at the ortho positions relative to the methyl group on a toluene (B28343) ring. This arrangement provides a unique reactivity profile, making it a valuable building block in complex organic synthesis.[1]
Physical and Chemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆Br₂ | [2] |
| Molecular Weight | 249.93 g/mol | [2] |
| CAS Number | 69321-60-4 | [2] |
| Appearance | Colorless to light yellow liquid or white solid | [3] |
| Melting Point | 2-6 °C | |
| Boiling Point | 112-113 °C at 7 mmHg | |
| Density | 1.812 g/cm³ | |
| Refractive Index | 1.6060 | |
| Solubility | Sparingly soluble in water; soluble in common organic solvents such as ethanol, acetone, and ether. |
Spectral Data
Spectral data is crucial for the identification and characterization of this compound. The National Institute of Standards and Technology (NIST) provides reference mass and IR spectra for this compound.[4] Researchers should refer to spectral databases for detailed information.
Synthesis and Purification
While various methods exist for the synthesis of brominated toluenes, a common approach for producing di-substituted derivatives involves the diazotization of an appropriate aminotoluene followed by a Sandmeyer-type reaction. Below is a representative experimental protocol for the synthesis of a dibromotoluene, which can be adapted for this compound starting from 2,6-diaminotoluene (B122827).
Representative Synthesis Protocol
This protocol is a general representation and may require optimization for the specific synthesis of this compound.
Materials:
-
2,6-Diaminotoluene
-
Hydrobromic acid (48%)
-
Sodium nitrite (B80452)
-
Copper(I) bromide
-
Diethyl ether
-
Sodium hydroxide (B78521)
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization: A solution of 2,6-diaminotoluene in aqueous hydrobromic acid is prepared in a flask and cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared.
-
The cold diazonium salt solution is slowly added to the copper(I) bromide solution with vigorous stirring. The reaction is allowed to warm to room temperature and then heated to 50-60 °C until the evolution of nitrogen gas ceases.
-
Work-up: The reaction mixture is cooled to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with aqueous sodium hydroxide and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification Protocol
The crude product can be purified by vacuum distillation or crystallization. A general crystallization protocol is provided below.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., a mixture of a solvent in which the compound is soluble and a solvent in which it is sparingly soluble, such as ethanol/water or hexane/ethyl acetate).
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
For further crystallization, the flask can be placed in an ice bath.
-
The crystals are collected by vacuum filtration and washed with a small amount of the cold solvent.
-
The purified crystals are dried under vacuum. The purity of the final product should be assessed by analytical methods such as GC-MS or NMR spectroscopy.[5]
Chemical Reactivity and Applications
The two bromine atoms on the aromatic ring of this compound make it a versatile intermediate for a variety of organic transformations.[1][3] The steric hindrance provided by the methyl group and the two bromine atoms can influence the regioselectivity of subsequent reactions.
Key Reactions
This compound is an excellent substrate for several classes of reactions, including:
-
Cross-Coupling Reactions: The bromine atoms can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings to form new carbon-carbon bonds. This is a powerful method for constructing complex molecular architectures.
-
Grignard Reactions: The bromine atoms can be converted to a Grignard reagent by reacting with magnesium metal. The resulting organometallic compound is a potent nucleophile that can react with a wide range of electrophiles.
-
Nucleophilic Aromatic Substitution: Although less common for aryl bromides without strong electron-withdrawing groups, under certain conditions, the bromine atoms can be displaced by strong nucleophiles.
The synthetic utility of this compound is illustrated in the following diagram:
Caption: Synthetic utility of this compound in key organic reactions.
Biological Activity Context
As a chemical intermediate, this compound is not expected to have direct biological activity or be involved in signaling pathways. Its significance in drug development lies in its role as a precursor to more complex molecules that may possess biological activity. For instance, the structural motifs derived from this compound can be found in compounds designed to interact with biological targets.
Analytical Methods
The purity and identity of this compound are typically confirmed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating this compound from its isomers and other impurities and for confirming its molecular weight. A general workflow for the analysis of brominated aromatic compounds is depicted below.
Caption: General workflow for the GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound, confirming the substitution pattern on the aromatic ring. Data for isomers such as 2,5-dibromotoluene (B165575) and 2,4-dibromotoluene (B1294801) are available for comparison.[6][7]
Safety and Handling
This compound is classified as an irritant to the skin, eyes, and respiratory system. It may be harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. Its unique structure allows for a range of chemical transformations, making it a key building block for the synthesis of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H6Br2 | CID 34681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound [webbook.nist.gov]
- 5. How To [chem.rochester.edu]
- 6. 2,5-Dibromotoluene(615-59-8) 1H NMR [m.chemicalbook.com]
- 7. 2,4-DIBROMOTOLUENE(31543-75-6) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 2,6-Dibromotoluene (CAS: 69321-60-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromotoluene, with the CAS number 69321-60-4, is a halogenated aromatic hydrocarbon that serves as a crucial building block in complex organic synthesis.[1] Its unique molecular structure, featuring two bromine atoms positioned ortho to a methyl group on a toluene (B28343) ring, imparts specific reactivity that makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety considerations for this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid under standard conditions.[3] A summary of its key quantitative properties is presented in Table 1 for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₇H₆Br₂ | [4][5] |
| Molecular Weight | 249.93 g/mol | [1] |
| CAS Number | 69321-60-4 | [5] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.812 g/cm³ | [1] |
| Melting Point | 2-6 °C | [6] |
| Boiling Point | 112-113 °C at 7 mmHg | [6] |
| Flash Point | 112-113 °C at 7 mmHg | [6] |
| Refractive Index | 1.6045-1.6085 @ 20 °C | [7] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, acetone, and ether. | [3] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
-
Mass Spectrometry: The mass spectrum of this compound is available through the NIST WebBook.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum, providing information about the functional groups present in the molecule, can also be accessed via the NIST WebBook.[3]
Synthesis of this compound
While direct bromination of toluene is a potential route, achieving high selectivity for the 2,6-isomer can be challenging. A more controlled and widely applicable method for the synthesis of aryl bromides is the Sandmeyer reaction, which involves the diazotization of an amino group followed by displacement with a bromide.[5] The following is a plausible experimental protocol for the synthesis of this compound starting from 2-methyl-3-nitroaniline, which can be converted to 2,6-dibromoaniline (B42060) and subsequently to the target molecule.
Experimental Protocol: Synthesis via Sandmeyer Reaction (Adapted from a similar procedure) [8]
Step 1: Diazotization of 2,6-Dibromoaniline
-
In a reaction vessel, suspend 2,6-dibromoaniline in an aqueous solution of hydrobromic acid (HBr).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the stirred suspension, maintaining the temperature below 5 °C.
-
Continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
-
Slowly add the previously prepared cold diazonium salt solution to the stirred CuBr solution.
-
Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-70 °C) for a specified time to ensure the reaction goes to completion.
-
After cooling, the organic product can be isolated by steam distillation or extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is then washed with a dilute base solution (e.g., sodium bicarbonate) and water, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude this compound can be further purified by vacuum distillation.
Reactivity and Applications in Drug Development
The two bromine atoms in this compound are amenable to a variety of cross-coupling reactions, making it a versatile building block for constructing more complex molecular architectures.[6] This is particularly valuable in drug discovery and development, where the systematic modification of a core structure is often required to optimize biological activity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with boronic acids or their esters in the presence of a palladium catalyst and a base to introduce aryl or vinyl substituents.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-2.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%), a suitable ligand if necessary (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.).
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water).
-
Heat the reaction mixture with vigorous stirring at a specified temperature (typically 80-110 °C) for a set duration (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl halides. This reaction is valuable for introducing alkynyl moieties into molecular scaffolds.
General Experimental Protocol: Sonogashira Coupling
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the terminal alkyne (1.1-2.2 eq.) in a degassed solvent (e.g., THF, DMF, or triethylamine).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Add a base, typically an amine like triethylamine (B128534) or diisopropylethylamine.
-
Stir the reaction mixture at a specified temperature (room temperature to 80 °C) until the starting material is consumed.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction is worked up by quenching with an aqueous solution (e.g., saturated NH₄Cl), followed by extraction, drying, and concentration.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines.
General Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk flask.
-
Add the desired primary or secondary amine (1.1-2.2 eq.).
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin.[6] It is harmful if swallowed.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6] If spilled, it should be absorbed with an inert material and disposed of as hazardous waste. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly versatile and valuable chemical intermediate for researchers and professionals in drug development. Its utility in a range of powerful cross-coupling reactions allows for the efficient synthesis of complex molecular structures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in the laboratory and beyond.
References
- 1. This compound | 69321-60-4 | FD30694 | Biosynth [biosynth.com]
- 2. Calculations of the molecular interactions in 1,3-dibromo-2,4,6-trimethyl-benzene: which methyl groups are quasi-free rotors in the crystal? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. brainly.com [brainly.com]
- 4. rsc.org [rsc.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Bromo-6-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,6-Dibromotoluene
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-dibromotoluene. The information is presented in a clear and structured format to assist researchers, scientists, and drug development professionals in the analysis and interpretation of NMR data for this compound and related structures. This document includes tabulated predicted spectral data, a detailed experimental protocol for the acquisition of NMR spectra, and visualizations to illustrate the molecular structure and signal assignments.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions were generated based on established computational models and are presented for a typical deuterated solvent such as chloroform-d (B32938) (CDCl₃).
Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constant (J) [Hz] | Integration |
| H-3, H-5 | 7.55 | Doublet (d) | 8.0 | 2H |
| H-4 | 7.05 | Triplet (t) | 8.0 | 1H |
| CH₃ (H-7) | 2.58 | Singlet (s) | - | 3H |
Predicted ¹³C NMR Data
| Signal Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-1 | 141.5 |
| C-2, C-6 | 129.0 |
| C-3, C-5 | 131.0 |
| C-4 | 129.5 |
| CH₃ (C-7) | 24.0 |
Experimental Protocols
The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic compounds like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If an internal standard is required, a solvent containing a known amount of tetramethylsilane (B1202638) (TMS) is often used.
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, 5 mm NMR tube. To avoid spectral artifacts, it is advisable to filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.
-
Sample Volume: Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
NMR Data Acquisition
-
Spectrometer Setup: The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, well-resolved peaks.
-
Tuning and Matching: The probe is tuned to the appropriate nucleus (¹H or ¹³C) to maximize the signal-to-noise ratio.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard one-pulse sequence.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled one-pulse sequence.
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.
-
Visualizations
The following diagrams illustrate the chemical structure of this compound with atom numbering and the logical relationship between the predicted NMR signals and the corresponding atoms.
Caption: Chemical structure of this compound with atom numbering for NMR signal assignment.
Caption: Logical relationship between the predicted ¹H and ¹³C NMR signals and the corresponding atoms in this compound.
An In-depth Technical Guide to the Mass Spectrometry of 2,6-Dibromotoluene
This technical guide provides a comprehensive overview of the mass spectrometry data for 2,6-Dibromotoluene, tailored for researchers, scientists, and professionals in drug development. It includes detailed mass spectral data, experimental protocols, and a proposed fragmentation pathway.
Core Data Presentation
The electron ionization (EI) mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of two bromine atoms. The key quantitative data from the mass spectrum is summarized in the table below.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 248 | 50 | [C₇H₆⁷⁹Br₂]⁺• (Molecular Ion) |
| 250 | 100 | [C₇H₆⁷⁹Br⁸¹Br]⁺• (Molecular Ion Isotope) |
| 252 | 50 | [C₇H₆⁸¹Br₂]⁺• (Molecular Ion Isotope) |
| 169 | 85 | [C₇H₆⁷⁹Br]⁺ |
| 171 | 85 | [C₇H₆⁸¹Br]⁺ |
| 90 | 40 | [C₇H₆]⁺ |
| 89 | 35 | [C₇H₅]⁺ |
Experimental Protocols
The following is a detailed methodology for acquiring the mass spectrum of this compound via Electron Ionization Mass Spectrometry (EI-MS).
1. Sample Preparation
-
For Solid Samples: Accurately weigh approximately 1 mg of this compound.[1] Dissolve the sample in a suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane (B109758) to a concentration of 1 mg/mL.[1]
-
Dilution: Take an aliquot of the stock solution and dilute it with the same solvent to a final concentration suitable for the instrument, typically in the range of 10-100 µg/mL.[1]
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.2 µm syringe filter to prevent clogging of the instrument's sample introduction system.[1]
2. Instrumentation and Analysis
-
Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization source is to be used.
-
Sample Introduction: The prepared sample solution can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples. For GC-MS, a suitable capillary column (e.g., DB-5ms) should be used.
-
Ionization: Electron ionization is performed at a standard electron energy of 70 eV.
-
Mass Analysis: The mass analyzer is operated in full scan mode to acquire a mass spectrum over a mass-to-charge (m/z) range of, for example, 50-350 amu.
-
Data Acquisition: Data is acquired and processed using the instrument's control and data analysis software.
Mandatory Visualizations
Fragmentation Pathway of this compound
The following diagram illustrates the proposed electron ionization fragmentation pathway of this compound.
Caption: Proposed EI fragmentation pathway of this compound.
References
An In-depth Technical Guide on the Infrared and Raman Spectroscopy of 2,6-Dibromotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the infrared (IR) and Raman spectroscopic analysis of 2,6-dibromotoluene. Due to the limited availability of comprehensive experimental data for this specific molecule in publicly accessible literature, this guide synthesizes information from analogous compounds and available spectral data to present a thorough understanding of its vibrational properties.
Introduction to the Vibrational Spectroscopy of this compound
This compound is an aromatic compound with a molecular formula of C₇H₆Br₂. Its structure consists of a toluene (B28343) molecule with two bromine atoms substituted at the ortho positions relative to the methyl group. This substitution pattern significantly influences the vibrational modes of the molecule, making IR and Raman spectroscopy valuable tools for its characterization. These techniques probe the vibrational, rotational, and other low-frequency modes in a molecule, providing a unique "fingerprint" that can be used for identification and structural elucidation.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. A vibrational mode will be IR active if it results in a change in the molecule's dipole moment. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. A vibrational mode is Raman active if there is a change in the polarizability of the molecule. Together, these two techniques provide complementary information about the vibrational modes of a molecule.
Experimental Protocols
Detailed experimental protocols for the acquisition of IR and Raman spectra of this compound are crucial for obtaining high-quality, reproducible data. The following protocols are based on standard methodologies employed for similar aromatic compounds.
2.1. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid-phase analysis, a small amount of high-purity this compound (typically 1-2 mg) is finely ground with approximately 200 mg of potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. For solution-phase analysis, a solution of this compound is prepared in a suitable solvent that has minimal absorption in the spectral region of interest (e.g., carbon tetrachloride or chloroform).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.
-
Data Acquisition:
-
The sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
A background spectrum of the pure KBr pellet or the solvent is recorded.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
To improve the signal-to-noise ratio, multiple scans (e.g., 32 or 64) are co-added.
-
The final spectrum is obtained by taking the ratio of the sample spectrum to the background spectrum.
-
2.2. Raman Spectroscopy
-
Sample Preparation: A small amount of this compound, either in its solid form or as a concentrated solution, is placed in a glass capillary tube or a quartz cuvette.
-
Instrumentation: A Fourier Transform (FT) Raman or a dispersive Raman spectrometer equipped with a laser excitation source is used. A near-infrared (NIR) laser, such as a Nd:YAG laser operating at 1064 nm, is often preferred to minimize fluorescence.
-
Data Acquisition:
-
The laser is focused onto the sample.
-
The scattered light is collected at a 90° or 180° (backscattering) geometry.
-
The Raman spectrum is recorded over a specific wavenumber range, typically 4000-50 cm⁻¹.
-
Multiple scans are accumulated to enhance the signal-to-noise ratio.
-
The instrument is calibrated using a known standard, such as cyclohexane (B81311) or a neon lamp.
-
Data Presentation
The following tables summarize the observed vibrational frequencies for this compound from its infrared spectrum and the expected prominent Raman active modes based on the analysis of similar substituted benzenes.
Table 1: Infrared Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment |
| ~3070 | Weak | C-H stretching (aromatic) |
| ~2930 | Weak | C-H stretching (methyl group) |
| ~1570 | Medium | C=C stretching (aromatic ring) |
| ~1450 | Strong | C=C stretching (aromatic ring) & CH₃ asymmetric bending |
| ~1380 | Medium | CH₃ symmetric bending |
| ~1170 | Medium | C-H in-plane bending |
| ~1030 | Strong | Ring breathing mode |
| ~780 | Strong | C-H out-of-plane bending |
| ~740 | Strong | C-Br stretching |
| ~550 | Medium | C-Br stretching |
Note: The data in this table is estimated from the gas-phase IR spectrum available in the NIST WebBook.[1] The exact peak positions and intensities may vary depending on the sample phase and experimental conditions.
Table 2: Expected Prominent Raman Active Modes for this compound
| Expected Wavenumber (cm⁻¹) | Expected Intensity | Tentative Assignment |
| ~3070 | Medium | C-H stretching (aromatic) |
| ~2930 | Medium | C-H stretching (methyl group) |
| ~1570 | Strong | C=C stretching (aromatic ring) |
| ~1250 | Medium | C-CH₃ stretching |
| ~1030 | Very Strong | Ring breathing mode |
| ~740 | Strong | C-Br stretching |
| ~550 | Strong | C-Br stretching |
| Below 400 | Medium-Strong | Ring deformation modes, C-Br bending |
Note: No experimental Raman spectrum for this compound was found in the searched literature. This table presents expected Raman active modes and their relative intensities based on the vibrational analysis of structurally similar molecules.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for IR and Raman analysis.
Interpretation of Spectra
The vibrational spectra of this compound can be interpreted by assigning the observed bands to specific molecular vibrations.
-
C-H Vibrations: The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The C-H stretching vibrations of the methyl group typically appear in the 3000-2850 cm⁻¹ range. The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds, as well as the bending modes of the methyl group, are found at lower wavenumbers.
-
Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene (B151609) ring usually give rise to a series of bands in the 1600-1400 cm⁻¹ region. A strong, sharp band corresponding to the ring breathing mode is a characteristic feature in the Raman spectrum of benzene derivatives and is expected around 1030 cm⁻¹.
-
C-Br Vibrations: The C-Br stretching vibrations are typically observed in the 800-500 cm⁻¹ region. Due to the presence of two bromine atoms, two C-Br stretching modes (symmetric and asymmetric) are expected.
-
Methyl Group Vibrations: Besides the C-H stretching modes, the methyl group exhibits symmetric and asymmetric bending vibrations around 1380 cm⁻¹ and 1450 cm⁻¹, respectively.
A complete vibrational analysis often involves theoretical calculations, such as Density Functional Theory (DFT), to predict the vibrational frequencies and intensities, which can then be compared with the experimental data to aid in the assignment of the observed bands.
Conclusion
References
An In-depth Technical Guide to the Solubility and Stability of 2,6-Dibromotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-dibromotoluene, focusing on its solubility in various solvents and its stability under different environmental conditions. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where this compound is utilized as a key intermediate.
Chemical Profile
This compound, with the chemical formula C₇H₆Br₂, is a halogenated aromatic hydrocarbon. It is recognized for its specific molecular structure, featuring two bromine atoms at the ortho positions relative to the methyl group on a toluene (B28343) ring.[1] This arrangement offers a unique reactivity profile, making it a valuable building block in complex organic synthesis pathways, particularly in the pharmaceutical and agrochemical industries.[2][3]
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 69321-60-4 | [1] |
| Molecular Weight | 249.93 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Mild aromatic or slightly pungent | [2] |
| Density | 1.812 g/cm³ | [4] |
| Boiling Point | 112-113°C at 7 mmHg | [5] |
| Melting Point | 2-6°C | [5] |
Solubility Profile
A thorough understanding of the solubility of this compound is crucial for its effective use in synthesis, including reaction condition optimization, purification, and formulation.
Qualitative Solubility
This compound is characterized by its low polarity, which dictates its solubility in various solvents. It is sparingly soluble in water but demonstrates good solubility in common organic solvents.[2]
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [2] |
| Ethanol | Good solubility | [2] |
| Acetone | Good solubility | [2] |
| Ether | Good solubility | [2] |
Quantitative Solubility
Table 3: Quantitative Water Solubility of this compound
| Parameter | Value | Reference |
| Log10 of Water Solubility (mol/L) | -4.27 (Calculated) | [6] |
This calculated value indicates a very low water solubility, consistent with the qualitative descriptions.
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and application in chemical reactions.
General Stability and Storage
For safe handling and to maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area.[2] It should be kept in tightly sealed containers, away from direct sunlight, heat sources, and strong oxidizing agents.[2]
Stability Under Specific Conditions
Detailed experimental studies on the degradation of this compound under specific pH, temperature, and light conditions are not extensively documented in publicly available literature. However, based on its chemical structure and general knowledge of similar brominated aromatic compounds, the following can be inferred:
-
pH: The compound is expected to be relatively stable in neutral aqueous solutions. Harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other degradation reactions, although specific pathways have not been detailed in the available literature.
-
Temperature: While the boiling point indicates a degree of thermal stability, prolonged exposure to high temperatures may lead to decomposition.
-
Light: As with many aromatic compounds, exposure to UV light could potentially induce photochemical degradation.
Experimental Protocols
Standardized methods can be employed to quantitatively determine the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility (Adapted from OECD Guideline 105)
The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a framework for determining the water solubility of substances.[1][7][8][9][10] The flask method is generally suitable for substances with a solubility above 10⁻² g/L.
Objective: To determine the saturation concentration of this compound in water at a specific temperature (e.g., 20°C).
Materials:
-
This compound (high purity)
-
Distilled or deionized water
-
Temperature-controlled shaker
-
Centrifuge
-
Analytical instrumentation (e.g., GC-MS or HPLC-UV)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[7][9][10]
-
Equilibration: Add an excess amount of this compound to a known volume of water in a flask. Seal the flask and place it in a temperature-controlled shaker set to the desired temperature (e.g., 20 ± 0.5°C).[7][9] Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the constant temperature to allow the undissolved this compound to settle. Centrifugation at the same temperature can be used to facilitate separation.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a syringe filter to remove any suspended micro-droplets. Quantify the concentration of this compound in the filtrate using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is reported as the average concentration from at least three replicate determinations.
Protocol for Stability Testing
A general approach to stability testing of chemical intermediates involves subjecting the substance to various stress conditions to identify potential degradation pathways and determine a re-test period or shelf life.[11][12][13][14][15]
Objective: To evaluate the stability of this compound under various conditions (e.g., heat, humidity, light, and different pH values).
Materials:
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
pH meter
-
Acids and bases for pH adjustment
-
Analytical instrumentation (e.g., HPLC-UV/MS)
Procedure:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Dissolve or suspend this compound in acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) and monitor for degradation over time at room and elevated temperatures.
-
Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., hydrogen peroxide) and monitor for degradation.
-
Thermal Degradation: Store the compound at elevated temperatures (e.g., 40°C, 60°C) and analyze for degradation products at specified time points.
-
Photostability: Expose the compound to a controlled light source (e.g., xenon lamp) in a photostability chamber and assess for degradation.
-
-
Long-Term and Accelerated Stability Studies:
-
Store samples of this compound under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[13]
-
At predetermined time intervals, withdraw samples and analyze for purity and the presence of degradation products using a stability-indicating analytical method (typically HPLC).
-
Synthesis Workflow
This compound is primarily synthesized via the direct bromination of toluene. This electrophilic aromatic substitution reaction is a fundamental process in organic chemistry.
References
- 1. filab.fr [filab.fr]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 69321-60-4 | FD30694 | Biosynth [biosynth.com]
- 5. chembk.com [chembk.com]
- 6. This compound (CAS 69321-60-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. books.google.cn [books.google.cn]
- 8. laboratuar.com [laboratuar.com]
- 9. Water Solubility | Scymaris [scymaris.com]
- 10. oecd.org [oecd.org]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. humiditycontrol.com [humiditycontrol.com]
- 13. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. pharmastate.academy [pharmastate.academy]
In-Depth Technical Guide: Safety and Handling Precautions for 2,6-Dibromotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2,6-Dibromotoluene (CAS No. 69321-60-4). The information is intended for use by trained professionals in research and development environments. This document synthesizes data from safety data sheets (SDS), chemical databases, and established experimental protocols to ensure safe laboratory practices.
Chemical and Physical Properties
This compound is a halogenated aromatic hydrocarbon.[1][2] It is a colorless to pale yellow liquid with a mild aromatic or slightly pungent odor.[1][2] It has poor solubility in water but is soluble in common organic solvents like ethanol, acetone, and ether.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₇H₆Br₂ | [1][2] |
| Molecular Weight | 249.93 g/mol | [1][3][4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Melting Point | 2-6 °C | [3][5][6] |
| Boiling Point | 112-113 °C at 7 mmHg | [3][5][6] |
| Density | 1.812 g/cm³ | [3][4][5] |
| Refractive Index | 1.606 | [3] |
| Solubility | Sparingly soluble in water | [1][2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical. The primary hazards are skin and eye irritation.[3][7][8]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
Signal Word: Warning
Hazard Pictogram:
Toxicological Information
For comparative purposes, data for a related compound, 4-Bromotoluene, is provided below. This information should be used with caution as the toxicological properties of isomers can vary significantly.
| Compound | Test | Route | Species | Value | Reference |
| 4-Bromotoluene | LD50 | Oral | Rat | 1540 mg/kg | [9] |
| 4-Bromotoluene | LD50 | Oral | Mouse | 1860 mg/kg | [9] |
Symptoms of exposure to this compound may include:
-
Skin contact: Inflammation, itching, scaling, reddening, blistering, pain, or dryness.[3]
-
Eye contact: Redness, watering, itching, and potentially severe eye damage.[3]
-
Inhalation: Irritation of the lungs and respiratory system.[3]
-
Ingestion: Harmful if swallowed and may cause respiratory irritation.[1][2]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the following are summaries of standard OECD guidelines that would be used to determine its skin and eye irritation potential.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are typically used.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.
-
Application: A 0.5 mL (for liquids) or 500 mg (for solids) dose of the test substance is applied to a small area of the shaved skin under a gauze patch.
-
Exposure: The patch is left in place for a 4-hour exposure period.
-
Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess the reversibility of any effects.
-
Scoring: The severity of erythema and edema is scored using a standardized system (e.g., Draize scale). The scores are used to classify the substance's irritation potential.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This guideline outlines the procedure for determining the potential of a substance to cause eye irritation or corrosion.[1][5][7][8][10]
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are the preferred species.[5][8]
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.[1][5][10]
-
Initial Test: The test is initially performed on a single animal. If corrosive or severe irritant effects are observed, no further testing is conducted.[1][5]
-
Confirmatory Test: If the initial test does not show severe effects, the response is confirmed using up to two additional animals.[1][5][10]
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[5] The observation period can extend up to 21 days to assess the reversibility of the observed effects.[1][5][10]
-
Scoring: Lesions are scored according to a standardized system to determine the irritation level. The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[5][8][10]
Safety and Handling Precautions
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area.[7][8]
-
Use a chemical fume hood to keep airborne concentrations low.[7]
-
Facilities must be equipped with an eyewash station and a safety shower.[7]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended. | To prevent skin contact and absorption. Halogenated aromatic hydrocarbons can penetrate some common glove materials.[11][12] |
| Eye and Face Protection | Chemical safety goggles and a face shield. Use eyewear tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[7][8] | To protect against splashes that can cause serious eye damage.[7] |
| Skin and Body Protection | A lab coat worn over long-sleeved clothing and closed-toe shoes. A chemical-resistant apron is advised for larger quantities or when there is a high potential for splashing.[7] | To minimize skin exposure.[7] |
| Respiratory Protection | If a fume hood is not available or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator selection should be based on an assessment of respiratory hazards in the workplace.[7][9] | To prevent inhalation of vapors or mists.[7] |
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[7]
-
Keep away from sources of ignition and incompatible substances such as oxidizing agents.[7][8]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[7][8] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[7][8] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[7][8] |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[7][8] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[7]
-
Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and hydrogen bromide may be generated by thermal decomposition or combustion.[7][8]
-
Protective Equipment: Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[7][8]
Accidental Release Measures
-
Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away. Ensure adequate ventilation and remove all sources of ignition.[7]
-
Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[10]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it into a suitable, closed container for disposal.[7]
Disposal Considerations
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Follow all federal, state, and local regulations for the disposal of this substance and its packaging.[7]
Visualized Workflows
The following diagrams illustrate key safety and logical workflows for handling this compound.
Caption: A workflow for conducting a chemical risk assessment for this compound.
Caption: A flowchart for emergency response to personal exposure to this compound.
Caption: A simplified workflow of the OECD Guideline 405 for acute eye irritation testing.
References
- 1. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. mdpi.com [mdpi.com]
- 5. oecd.org [oecd.org]
- 6. fishersci.com [fishersci.com]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. nucro-technics.com [nucro-technics.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,6-Dibromotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromotoluene is a halogenated aromatic hydrocarbon that serves as a versatile intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and dyes.[1] Its unique substitution pattern, with two bromine atoms ortho to the methyl group, presents an interesting case for studying the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The interplay of the directing effects of the electron-donating methyl group and the deactivating, yet ortho, para-directing, bromo groups, coupled with significant steric hindrance, governs the outcome of these reactions. This technical guide provides a comprehensive overview of the electrophilic substitution reactions of this compound, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions, complete with available experimental protocols and quantitative data.
Directing Effects in this compound
The regioselectivity of electrophilic substitution on the this compound ring is primarily dictated by the directing effects of the methyl (-CH₃) and bromo (-Br) substituents.
-
Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director. It donates electron density to the aromatic ring through an inductive effect and hyperconjugation, thereby increasing the ring's nucleophilicity and stabilizing the arenium ion intermediates formed during substitution at the ortho and para positions.
-
Bromo Groups (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which makes the aromatic ring less reactive towards electrophiles. However, they are ortho, para-directors because their lone pair electrons can be donated to the ring through resonance, stabilizing the arenium ion intermediates for ortho and para attack.
In this compound, the two bromo groups deactivate the ring, making electrophilic substitution reactions generally slower than for toluene. The directing effects of the methyl group (activating, o,p-directing) and the two bromo groups (deactivating, o,p-directing) are in concert, favoring substitution at the positions para to the methyl group and meta to the bromo groups. The significant steric hindrance from the two bulky bromine atoms at the ortho positions (positions 2 and 6) strongly disfavors substitution at the positions ortho to the methyl group (positions 3 and 5). Therefore, electrophilic attack is predominantly directed to the C4 position (para to the methyl group).
Logical Relationship of Directing Effects
Caption: Directing effects of substituents in this compound.
Nitration
The nitration of this compound is expected to yield primarily 2,6-dibromo-4-nitrotoluene due to the strong directing influence of the methyl and bromo groups to the C4 position. While direct experimental data on the nitration of this compound is scarce in readily available literature, a multi-step synthesis of 2,6-dibromo-4-nitrotoluene from benzene (B151609) has been described, implying the feasibility of this transformation.[2] A plausible experimental approach would be based on standard nitration procedures for deactivated aromatic compounds.
Experimental Protocol (Proposed)
-
Reaction: Nitration of this compound.
-
Reagents:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the low temperature to form the nitrating mixture.
-
Dissolve this compound in a minimal amount of a suitable inert solvent (e.g., dichloromethane (B109758) or excess sulfuric acid).
-
Add the solution of this compound dropwise to the cold nitrating mixture.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly over crushed ice.
-
The solid precipitate of 2,6-dibromo-4-nitrotoluene is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Quantitative Data
| Reactant | Product | Reagents | Temperature (°C) | Yield (%) | Isomer Distribution | Reference |
| This compound | 2,6-Dibromo-4-nitrotoluene | HNO₃, H₂SO₄ | 0-25 (Proposed) | Not Reported | Predominantly C4 substitution expected | [2] |
Reaction Pathway: Nitration
Caption: Nitration pathway of this compound.
Halogenation
Further halogenation of this compound, such as chlorination, is anticipated to occur at the C4 position. The synthesis of 4-chloro-2,6-dibromotoluene (B3249725) has been documented, confirming the viability of this reaction.
Experimental Protocol: Chlorination (Proposed)
-
Reaction: Chlorination of this compound.
-
Reagents:
-
This compound
-
Chlorine (Cl₂) gas or a chlorinating agent (e.g., N-chlorosuccinimide)
-
Lewis acid catalyst (e.g., FeCl₃ or AlCl₃)
-
Inert solvent (e.g., dichloromethane or carbon tetrachloride)
-
-
Procedure:
-
Dissolve this compound and a catalytic amount of a Lewis acid (e.g., iron filings or anhydrous aluminum chloride) in an inert solvent in a flask protected from moisture.
-
Bubble chlorine gas through the solution at a controlled rate, or add the chlorinating agent portion-wise. The reaction is typically exothermic and may require cooling to maintain a specific temperature.
-
Monitor the reaction progress by Gas Chromatography (GC) or TLC.
-
Upon completion, quench the reaction by adding water or a dilute solution of sodium thiosulfate (B1220275) to remove excess halogen and the catalyst.
-
Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure, and purify the resulting 4-chloro-2,6-dibromotoluene by distillation or recrystallization.
-
Quantitative Data
| Reactant | Product | Reagents | Temperature (°C) | Yield (%) | Isomer Distribution | Reference |
| This compound | 4-Chloro-2,6-dibromotoluene | Cl₂, Lewis Acid | Not specified | Not Reported | Predominantly C4 substitution expected | N/A |
Sulfonation
The sulfonation of this compound is expected to yield this compound-4-sulfonic acid. A detailed protocol for the sulfonation of the related compound, 2-bromotoluene, provides a good starting point for developing a procedure for this compound.
Experimental Protocol: Sulfonation (Adapted)
-
Reaction: Sulfonation of this compound.
-
Reagents:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Fuming Sulfuric Acid (Oleum)
-
-
Procedure:
-
In a flask equipped with a stirrer, slowly add this compound to an excess of concentrated or fuming sulfuric acid, maintaining the temperature with an ice bath.
-
After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction's progress by taking aliquots, quenching them in water, and analyzing by techniques like HPLC.
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
The sulfonic acid product will precipitate. Isolate the solid by vacuum filtration and wash it with cold, concentrated hydrochloric acid to remove unreacted sulfuric acid.
-
The crude product can be purified by recrystallization from water or an appropriate solvent.
-
Quantitative Data
| Reactant | Product | Reagents | Temperature (°C) | Yield (%) | Isomer Distribution | Reference |
| This compound | This compound-4-sulfonic acid | H₂SO₄ or Oleum | 80-100 (Proposed) | Not Reported | Predominantly C4 substitution expected | N/A |
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are fundamental methods for forming carbon-carbon bonds on aromatic rings. However, these reactions are generally not effective on strongly deactivated rings. Given that this compound is significantly deactivated by the two bromo groups, it is expected to be unreactive under standard Friedel-Crafts conditions.[3] No successful examples of Friedel-Crafts reactions on this compound have been found in the surveyed literature.
Experimental Workflow: General Electrophilic Aromatic Substitution
References
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with 2,6-Dibromotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2,6-dibromotoluene. The focus is on strategies for achieving both selective mono-arylation and exhaustive di-arylation, which are crucial for synthesizing complex molecular architectures. The resulting 2,6-disubstituted toluene (B28343) derivatives are valuable scaffolds in medicinal chemistry and materials science.[1][2]
General Reaction Mechanism
The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that proceeds through a well-defined catalytic cycle.[3][4] The cycle typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Controlling Selectivity: Mono- vs. Di-arylation
With dihalogenated substrates like this compound, controlling the degree of substitution is a primary challenge. Selectivity for mono- versus di-arylation is influenced by the competition between the displacement of the palladium catalyst from the mono-arylated product and a second oxidative addition.[6][7] Key factors include the choice of ligand, stoichiometry of the boronic acid, and reaction conditions. Bulky ancillary ligands, such as those that promote catalysis at 12e- Pd(0) (e.g., IPr, IPent, SPhos), tend to favor exhaustive functionalization (di-arylation).[6][7]
Caption: Factors influencing selectivity in the Suzuki coupling of this compound.
Data Presentation: Survey of Reaction Conditions
The following tables summarize typical conditions for achieving selective mono- and di-arylation of this compound. These are based on established protocols for similar di-halo substrates.[4][8]
Table 1: Conditions for Selective Mono-arylation
| Entry | Boronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 16-24 | 70-85 |
| 2 | 4-Methoxyphenylboronic Acid (1.1) | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 90 | 18 | 75-90 |
| 3 | 3-Tolylboronic Acid (1.2) | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | THF/H₂O (4:1) | 80 | 24 | 65-80 |
Table 2: Conditions for Di-arylation
| Entry | Boronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic Acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O (3:1) | 100 | 24 | >90 |
| 2 | 4-Chlorophenylboronic Acid (2.5) | Pd(PPh₃)₄ (6) | - | K₃PO₄ (4.0) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 3 | 4-(Methylthio)phenylboronic Acid (3.0) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (4.0) | Toluene/H₂O (4:1) | 110 | 24 | >90 |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
This protocol is designed to favor the formation of the mono-substituted product.
Materials:
-
This compound (1.0 equiv, e.g., 249.9 mg, 1.0 mmol)
-
Phenylboronic acid (1.1 equiv, e.g., 134.0 mg, 1.1 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%, e.g., 4.5 mg, 0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (4 mol%, e.g., 16.4 mg, 0.04 mmol)[9]
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv, e.g., 424.6 mg, 2.0 mmol)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[8]
-
Solvent Addition: Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water).[8]
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient).
This protocol is designed to favor the formation of the di-substituted product.
Materials:
-
This compound (1.0 equiv, e.g., 249.9 mg, 1.0 mmol)
-
Phenylboronic acid (2.5 equiv, e.g., 304.5 mg, 2.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%, e.g., 57.8 mg, 0.05 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 equiv, e.g., 414.6 mg, 3.0 mmol)
-
1,4-Dioxane (B91453) (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, and heating plate
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.[4][8]
-
Solvent Addition: Add 1,4-dioxane and degassed water in a 3:1 ratio (e.g., 6 mL dioxane, 2 mL water).[8]
-
Reaction Execution: Stir the mixture at 100 °C for 24 hours.
-
Monitoring: Check for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization.
General Experimental Workflow
The overall process from setup to final product follows a standardized laboratory workflow, ensuring reproducibility and safety.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the coupling of amines with aryl halides, offering a versatile and efficient route to a wide array of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction is particularly valuable for synthesizing sterically hindered anilines that are challenging to prepare using traditional methods.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,6-dibromotoluene. The presence of two ortho-bromo substituents introduces significant steric hindrance, making this substrate particularly challenging. Achieving high yields and selectivity (mono- vs. di-amination) requires careful optimization of the catalyst system, including the choice of a suitable bulky phosphine (B1218219) ligand and appropriate reaction conditions. These notes are intended to guide researchers in successfully performing this transformation.
Key Reaction Parameters and Optimization
The successful amination of the sterically hindered this compound is highly dependent on the careful selection of the following reaction components:
-
Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be effective. Commonly used precatalysts include tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and palladium(II) acetate (B1210297) (Pd(OAc)₂). The choice of precatalyst can influence the rate of catalyst activation and overall reaction efficiency.
-
Phosphine Ligand: This is arguably the most critical component for overcoming the steric challenge posed by this compound. Bulky, electron-rich biaryl phosphine ligands are essential to promote both the oxidative addition of the aryl bromide and the subsequent reductive elimination to form the C-N bond. Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated efficacy in the amination of sterically demanding aryl halides.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this purpose. Other bases such as potassium tert-butoxide (KOtBu) and cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific amine and solvent system.
-
Solvent: Anhydrous, deoxygenated aprotic solvents are necessary to ensure the stability and activity of the palladium catalyst. Toluene (B28343) and 1,4-dioxane (B91453) are the most frequently used solvents for Buchwald-Hartwig aminations.
-
Temperature: The reaction temperature is a crucial parameter to control. While some highly active catalyst systems can operate at lower temperatures, the amination of sterically hindered substrates like this compound often requires elevated temperatures (typically 80-110 °C) to achieve reasonable reaction rates and conversions.
-
Stoichiometry: The stoichiometry of the amine relative to this compound is a key factor in controlling the selectivity between mono- and di-amination. For mono-amination, a slight excess of the amine is typically used. For di-amination, a larger excess of the amine and prolonged reaction times are generally required.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for the mono- and di-amination of this compound based on analogous reactions with sterically hindered dihaloarenes. It is important to note that these are starting points, and optimization may be necessary for specific amine substrates.
Table 1: General Conditions for Mono-amination of this compound
| Parameter | Condition |
| Substrate | This compound (1.0 equiv) |
| Amine | Primary or Secondary Amine (1.1-1.5 equiv) |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | XPhos or RuPhos (2-5 mol%) |
| Base | NaOtBu (1.4-2.0 equiv) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) |
| Temperature | 80 - 110 °C |
| Reaction Time | 12 - 24 h |
| Typical Yield | Moderate to High (dependent on amine) |
Table 2: General Conditions for Di-amination of this compound
| Parameter | Condition |
| Substrate | This compound (1.0 equiv) |
| Amine | Primary Amine (2.2-3.0 equiv) |
| Pd Precatalyst | Pd₂(dba)₃ (2-4 mol%) or Pd(OAc)₂ (4-8 mol%) |
| Ligand | BrettPhos or XPhos (4-10 mol%) |
| Base | NaOtBu (2.8-4.0 equiv) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) |
| Temperature | 100 - 120 °C |
| Reaction Time | 24 - 48 h |
| Typical Yield | Moderate to High (dependent on amine) |
Experimental Protocols
Protocol 1: General Procedure for the Mono-amination of this compound
This protocol provides a general starting point for the mono-arylation of an amine with this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound to the flask.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent to the flask, followed by the amine via syringe.
-
Reaction: Seal the Schlenk flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired mono-aminated product.
Protocol 2: General Procedure for the Di-amination of this compound
This protocol is designed to favor the formation of the di-substituted product.
Materials:
-
This compound
-
Primary Amine
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., BrettPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound to the flask.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the primary amine (using a larger excess than for mono-amination).
-
Reaction: Seal the flask and heat the mixture to a higher temperature (e.g., 110-120 °C) with vigorous stirring for an extended period.
-
Monitoring: Monitor the reaction for the disappearance of the mono-aminated intermediate and the formation of the di-aminated product by TLC or GC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 to isolate the di-aminated product.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling of 2,6-Dibromotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is renowned for its mild reaction conditions and broad functional group tolerance.[1][2] These characteristics make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.
2,6-Dibromotoluene is a versatile building block, and the introduction of one or two alkynyl moieties via the Sonogashira coupling opens avenues to a diverse range of molecular architectures. The resulting arylalkynes can serve as rigid linkers, precursors to heterocyclic compounds, or components of conjugated systems with unique electronic and photophysical properties. Controlling the selectivity to achieve either mono- or di-alkynylation is a key challenge and a powerful feature of this transformation, allowing for stepwise and divergent synthetic strategies.
This document provides detailed application notes and experimental protocols for the selective mono- and di-alkynylation of this compound, offering guidance on reaction optimization and execution.
Key Reaction Parameters for Selective Coupling
Achieving high yields and selectivity in the Sonogashira coupling of this compound requires careful control over several key parameters:
-
Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is standard. Commonly used palladium sources include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Copper(I) iodide (CuI) is the most prevalent co-catalyst. The choice of phosphine (B1218219) ligands on the palladium catalyst can also influence reactivity and selectivity.[3]
-
Stoichiometry of the Alkyne: The molar ratio of the terminal alkyne to this compound is a critical factor in controlling the extent of alkynylation. For mono-alkynylation, a slight excess of the alkyne (typically 1.1-1.2 equivalents) is used. For di-alkynylation, a larger excess (2.2 or more equivalents) is necessary to drive the reaction to completion.
-
Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen halide byproduct of the reaction and to facilitate the formation of the copper acetylide intermediate.
-
Solvent: Anhydrous and deoxygenated solvents are crucial to prevent the deactivation of the catalyst and to avoid unwanted side reactions, such as the Glaser coupling of the terminal alkyne. Common solvents include tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and toluene.
-
Temperature: The reaction temperature can influence the rate and selectivity. Mono-alkynylation can often be achieved at lower temperatures, while di-alkynylation may require heating to ensure the second coupling occurs efficiently.
Data Presentation: Sonogashira Coupling of Dihaloarenes
The following table summarizes representative conditions and yields for the Sonogashira coupling of various dihaloarenes to illustrate the impact of different parameters on the reaction outcome. While specific data for this compound is not extensively published, these examples provide a strong basis for protocol development.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| 1-Bromo-4-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | RT | 12 | 1-Bromo-4-(phenylethynyl)benzene | 95 |
| 1,3-Diiodobenzene | Phenylacetylene | Pd(PPh₃)₄ (3) | 6 | Et₃N | THF | 60 | 6 | 1,3-Bis(phenylethynyl)benzene | 85 |
| 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N | DMF | 70 | 12 | Mono-alkynylated | 65 |
| 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | 10 | Et₃N | DMF | 90 | 24 | Di-alkynylated | 80 |
| 1,2,3-Triiodobenzene | Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | DIPEA | THF | RT | 2 | 1,2-Diiodo-3-(phenylethynyl)benzene | 60 |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All glassware should be oven- or flame-dried, and the reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and side reactions.
Protocol 1: Selective Mono-alkynylation of this compound
This protocol is designed for the selective substitution of a single bromine atom on the this compound ring.
Materials:
-
This compound (1.0 equivalent)
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous, degassed tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed THF via syringe, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Heat the reaction mixture to 50-60 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired mono-alkynylated product.
Protocol 2: Di-alkynylation of this compound
This protocol is designed for the substitution of both bromine atoms on the this compound ring.
Materials:
-
This compound (1.0 equivalent)
-
Terminal alkyne (e.g., Phenylacetylene) (2.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (Et₃N) (4.0 equivalents)
-
Anhydrous, degassed N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed DMF via syringe, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the progress of the reaction by TLC or GC-MS. The reaction may require a longer time to ensure complete di-substitution.
-
Upon completion, cool the reaction to room temperature.
-
Follow the workup and purification steps as described in Protocol 1 to isolate the di-alkynylated product.
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Caption: Logical pathways for selective Sonogashira coupling of this compound.
References
Application Notes and Protocols for the Heck Reaction of 2,6-Dibromotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is of paramount importance in organic synthesis, enabling the construction of complex molecular architectures, including pharmaceuticals and functional materials. However, the application of the Heck reaction to sterically hindered substrates, such as 2,6-dibromotoluene, presents significant challenges. The two ortho-bromo substituents sterically encumber the reaction center, which can impede the oxidative addition of the aryl halide to the palladium(0) catalyst, a crucial step in the catalytic cycle.
These application notes provide an overview of the challenges and potential solutions for performing the Heck reaction on this compound. Detailed experimental protocols, based on successful reactions with structurally similar, sterically hindered aryl bromides, are provided as a starting point for optimization.
Challenges in the Heck Reaction of this compound
The primary challenge in the Heck coupling of this compound is the steric hindrance around the carbon-bromine bonds. This steric bulk can lead to:
-
Slow Oxidative Addition: The initial step of the catalytic cycle, where the palladium(0) catalyst inserts into the C-Br bond, is often the rate-limiting step and is significantly slowed by ortho-substituents.
-
Low Reaction Yields: Inefficient oxidative addition and subsequent steps can lead to poor conversion of the starting material and low yields of the desired product.
-
Catalyst Decomposition: At the high temperatures often required to overcome the steric barrier, the palladium catalyst may be prone to decomposition, further reducing catalytic efficiency.
-
Side Reactions: Undesired side reactions, such as dehalogenation of the starting material or catalyst deactivation, can become more prevalent under forcing reaction conditions.
To address these challenges, careful selection of the catalyst system (palladium precursor and ligand), base, solvent, and reaction temperature is critical. The use of bulky, electron-rich ligands is often essential to promote the oxidative addition step and stabilize the active catalytic species.
Summary of Potential Heck Reaction Conditions
The following tables summarize potential starting conditions for the mono-olefination of this compound with a generic alkene (e.g., styrene (B11656) or an acrylate). These conditions are extrapolated from successful Heck reactions reported for other sterically hindered di-ortho-substituted aryl bromides. Optimization will likely be necessary to achieve high yields for this compound.
Table 1: Proposed Reaction Conditions using a Phosphine Ligand
| Parameter | Condition | Notes |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | 1-5 mol% |
| Ligand | P(t-Bu)₃ or other bulky, electron-rich phosphine | 2-10 mol% |
| Base | K₂CO₃, Cs₂CO₃, or a non-coordinating organic base (e.g., DBU) | 1.5-2.5 equivalents |
| Solvent | DMF, DMA, or NMP | Anhydrous |
| Alkene | Styrene or n-butyl acrylate (B77674) | 1.1-1.5 equivalents |
| Temperature | 120-160 °C | High temperatures are often necessary. |
| Reaction Time | 12-48 hours | Monitor by TLC or GC-MS. |
Table 2: Proposed Reaction Conditions using an N-Heterocyclic Carbene (NHC) Ligand
| Parameter | Condition | Notes |
| Palladium Precursor | Pd(OAc)₂ or a pre-formed Pd-NHC complex | 1-5 mol% |
| Ligand | IPr·HCl or other bulky NHC precursor | 2-10 mol% |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 1.5-2.5 equivalents |
| Solvent | Dioxane, Toluene, or DMF | Anhydrous |
| Alkene | Styrene or n-butyl acrylate | 1.1-1.5 equivalents |
| Temperature | 100-140 °C | NHC ligands can sometimes allow for lower temperatures. |
| Reaction Time | 12-36 hours | Monitor by TLC or GC-MS. |
Experimental Protocols
The following are detailed, generalized protocols for performing a Heck reaction with this compound. Note: These are starting points and will likely require optimization. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Protocol 1: Heck Reaction using a Bulky Phosphine Ligand
This protocol is designed for the mono-olefination of this compound with styrene.
Materials:
-
This compound
-
Styrene (freshly distilled)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri-tert-butylphosphine (B79228) (P(t-Bu)₃)
-
Potassium carbonate (K₂CO₃, dried)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and tri-tert-butylphosphine (0.04 equiv., 4 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous potassium carbonate (2.0 equiv.).
-
Via syringe, add anhydrous DMF to achieve a concentration of 0.1-0.5 M with respect to this compound.
-
Add styrene (1.2 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Heck Reaction using an N-Heterocyclic Carbene (NHC) Ligand
This protocol outlines the mono-olefination of this compound with n-butyl acrylate.
Materials:
-
This compound
-
n-Butyl acrylate (freshly distilled)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Cesium carbonate (Cs₂CO₃, dried)
-
Anhydrous dioxane
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.03 equiv., 3 mol%) and IPr·HCl (0.06 equiv., 6 mol%).
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add this compound (1.0 equiv.) and cesium carbonate (2.2 equiv.).
-
Add anhydrous dioxane via syringe to achieve a concentration of 0.1-0.5 M with respect to this compound.
-
Add n-butyl acrylate (1.3 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature.
-
Work-up the reaction as described in Protocol 1 (steps 9-11).
-
Purify the product by flash column chromatography.
Visualizations
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
General Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
References
Application Notes and Protocols for the Formation of Grignard Reagents from 2,6-Dibromotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are indispensable tools in organic synthesis, enabling the formation of carbon-carbon bonds with a wide range of electrophiles. The preparation of Grignard reagents from dihaloarenes presents a unique challenge in achieving selective mono-metalation versus di-metalation. This document provides detailed application notes and experimental protocols for the controlled formation of Grignard reagents from 2,6-dibromotoluene, a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The steric hindrance provided by the ortho-substituents in this compound influences the reactivity and allows for the selective formation of the mono-Grignard reagent under specific conditions. Conversely, forcing conditions can be employed to generate the di-Grignard reagent, opening pathways to symmetrically disubstituted toluene (B28343) derivatives.
Data Presentation
The selective formation of the mono- or di-Grignard reagent from this compound is highly dependent on the stoichiometry of magnesium and the reaction conditions. Below is a summary of expected outcomes based on analogous reactions with sterically hindered dihaloarenes.
| Product | Mg (equivalents) | Reaction Time | Temperature | Typical Yield (%) | Key Considerations |
| Mono-Grignard Reagent (2-Bromo-6-methylphenylmagnesium bromide) | 1.0 - 1.2 | 2 - 4 hours | Room Temperature to Reflux | 70 - 85% | Slow addition of this compound is crucial to maintain a low concentration and minimize di-Grignard formation and Wurtz coupling. |
| Di-Grignard Reagent (Toluene-2,6-diylbis(magnesium bromide)) | 2.2 - 2.5 | 6 - 12 hours | Reflux | 50 - 65% | An excess of magnesium and prolonged heating are necessary to drive the reaction to completion. The di-Grignard is often used in situ. |
| Wurtz Coupling Side-Product | - | - | - | 5 - 15% | This side-product becomes more significant with higher concentrations of the aryl halide and at elevated temperatures. |
Experimental Protocols
General Considerations: All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions using flame-dried glassware and anhydrous solvents under an inert atmosphere (e.g., argon or nitrogen).
Protocol 1: Selective Synthesis of Mono-Grignard Reagent (2-Bromo-6-methylphenylmagnesium bromide)
This protocol is designed for the selective formation of the mono-Grignard reagent, which can be used for subsequent functionalization at one of the bromine positions.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal for activation)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas setup.
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of argon or nitrogen.
-
Magnesium Activation: Place the magnesium turnings and a small crystal of iodine in the reaction flask. Gently heat the flask with a heat gun under vacuum and then cool to room temperature under an inert atmosphere. This process helps to activate the magnesium surface.
-
Initiation: Add a small amount of anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of this compound in anhydrous THF in the dropping funnel. Add a small portion (approx. 5-10%) of the this compound solution to the magnesium suspension. The reaction may be initiated by gentle warming. A successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy solution.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The completion of the reaction can be monitored by the consumption of magnesium.
-
Quantification and Use: The concentration of the formed Grignard reagent can be determined by titration before its use in subsequent reactions. It is recommended to use the Grignard reagent solution immediately.
Protocol 2: Synthesis of Di-Grignard Reagent (Toluene-2,6-diylbis(magnesium bromide))
This protocol aims to form the di-Grignard reagent for the synthesis of symmetrically 2,6-disubstituted toluene derivatives.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal for activation)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas setup.
Procedure:
-
Apparatus Setup and Magnesium Activation: Follow steps 1 and 2 from Protocol 1.
-
Initiation: Add anhydrous THF to cover the magnesium. Add a small amount of the this compound solution to initiate the reaction as described in Protocol 1.
-
Addition: Once initiated, add the remaining this compound solution dropwise.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and maintain for 6-12 hours to ensure the formation of the di-Grignard reagent.
-
Use: The resulting di-Grignard reagent is typically used in situ for subsequent reactions.
Mandatory Visualizations
Caption: Experimental workflow for the selective formation of mono- and di-Grignard reagents from this compound.
Caption: Reaction pathways for the formation and subsequent reactions of Grignard reagents from this compound.
Application Note: Selective Monolithiation of 2,6-Dibromotoluene
Introduction
The selective lithiation of dihalogenated aromatic compounds is a fundamental transformation in organic synthesis, providing a powerful route to unsymmetrically substituted aromatic molecules. This application note details a standard experimental procedure for the selective monolithiation of 2,6-dibromotoluene via lithium-halogen exchange using n-butyllithium (n-BuLi). The resulting organolithium species is a versatile intermediate that can be trapped with a variety of electrophiles to generate a diverse array of 2-bromo-6-substituted toluene (B28343) derivatives. These products are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The protocol emphasizes the critical parameters for achieving high selectivity and yield, including strict anhydrous and anaerobic conditions, and precise temperature control.
Key Experimental Parameters
The successful and selective monolithiation of this compound is contingent on several critical experimental parameters. The following table summarizes the typical conditions and their rationale based on established principles of organolithium chemistry.
| Parameter | Recommended Value/Range | Rationale & Notes |
| Temperature | -78 °C to -70 °C | Essential for preventing side reactions such as di-lithiation and reaction with the solvent (THF).[1] Maintained using a dry ice/acetone bath. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Solvates the organolithium intermediate, facilitating the reaction. Must be rigorously dried and deoxygenated. |
| Lithiating Agent | n-Butyllithium (n-BuLi) | Standard and effective reagent for lithium-bromine exchange. Must be titrated prior to use to determine the precise concentration. |
| Stoichiometry | 1.0 - 1.1 equivalents of n-BuLi | A slight excess of n-BuLi ensures complete conversion of the starting material while minimizing the risk of di-lithiation. |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are extremely sensitive to air and moisture.[2] A positive pressure of inert gas must be maintained throughout. |
| Addition Rate | Slow, dropwise addition (e.g., over 20-30 minutes) | Controls the exothermicity of the reaction and maintains the low temperature, which is crucial for selectivity. |
| Reaction Time | 30 - 60 minutes at -78 °C | Sufficient time for complete lithium-halogen exchange to occur before the introduction of an electrophile. |
Experimental Workflow
The following diagram illustrates the key stages of the experimental procedure for the lithiation of this compound.
Caption: A schematic overview of the experimental procedure for the lithiation of this compound and subsequent reaction with an electrophile.
Detailed Experimental Protocol
Safety Precautions: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.[3] It can ignite spontaneously on contact with air. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. All transfers of n-BuLi should be performed using a syringe or cannula technique. Have a Class D fire extinguisher readily available.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.05 eq, solution in hexanes, freshly titrated)
-
Dry ice and acetone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Inert gas (Argon or Nitrogen) supply
-
Flame-dried glassware (round-bottom flask, dropping funnel, septa)
Procedure:
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer or thermocouple, a rubber septum, and a dropping funnel or second septum for cannula transfer.
-
Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
-
Reaction Setup:
-
To the cooled flask, add this compound (1.0 eq).
-
Using a cannula or syringe, transfer anhydrous THF to the flask to dissolve the starting material (a concentration of 0.2-0.5 M is typical).
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add the freshly titrated n-butyllithium solution (1.05 eq) dropwise to the stirred solution of this compound over 20-30 minutes. It is crucial to ensure the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30-60 minutes. The formation of the aryllithium species may be accompanied by a slight color change.
-
-
Quenching with an Electrophile (Illustrative Step):
-
This protocol focuses on the formation of the lithiated species. The following is a general guide for a subsequent reaction.
-
While maintaining the temperature at -78 °C, slowly add the desired electrophile (e.g., N,N-dimethylformamide, trimethylsilyl (B98337) chloride; typically 1.2-1.5 eq) to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1-3 hours, then slowly warm to room temperature.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by an appropriate method, such as flash column chromatography or recrystallization, to yield the desired 2-bromo-6-substituted toluene derivative.
-
Disclaimer: This protocol is a representative procedure based on established chemical literature for analogous reactions. Researchers should conduct a thorough literature search and risk assessment before attempting this experiment. All procedures involving pyrophoric reagents should be performed by trained personnel in a properly equipped laboratory.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,6-Dibromotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromotoluene is a versatile chemical intermediate whose value in organic synthesis is unlocked through selective functionalization. The presence of two bromine atoms, ortho to a methyl group, allows for sequential or double cross-coupling reactions, enabling the construction of complex, sterically hindered biaryl and other disubstituted toluene (B28343) frameworks. These frameworks are of significant interest in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide powerful and efficient methods for the C-C and C-N bond formations necessary to transform this compound into high-value, functionalized molecules.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound, supported by quantitative data and generalized procedures adapted from the chemical literature.
General Experimental Workflow
The successful execution of palladium-catalyzed cross-coupling reactions hinges on the careful exclusion of oxygen and moisture. The following diagram outlines a typical experimental workflow.
Catalytic Cycle Overview
The catalytic cycle for most palladium-catalyzed cross-coupling reactions proceeds through three fundamental steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.
Application Notes and Protocols for the Synthesis of Substituted Biphenyls Using 2,6-Dibromotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted biphenyls are a cornerstone structural motif in medicinal chemistry and materials science. The unique steric and electronic properties of biphenyls, particularly those with substitution at the ortho positions, make them valuable scaffolds for the development of novel pharmaceuticals, agrochemicals, and organic materials. 2,6-Dibromotoluene is a versatile starting material for the synthesis of a wide array of sterically hindered and electronically diverse biphenyl (B1667301) derivatives. Its two bromine atoms can be selectively or sequentially functionalized through various palladium-catalyzed cross-coupling reactions, offering a modular approach to complex molecular architectures.
These application notes provide detailed protocols and quantitative data for the synthesis of substituted biphenyls and related compounds from this compound, focusing on three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Suzuki-Miyaura Coupling: Synthesis of 2,6-Diaryl- and 2-Aryl-6-bromotoluenes
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds.[1][2] In the context of this compound, this reaction can be controlled to achieve either mono- or diarylation, providing access to both unsymmetrical and symmetrical biphenyls. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity. For sterically hindered substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle.
Quantitative Data for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 16 | 2-Phenyl-6-bromotoluene | ~70-80 (representative) |
| 2 | Phenylboronic acid (2.5 equiv) | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 2,6-Diphenyltoluene | >90 (representative) |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 18 | 2-(4-Methoxyphenyl)-6-bromotoluene | Moderate to Good (representative) |
| 4 | 2-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF/H₂O | 120 | 24 | 2-(2-Methylphenyl)-6-bromotoluene | Moderate (representative) |
Note: Yields are based on representative data for similar 2,6-disubstituted aryl bromides and may require optimization for specific substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.1-1.2 equiv for mono-arylation, 2.2-2.5 equiv for di-arylation), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 2-5 mol%), and a suitable phosphine ligand if required (e.g., SPhos, XPhos, 4-10 mol%).
-
Add a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Solvent Addition:
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio) or dioxane and water (e.g., 4:1 ratio), via syringe.
Reaction Execution:
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C) in an oil bath.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired substituted biphenyl.
Buchwald-Hartwig Amination: Synthesis of 2,6-Disubstituted Anilines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This reaction allows for the synthesis of aryl amines from aryl halides and primary or secondary amines.[5] For a sterically hindered substrate like this compound, the choice of a bulky, electron-rich phosphine ligand is critical to promote efficient coupling and prevent undesired side reactions.
Quantitative Data for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | N-(2-bromo-6-methylphenyl)aniline | Good (representative) |
| 2 | Morpholine (2.5 equiv) | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 4,4'-(toluene-2,6-diyl)dimorpholine | Moderate to Good (representative) |
| 3 | n-Hexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 16 | N-(2-bromo-6-methylphenyl)hexan-1-amine | Good (representative) |
| 4 | Indole | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ | Toluene | 120 | 24 | 1-(2-bromo-6-methylphenyl)-1H-indole | Moderate (representative) |
Note: Yields are based on representative data for similar 2,6-disubstituted aryl bromides and may require optimization for specific substrates.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%) to an oven-dried Schlenk flask.
-
Add the base (e.g., NaOtBu, K₃PO₄, 1.4-2.5 equiv).
-
Seal the flask with a septum.
Reagent Addition:
-
Outside the glovebox, add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Add the amine (1.1-1.2 equiv for mono-amination, 2.2-2.5 equiv for di-amination) via syringe.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 2,6-Dialkynyltoluenes
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of a C(sp)-C(sp²) bond.[6][7] This reaction is highly valuable for introducing alkynyl moieties into aromatic systems, which are important precursors for various functional materials and pharmaceutical intermediates.
Quantitative Data for Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 12 | 1-bromo-2-methyl-6-(phenylethynyl)benzene | High (representative) |
| 2 | Phenylacetylene (2.5 equiv) | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 100 | 24 | 1,3-bis(phenylethynyl)-2-methylbenzene | Good (representative) |
| 3 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA | THF | 65 | 16 | ((2-bromo-6-methylphenyl)ethynyl)trimethylsilane | High (representative) |
| 4 | 1-Hexyne (2.5 equiv) | Pd(dppf)Cl₂ (3) | CuI (6) | Piperidine | Dioxane | 90 | 20 | 1,3-di(hex-1-yn-1-yl)-2-methylbenzene | Moderate to Good (representative) |
Note: Yields are based on representative data for similar 2,6-disubstituted aryl bromides and may require optimization for specific substrates.
Experimental Protocol: General Procedure for Sonogashira Coupling
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Add an anhydrous, degassed solvent such as DMF or THF.
-
Add a suitable base, typically an amine such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) (2.0-4.0 equiv).
Reagent Addition:
-
Add the terminal alkyne (1.1-1.2 equiv for mono-alkynylation, 2.2-2.5 equiv for di-alkynylation) dropwise to the reaction mixture.
Reaction Execution:
-
Heat the reaction to a temperature between 60-100 °C.
-
Monitor the reaction's progress by TLC.
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkynyl-substituted toluene.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of substituted biphenyls and related aromatic compounds. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide efficient and modular strategies for the selective functionalization of this substrate. By carefully selecting the appropriate catalyst system, ligands, base, and reaction conditions, researchers can achieve high yields and selectivities for both mono- and di-substituted products. The protocols and data presented in these application notes serve as a comprehensive guide for scientists and professionals in drug development and materials science to facilitate the synthesis of novel and complex molecular architectures based on the 2,6-disubstituted toluene scaffold. Further optimization of the outlined procedures may be necessary for specific substrate combinations and reaction scales.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: 2,6-Dibromotoluene as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromotoluene is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, with two bromine atoms ortho to a methyl group, provides a versatile scaffold for the construction of intricate molecular architectures essential for biological activity. The bromine atoms are amenable to a variety of cross-coupling reactions, allowing for the strategic and efficient introduction of diverse functionalities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, focusing on Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Key Properties of this compound
| Property | Value | Reference |
| CAS Number | 69321-60-4 | [1][2] |
| Molecular Formula | C₇H₆Br₂ | [1][2] |
| Molecular Weight | 249.93 g/mol | [1][2] |
| Appearance | Light yellow liquid | [1] |
| Purity (typical) | ≥98.0% | [1] |
| Boiling Point | 112-113 °C at 7 mmHg | [2] |
| Density | 1.812 g/cm³ | [2] |
Application 1: Synthesis of a Biphenyl (B1667301) Intermediate for Angiotensin II Receptor Antagonists (e.g., Telmisartan) via Suzuki-Miyaura Coupling
The biphenyl moiety is a common structural motif in a class of antihypertensive drugs known as angiotensin II receptor antagonists, with Telmisartan being a prominent example.[3][4][5] A key step in the synthesis of these molecules is the formation of a substituted biphenyl backbone. This compound can be utilized in a selective mono-Suzuki-Miyaura coupling reaction to generate a 2-bromo-6-methylbiphenyl intermediate, which can then be further functionalized.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of di-brominated aromatic compounds, which can be adapted for this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dibromo-4-nitroaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | None | Na₂CO₃ | DMF/H₂O | 80 | 1 | >95 |
| 2 | 2,6-Dibromopyridine | Phenylboronic acid (1.1 equiv) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 16 | ~70-80 (mono-arylated) |
| 3 | 2,5-Dibromo-3-hexylthiophene | Arylboronic acid (2.5 equiv) | Pd(PPh₃)₄ (6) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good |
Detailed Experimental Protocol: Mono-Suzuki-Miyaura Coupling of this compound
This protocol is adapted from procedures for similar di-brominated substrates.[6][7]
Materials:
-
This compound (1.0 equiv)
-
(2-Nitrophenyl)boronic acid (1.1 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄), finely ground (2.0 equiv)
-
Toluene, degassed
-
Water, degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, (2-nitrophenyl)boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Solvent Addition: Add degassed toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of this compound).
-
Reaction Execution: Vigorously stir the reaction mixture and heat to 100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield 2-bromo-2'-nitro-6-methyl-1,1'-biphenyl.
Application 2: Synthesis of a 2-Amino-biphenyl Intermediate for Fungicides (e.g., Boscalid) via Sequential Suzuki Coupling and Buchwald-Hartwig Amination
Boscalid is a widely used fungicide that contains a 2-amino-biphenyl core structure.[8][9] this compound can serve as a starting material for the synthesis of a key intermediate for Boscalid and related compounds. This involves a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.
Synthetic Pathway:
Caption: Synthesis of a 2-amino-biphenyl intermediate.
Quantitative Data for Buchwald-Hartwig Amination
The following table presents typical conditions and yields for the Buchwald-Hartwig amination of related bromo-aromatic compounds.
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | NaOt-Bu | Toluene | 80 | 60 |
| 2 | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | Reflux | 90.7 |
| 3 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | 100 | 95 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-methylbiphenyl Intermediate
This protocol is a general procedure based on established methods for the amination of aryl bromides.[10]
Materials:
-
2-Bromo-6-methylbiphenyl intermediate (from Application 1) (1.0 equiv)
-
Ammonia (B1221849) source (e.g., Benzophenone imine as an ammonia equivalent, followed by hydrolysis) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4.4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Schlenk tube or reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk tube, add the 2-bromo-6-methylbiphenyl intermediate, the amine source, and the base.
-
Catalyst Addition: In a separate vial, mix the palladium source (Pd₂(dba)₃) and the ligand (XPhos).
-
Reaction Setup: Add the catalyst/ligand mixture to the Schlenk tube. Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over a drying agent, and concentrate. Purify the crude product by column chromatography to yield the 2-amino-6-methylbiphenyl intermediate.
Application 3: Lithiation-Borylation for Further Functionalization
Lithiation followed by borylation of this compound can provide a versatile boronic ester intermediate. This reaction allows for the introduction of a boronic ester group at one of the bromine-substituted positions, which can then be used in subsequent cross-coupling reactions to build more complex molecules.[11]
Logical Workflow:
Caption: Lithiation-borylation of this compound.
General Experimental Protocol: Lithiation-Borylation of this compound
This is a representative protocol based on general lithiation-borylation procedures.[12]
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Isopropyl pinacol borate (B1201080) (1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry, inert atmosphere reaction setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C. Slowly add n-butyllithium dropwise. Stir the mixture at -78 °C for 1 hour.
-
Borylation: Add isopropyl pinacol borate dropwise to the reaction mixture at -78 °C.
-
Warming: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its ability to undergo selective and efficient cross-coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the construction of complex molecular frameworks found in a variety of active pharmaceutical ingredients. The protocols outlined in this document provide a foundation for researchers to utilize this compound in their synthetic endeavors, enabling the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chm.bris.ac.uk [chm.bris.ac.uk]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chm.bris.ac.uk [chm.bris.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
Application Notes and Protocols: 2,6-Dibromotoluene in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2,6-dibromotoluene in the synthesis of novel agrochemicals. While direct synthesis of commercial agrochemicals from this compound is not extensively documented in publicly available literature, its chemical structure suggests its utility as a key building block, particularly for triazine herbicides. This document outlines a representative synthetic pathway and provides detailed experimental protocols for the synthesis and evaluation of a hypothetical triazine-based herbicide derived from this compound.
Introduction: The Potential of this compound in Agrochemical Synthesis
This compound is a substituted aromatic compound that serves as a versatile intermediate in organic synthesis. Its two bromine atoms, positioned ortho to the methyl group, offer reactive sites for various cross-coupling and substitution reactions. In the context of agrochemical research, this compound is a potential precursor for the synthesis of a variety of bioactive molecules, including herbicides, fungicides, and insecticides. The introduction of the 2,6-disubstituted toluene (B28343) moiety can influence the biological activity, selectivity, and metabolic stability of the final agrochemical product.
One of the most plausible applications of this compound in agrochemical synthesis is as a starting material for triazine herbicides. Triazine herbicides are a well-established class of compounds that act by inhibiting photosynthesis in target weeds. The synthesis typically involves the sequential reaction of cyanuric chloride with various amines. By converting this compound to a corresponding aniline (B41778) derivative, it can be incorporated into a triazine scaffold.
Hypothetical Synthetic Pathway: From this compound to a Triazine Herbicide
The following section details a plausible synthetic route to a novel triazine herbicide starting from this compound. This pathway involves two key steps:
-
Nitration and Reduction: Conversion of this compound to 2,6-dibromoaniline (B42060).
-
Reaction with Cyanuric Chloride and Subsequent Substitution: Synthesis of the final triazine herbicide.
Experimental Protocols
Synthesis of 2,6-Dibromoaniline from this compound
This protocol describes a representative two-step process for the synthesis of 2,6-dibromoaniline, a key intermediate.
Step 1: Nitration of this compound
-
Materials: this compound, Nitric acid (70%), Sulfuric acid (98%), Dichloromethane (B109758), Sodium bicarbonate solution (saturated), Magnesium sulfate (B86663) (anhydrous).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 10 g (40 mmol) of this compound to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by carefully adding 4.2 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, maintaining the temperature below 10°C.
-
Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 2 hours.
-
Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2,6-dibromo-4-nitrotoluene.
-
Step 2: Reduction of 2,6-Dibromo-4-nitrotoluene
-
Materials: 2,6-Dibromo-4-nitrotoluene, Tin (granulated), Hydrochloric acid (concentrated), Sodium hydroxide (B78521) solution (50%), Diethyl ether.
-
Procedure:
-
In a three-necked flask fitted with a reflux condenser and a mechanical stirrer, add 10 g (34 mmol) of 2,6-dibromo-4-nitrotoluene and 20 g of granulated tin.
-
Slowly add 100 mL of concentrated hydrochloric acid in portions. The reaction is exothermic and may require external cooling to maintain a gentle reflux.
-
After the initial vigorous reaction subsides, heat the mixture at reflux for 3 hours.
-
Cool the reaction mixture to room temperature and slowly add 50% sodium hydroxide solution until the solution is strongly alkaline (pH > 12), which will precipitate tin salts.
-
Extract the alkaline mixture with diethyl ether (3 x 75 mL).
-
Combine the ethereal extracts, wash with water, and dry over anhydrous potassium carbonate.
-
Filter and evaporate the solvent to obtain crude 2,6-dibromoaniline. The product can be further purified by recrystallization from ethanol-water.
-
Synthesis of a Hypothetical Triazine Herbicide
This protocol outlines the synthesis of a triazine herbicide from 2,6-dibromoaniline and cyanuric chloride.
-
Materials: 2,6-Dibromoaniline, Cyanuric chloride, Ethylamine (B1201723) (70% in water), Acetone (B3395972), Sodium carbonate, Dichloromethane.
-
Procedure:
-
Dissolve 5.0 g (28 mmol) of cyanuric chloride in 100 mL of acetone in a flask cooled to 0-5°C in an ice-salt bath.
-
In a separate flask, dissolve 7.0 g (28 mmol) of 2,6-dibromoaniline in 50 mL of acetone.
-
Add the 2,6-dibromoaniline solution dropwise to the cyanuric chloride solution while maintaining the temperature at 0-5°C.
-
Simultaneously, add a solution of 3.0 g (28 mmol) of sodium carbonate in 30 mL of water dropwise to neutralize the HCl formed during the reaction.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 4 hours.
-
To the resulting suspension of 2-(2,6-dibromoanilino)-4,6-dichloro-1,3,5-triazine, slowly add 2.0 g (31 mmol) of 70% aqueous ethylamine at a temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Pour the reaction mixture into 300 mL of cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield the crude hypothetical triazine herbicide.
-
The product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or toluene.
-
Data Presentation
The following tables present hypothetical quantitative data for the synthesis and evaluation of the target agrochemical.
Table 1: Synthesis Yield and Purity
| Step | Product | Starting Material | Molar Ratio | Yield (%) | Purity (by HPLC) (%) |
| 1. Nitration | 2,6-Dibromo-4-nitrotoluene | This compound | 1:1.05 | 85 | 97 |
| 2. Reduction | 2,6-Dibromoaniline | 2,6-Dibromo-4-nitrotoluene | 1:3 | 78 | 98 |
| 3. Triazine Synthesis | Hypothetical Triazine Herbicide | 2,6-Dibromoaniline | 1:1 | 72 | 95 |
Table 2: Herbicidal Activity (Hypothetical Data)
| Compound | Application Rate (g/ha) | Weed Control (%) - Broadleaf (e.g., Amaranthus retroflexus) | Weed Control (%) - Grass (e.g., Echinochloa crus-galli) | Crop Tolerance (%) - Corn (Zea mays) |
| Hypothetical Triazine Herbicide | 250 | 92 | 85 | 95 |
| Hypothetical Triazine Herbicide | 500 | 98 | 91 | 92 |
| Atrazine (Reference) | 500 | 95 | 88 | 94 |
Visualizations
Conclusion
While direct, documented applications of this compound in commercial agrochemical synthesis are scarce in public literature, its chemical properties make it a viable and interesting starting material for the exploration of new active ingredients. The provided synthetic pathways and protocols for a hypothetical triazine herbicide illustrate a logical and feasible research direction. Researchers are encouraged to use these notes as a foundation for the development and optimization of novel agrochemicals derived from this compound, with the potential for discovering compounds with improved efficacy, selectivity, and environmental profiles.
Application Notes and Protocols for the Preparation of 2,6-Disubstituted Toluene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,6-disubstituted toluene (B28343) derivatives, key structural motifs in pharmaceuticals and functional materials. The methodologies covered include Directed Ortho-Metalation (DoM), Palladium-Catalyzed Cross-Coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and modern C-H Activation/Functionalization techniques.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. A directing metalation group (DMG) coordinates to an organometallic base (typically an organolithium or organomagnesium reagent), directing deprotonation to the adjacent ortho position. Subsequent quenching with an electrophile introduces a substituent at the desired C2 or C6 position of a toluene derivative.
Logical Workflow for Directed Ortho-Metalation
Caption: General workflow for the synthesis of 2,6-disubstituted toluene derivatives via Directed Ortho-Metalation.
Experimental Protocol: Ortho-Lithiation of a Toluene Derivative
This protocol provides a general procedure for the ortho-lithiation of a toluene derivative bearing a suitable directing group (e.g., amide, carbamate, or tertiary amine) and subsequent reaction with an electrophile.
Materials:
-
Substituted Toluene (with DMG) (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et2O)
-
Organolithium reagent (e.g., n-butyllithium or sec-butyllithium (B1581126) in hexanes) (1.1-1.5 equiv)
-
Electrophile (1.2-2.0 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the substituted toluene (1.0 equiv) to an oven-dried Schlenk flask. Dissolve the substrate in anhydrous THF or Et2O.
-
Cooling: Cool the solution to the appropriate temperature, typically -78 °C (dry ice/acetone bath) or 0 °C (ice bath), depending on the reactivity of the substrate and base.[1][2]
-
Lithiation: Slowly add the organolithium reagent (1.1-1.5 equiv) dropwise via syringe while maintaining the low temperature. Stir the reaction mixture for 1-4 hours to allow for complete metalation.
-
Electrophilic Quench: Add the electrophile (1.2-2.0 equiv) to the reaction mixture, either neat or as a solution in anhydrous THF. Allow the reaction to proceed at the low temperature for a specified time (typically 1-3 hours) and then warm to room temperature overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or another appropriate method (e.g., crystallization or distillation).
Quantitative Data for Directed Ortho-Metalation
| Directing Group (DMG) | Base | Solvent | Temp (°C) | Electrophile (E+) | Product | Yield (%) | Reference |
| -CONEt₂ | s-BuLi/TMEDA | THF | -78 | MeOD | 2-Deuterio-N,N-diethyl-3-methylbenzamide | 98 | [3] |
| -NHCOtBu | n-BuLi | THF | -20 to 0 | MeI | 2-Methyl-N-pivaloylaniline | 87 | [3] |
| -OMe | t-BuLi | THF | -78 | Me₃SiCl | 2-Methoxy-6-(trimethylsilyl)toluene | 99 | [3] |
| Oxazoline | sBu₂Mg | Toluene | 25 | I₂ | 2-(2-Iodo-6-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole | 95 | [4] |
| N-Aryl Pyrazole | sBu₂Mg | Toluene | 25 | Allyl-Br | 1-(2-Allyl-6-methylphenyl)-1H-pyrazole | 92 | [4] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is used to form C-C bonds, while the Buchwald-Hartwig amination is employed for C-N bond formation. These reactions are highly versatile for the synthesis of 2,6-disubstituted toluenes, typically starting from 2,6-dihalotoluenes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2,6-Dichlorotoluene (1.0 equiv)
-
Arylboronic acid (2.2-2.5 equiv for disubstitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand like SPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2,6-dichlorotoluene, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 12-24 hours.[5]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt, filter, and concentrate. Purify the crude product by column chromatography.
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 94 | [6] |
| 2,6-Dibromopyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 (di-arylated) | [7] |
| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (1 equiv) | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 77 (mono-arylated) | [5] |
| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (3 equiv) | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 84 (di-arylated) | [5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base. It is a premier method for constructing C-N bonds.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[8]
Materials:
-
2,6-Dibromotoluene (1.0 equiv)
-
Amine (2.2-2.5 equiv for disubstitution)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)[9]
-
Base (e.g., NaOᵗBu, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound and the amine to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.[8]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the mixture, dilute with water, and extract with an organic solvent.
-
Purification: Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate. Purify the crude product by column chromatography.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-Dibromopyridine | Morpholine (1.2 equiv) | Pd(OAc)₂ / XPhos | NaOᵗBu | Toluene | 100 | 85 (mono-aminated) | [8] |
| 2,6-Dibromopyridine | Aniline (2.5 equiv) | Pd₂(dba)₃ / BINAP | NaOᵗBu | Toluene | 80 | 92 (di-aminated) | [8] |
| 4-tert-Butyl-bromobenzene | Aniline | Pd(OAc)₂ / P(o-tol)₃ | NaOᵗBu | Toluene | 100 | 98 | [9] |
| 2-Bromotoluene | Dibenzylamine | Pd(OAc)₂ / RuPhos | NaOᵗBu | Dioxane | 100 | 95 | [9] |
C-H Activation/Functionalization
Direct C-H activation is an emerging and highly atom-economical strategy that avoids the need for pre-functionalized starting materials like organohalides or organometallics. Transition metal catalysts, particularly rhodium and palladium, can selectively activate C-H bonds and forge new bonds.
Experimental Workflow for Directed C-H Activation
Caption: General experimental workflow for directed C-H activation/functionalization.
Experimental Protocol: Rhodium-Catalyzed C-H Arylation
This protocol describes a general procedure for the directed C-H arylation of a toluene derivative bearing a directing group with an aryl halide.
Materials:
-
Substituted Toluene (with DG) (1.0 equiv)
-
Aryl Halide (e.g., Aryl Iodide) (3.0 equiv)
-
Rhodium Catalyst (e.g., [Rh(Cp*)Cl₂]₂, RhCl₃·3H₂O) (2.5-5 mol%)
-
Additive/Oxidant (e.g., CuBr, Cu(OPiv)₂) (2.0 equiv)[10][11]
-
Base (e.g., Na₂CO₃) (2.5 equiv)[10]
-
Anhydrous Solvent (e.g., Toluene, DCE)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction tube, add the substituted toluene, aryl halide, rhodium catalyst, additive, and base.
-
Solvent Addition: Add the anhydrous solvent under an inert atmosphere.
-
Reaction: Seal the tube and heat the reaction mixture to 130-150 °C for 24-48 hours.[10]
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired 2,6-disubstituted toluene derivative.
Quantitative Data for C-H Activation/Functionalization
| Substrate (with DG) | Coupling Partner | Catalyst System | Additive/Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-(Indolin-1-yl)picolinamide | 4-Iodotoluene | RhCl₃·3H₂O | CuBr / Na₂CO₃ | Toluene | 130 | 85 | [10] |
| 2-Phenylpyridine | Phenylacetylene | [Rh(Cp*)Cl₂]₂ | Cu(OAc)₂ | DCE | 80 | 95 | [12] |
| 1,2-Dimethoxybenzene | Ethylene | [(η²-C₂H₄)₂Rh(μ-OAc)]₂ | Cu(OPiv)₂ | Neat | 150 | 68 (Turnovers) | [11] |
| 1,3-Dimethylbenzene (m-xylene) | Ethylene | [(η²-C₂H₄)₂Rh(μ-OAc)]₂ | Cu(OPiv)₂ | Neat | 150 | 14 (Turnovers) | [11] |
Disclaimer: These protocols are intended as a general guide. Reaction conditions, including temperature, time, and stoichiometry, may require optimization for specific substrates and electrophiles to achieve maximum yield and selectivity. All experiments should be conducted by trained professionals in a controlled laboratory environment with appropriate safety precautions.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Directed regioselective ortho , ortho ′-magnesiations of aromatics and heterocycles using s Bu 2 Mg in toluene - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01777B [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. research.rug.nl [research.rug.nl]
- 10. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 11. A Change in C–H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rhodium(III)-Catalyzed Direct C-H Arylation of Various Acyclic Enamides with Arylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Functionalization of 2,6-Dibromotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromotoluene is a valuable chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its symmetrically substituted aromatic ring presents a unique challenge: achieving regioselective functionalization. The two bromine atoms are electronically and sterically similar, making selective mono-substitution difficult, as the initial product can often be as reactive as the starting material, leading to mixtures of mono- and di-substituted products.[1] This document provides detailed application notes and experimental protocols for the regioselective mono-functionalization of this compound via modern cross-coupling reactions and discusses alternative strategies such as metal-halogen exchange. The protocols and conditions are primarily adapted from studies on analogous substrates like 2,6-dibromopyridine (B144722) and may require optimization.[2][3][4][5]
Regioselective Mono-Arylation via Suzuki-Miyaura Coupling
Application Note:
The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds between an organohalide and an organoboron compound.[2] Achieving selective mono-arylation of this compound requires careful control of reaction conditions to disfavor the formation of the di-arylated byproduct. Key strategies include using a slight excess of the boronic acid (1.0-1.2 equivalents), employing specific palladium catalysts and ligands that promote selective coupling, and carefully managing reaction time and temperature.[1][4] N-heterocyclic carbene (NHC) and bulky phosphine (B1218219) ligands like SPhos have shown success in promoting selective mono-arylation in similar dihaloarene systems.[2]
Data Presentation: Survey of Reaction Conditions for Mono-Arylation
The following table summarizes representative conditions for the Suzuki-Miyaura mono-arylation of 2,6-dihaloarenes. These serve as a starting point for the optimization of this compound functionalization.
| Entry | Boronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Product(s) | Approx. Yield (%) | Reference(s) |
| 1 | Phenylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene (B28343)/H₂O | 100 | 16 | Mono-arylated | ~70-80 | [2] |
| 2 | Arylboronic Acid (1.1) | Pd(OAc)₂ (0.1) | IPr (0.1) | K₂CO₃ (2.0) | Acetonitrile/H₂O | RT | 12 | Mono-arylated | >90 | [4] |
| 3 | 4-Methoxyphenylboronic Acid (1.0) | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 18 | Mono-arylated | ~85 | [2] |
Note: Yields are highly dependent on the specific boronic acid and require optimization for this compound.
Experimental Protocol: Selective Mono-Arylation of this compound
This protocol is designed to favor the formation of 2-bromo-6-aryltoluene derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Toluene and Degassed Water (4:1 ratio)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Solvent Addition: Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of this compound).
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to maximize the formation of the mono-arylated product and minimize the di-arylated byproduct.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Regioselective Mono-Alkynylation via Sonogashira Coupling
Application Note:
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between an aryl halide and a terminal alkyne.[5] For this compound, selective mono-alkynylation can be achieved by controlling the stoichiometry of the alkyne (typically 1.1-1.2 equivalents) and using a palladium catalyst with a copper(I) co-catalyst. The choice of base, often an amine like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is also crucial.[5]
Data Presentation: Survey of Reaction Conditions for Mono-Alkynylation
| Entry | Alkyne (Equiv.) | Pd Catalyst (mol%) | Cu Co-Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Product(s) | Approx. Yield (%) | Reference(s) |
| 1 | Terminal Alkyne (1.2) | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | DMF | 60-80 | 12-24 | Mono-alkynylated | ~60-75 | [5] |
| 2 | Phenylacetylene (1.2) | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA (3.0) | THF | 65 | 16 | Mono-alkynylated | ~70 | [5] |
Note: Yields are representative and require optimization for specific substrates.
Experimental Protocol: Selective Mono-Alkynylation of this compound
This protocol aims for the synthesis of 2-bromo-6-(alkynyl)toluene.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk flask, inert gas supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by triethylamine. Degas the mixture by bubbling with argon for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.
-
Reaction Execution: Heat the reaction to a temperature between 60-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Regioselective Mono-Amination via Buchwald-Hartwig Amination
Application Note:
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[3][6][7] Achieving selective mono-amination of this compound is challenging but can be controlled by careful selection of the catalyst system (palladium precursor and ligand), base, and reaction conditions.[3] Sterically hindered biarylphosphine ligands are often employed to promote mono-substitution.
Data Presentation: Survey of Reaction Conditions for Mono-Amination
| Entry | Amine (Equiv.) | Pd Precursor (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Product(s) | Approx. Yield (%) | Reference(s) |
| 1 | Morpholine (1.2) | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (1.4) | Toluene | 100 | 12 | Mono-aminated | ~70-85 | [3][8] |
| 2 | Primary Amine (1.1) | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2.0) | t-AmylOH | 110 | 24 | Mono-aminated | ~65-80 | [3][8] |
Note: Yields are representative and require optimization for specific substrates.
Experimental Protocol: Selective Mono-Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Glovebox or Schlenk line
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by the amine.
-
Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Purification: Extract with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.[3]
Functionalization via Ortho-Lithiation and Metal-Halogen Exchange
Application Note:
Direct C-H functionalization at the 3-position of this compound via ortho-lithiation is challenging because the methyl group is a weak directing group, and metal-halogen exchange at the C-Br positions is kinetically favored.[9][10][11] Therefore, a more practical approach is to perform a regioselective metal-halogen exchange followed by trapping with an electrophile. This exchange typically occurs at low temperatures (e.g., -78 °C) using an organolithium reagent like n-BuLi. The resulting aryllithium species can then react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new functional group.
General Protocol: Mono-Functionalization via Br/Li Exchange
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.0 equiv)
-
Electrophile (e.g., dry ice, benzaldehyde) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask, inert gas supply, low-temperature bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under argon, add this compound and dissolve it in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.0 equivalent) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the mono-lithiated species.
-
Electrophilic Quench: Add the desired electrophile to the solution at -78 °C. For example, for carboxylation, carefully add crushed dry ice pellets.
-
Warming and Work-up: Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of NH₄Cl.
-
Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.
Visualizations: Reaction Pathways and Workflows
Caption: Generalized catalytic cycle for the Suzuki-Miyaura mono-arylation.
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: Logical pathways for the regioselective functionalization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.rug.nl [research.rug.nl]
- 9. uwindsor.ca [uwindsor.ca]
- 10. baranlab.org [baranlab.org]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2,6-Dibromotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 2,6-dibromotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Suzuki coupling of this compound?
A1: The primary side reactions encountered during the Suzuki coupling of this compound are:
-
Mono-arylation: Instead of the desired di-substituted product, the reaction may stop after the first coupling, yielding 2-bromo-6-aryltoluene. This is often due to steric hindrance from the ortho-substituents.
-
Dehalogenation: Reduction of one or both bromine atoms to hydrogen, resulting in 2-bromotoluene (B146081) or toluene (B28343), is a common side reaction. This occurs through the formation of a palladium-hydride species.
-
Homocoupling: The coupling of two molecules of the boronic acid reagent to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid, replacing it with a carbon-hydrogen bond, which reduces the amount of boronic acid available for the cross-coupling reaction.
Q2: How can I selectively achieve mono-arylation of this compound?
A2: Selective mono-arylation can be favored by carefully controlling the reaction stoichiometry and conditions. Using a slight excess (1.0-1.2 equivalents) of the arylboronic acid can promote mono-substitution. Additionally, employing specific ligands, such as bulky and electron-rich phosphines like SPhos, in combination with a palladium acetate (B1210297) catalyst, can enhance selectivity for the mono-arylated product.[1] Lower reaction temperatures and shorter reaction times can also help to prevent the second coupling from occurring.
Q3: What conditions are recommended for achieving di-arylation of this compound?
A3: To favor the formation of the di-arylated product, a larger excess of the arylboronic acid (typically 2.5 equivalents or more) is required. A common catalyst system for di-arylation is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The reaction generally requires higher temperatures and longer reaction times to overcome the steric hindrance for the second coupling.[1]
Q4: My reaction is primarily yielding the dehalogenated product (2-bromotoluene or toluene). How can I minimize this?
A4: Dehalogenation is often caused by the presence of water or other protic sources that can generate palladium-hydride species. To minimize dehalogenation:
-
Use anhydrous solvents and reagents: Ensure all solvents and reagents are thoroughly dried before use.
-
Degas the reaction mixture: The presence of oxygen can sometimes contribute to pathways leading to dehalogenation. Purging the reaction mixture with an inert gas like argon or nitrogen is recommended.
-
Optimize the base: The choice of base can influence the formation of palladium-hydride species. Using a non-hydroxide base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes be beneficial.
-
Control the amount of water: While some water is often necessary to facilitate the Suzuki coupling, excessive amounts can promote dehalogenation. A careful balance is required, and minimizing the water content is often key.[2]
Q5: I am observing a significant amount of homocoupling of my boronic acid. What are the causes and how can I prevent it?
A5: Homocoupling is primarily caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can promote the homocoupling of boronic acids.[3][4] To prevent this:
-
Rigorous exclusion of oxygen: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and execution.
-
Use of Pd(0) precatalysts: Starting with a Pd(0) precatalyst like Pd(PPh₃)₄ can sometimes be advantageous over in situ reduction of a Pd(II) source.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to no conversion of this compound | Inactive catalyst, insufficient temperature, poor solubility of reagents. | - Ensure the palladium catalyst is active. - Increase the reaction temperature. - Choose a solvent system where all reagents are soluble (e.g., dioxane/water, toluene/water). |
| Predominant formation of mono-arylated product when di-arylation is desired | Insufficient equivalents of boronic acid, steric hindrance, short reaction time. | - Increase the equivalents of arylboronic acid to >2.5. - Use a less sterically hindered boronic acid if possible. - Increase the reaction time and/or temperature. |
| Significant dehalogenation observed | Presence of excess water or other protic impurities, inappropriate base. | - Use anhydrous solvents and degas the reaction mixture thoroughly. - Minimize the amount of water in the solvent system.[2] - Try a different base such as K₃PO₄ or Cs₂CO₃. |
| High amount of boronic acid homocoupling | Presence of oxygen in the reaction mixture. | - Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[3][4] |
| Formation of multiple unidentified byproducts | Catalyst decomposition, side reactions with functional groups on substrates. | - Use a more stable palladium precatalyst or ligand. - Protect sensitive functional groups on the boronic acid or aryl halide. |
Quantitative Data Summary
While specific quantitative data for the Suzuki coupling of this compound is not extensively available in a comparative format, the following table provides representative conditions for achieving selective mono- and di-arylation of the analogous substrate, 2,6-dibromopyridine. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Entry | Desired Product | Arylboronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Mono-arylated | 1.1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | ~70-80[1] |
| 2 | Di-arylated | 2.5 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 24 | >90[1] |
| 3 | Mono-arylated | 1.0 | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 18 | ~65-75 |
| 4 | Di-arylated | 3.0 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | DMF | 110 | 12 | ~85-95 |
Experimental Protocols
Protocol 1: Selective Mono-arylation of this compound
This protocol is designed to favor the formation of 2-bromo-6-aryltoluene derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of this compound).
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
Protocol 2: Di-arylation of this compound
This protocol is optimized for the synthesis of 2,6-di-aryltoluene derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add 1,4-dioxane and degassed water in a 3:1 ratio (e.g., 6 mL dioxane, 2 mL water per 1 mmol of this compound).
-
Stir the mixture at 100 °C for 24 hours.
-
Monitor for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography.
Visual Guides
Caption: Common reaction pathways in the Suzuki coupling of this compound.
Caption: A logical workflow for troubleshooting common issues in the Suzuki coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Buchwald-Hartwig Amination with 2,6-Dibromotoluene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for optimizing the Buchwald-Hartwig amination of the sterically hindered substrate, 2,6-dibromotoluene. Overcoming the challenges associated with di-ortho-substituted aryl halides is critical for achieving high yield and purity in the synthesis of valuable mono-aminated products, which are key intermediates in pharmaceutical and materials science research. This guide offers detailed troubleshooting advice in a question-and-answer format, experimental protocols, and comparative data to facilitate successful outcomes in your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Buchwald-Hartwig amination of this compound, providing potential causes and actionable solutions to improve reaction performance.
Issue 1: Low to No Conversion of this compound
| Question | Potential Cause | Recommended Solution |
| Q1: My reaction shows no or very low conversion of the starting material. What are the likely culprits? | 1. Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may be deactivated. | - Switch to a Pre-catalyst: Employ a commercially available, air-stable palladium pre-catalyst (e.g., a G3 or G4 palladacycle) which readily forms the active LPd(0) species. - Optimize Ligand-to-Metal Ratio: If using a Pd(II) source like Pd(OAc)₂, ensure an appropriate ligand-to-palladium ratio (typically between 1:1 and 1.5:1) to facilitate the reduction to Pd(0). - Ensure Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[1] Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed. |
| 2. Inappropriate Ligand: The chosen phosphine (B1218219) ligand may not be suitable for the sterically demanding this compound substrate. | - Employ Bulky, Electron-Rich Ligands: For sterically hindered aryl bromides, bulky biaryl phosphine ligands are often necessary to promote the crucial reductive elimination step.[2][3] Consider ligands such as BrettPhos, RuPhos, or XPhos. BrettPhos, in particular, has shown high selectivity for the monoarylation of primary amines.[4] | |
| 3. Ineffective Base: The base may not be strong enough to deprotonate the amine, or it may have poor solubility in the reaction solvent. | - Select a Strong, Soluble Base: Sodium tert-butoxide (NaOtBu) is a common and effective choice for this reaction due to its high basicity and solubility in common organic solvents. - Consider Weaker Bases for Sensitive Substrates: If your amine contains base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be used, though this may require higher reaction temperatures or longer reaction times. | |
| 4. Suboptimal Temperature: The reaction temperature may be too low for the challenging substrate. | - Increase Reaction Temperature: For sterically hindered substrates, temperatures in the range of 80-110 °C are often required to achieve a reasonable reaction rate.[1] |
Issue 2: Poor Selectivity - Formation of Di-aminated Byproduct
| Question | Potential Cause | Recommended Solution |
| Q2: I am observing significant amounts of the di-aminated product. How can I favor mono-amination? | 1. Stoichiometry: An excess of the amine or prolonged reaction times can lead to the second amination reaction. | - Control Amine Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) relative to the this compound to favor mono-substitution. - Monitor Reaction Progress: Closely monitor the reaction by TLC or GC-MS and stop the reaction once the starting material is consumed to prevent further reaction to the di-aminated product. |
| 2. Reaction Conditions: The chosen catalyst system and conditions may not be selective for mono-amination. | - Ligand Choice: As mentioned, bulky ligands like BrettPhos are known to be highly selective for the monoarylation of primary amines.[4] - Lower Catalyst Loading: In some cases, a lower catalyst loading can improve selectivity. |
Issue 3: Formation of Side Products and Impurities
| Question | Potential Cause | Recommended Solution |
| Q3: I am observing a significant amount of hydrodehalogenation (replacement of a bromine with hydrogen). How can this be minimized? | 1. Slow Reductive Elimination: If the final C-N bond-forming step is slow, competing side reactions like β-hydride elimination (if the amine has β-hydrogens) followed by reductive elimination can lead to the hydrodehalogenated arene. | - Use Bulky, Electron-Donating Ligands: These ligands accelerate the rate of reductive elimination relative to competing pathways.[2] - Optimize Base and Temperature: A less hindered or weaker base, or a lower reaction temperature, may sometimes reduce the rate of side reactions. |
| Q4: My purified product is contaminated with residual palladium or ligand-derived impurities. How can I improve the purification? | 1. Inadequate Work-up: Standard work-up procedures may not be sufficient to remove all catalyst-related residues. | - Filtration through Celite/Silica (B1680970): After the reaction, diluting the mixture with a suitable solvent and filtering through a pad of Celite or silica gel can help remove insoluble palladium species. - Aqueous Washes: Washing the organic layer with an aqueous solution of ammonium (B1175870) chloride or thiourea (B124793) can help to sequester residual palladium. - Chromatography: Careful column chromatography is often necessary for complete purification. |
Data Presentation: Catalyst System Comparison for Mono-amination of Sterically Hindered Aryl Bromides
While specific data for this compound is limited in readily available literature, the following table provides a comparative overview of catalyst systems used for the mono-amination of analogous sterically hindered aryl bromides. This data serves as a strong starting point for reaction optimization.
| Catalyst System | Aryl Bromide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BrettPhos | 2-Bromo-1,3-dimethylbenzene | n-Hexylamine | NaOtBu | Toluene (B28343) | 80 | 2 | 95 |
| Pd(OAc)₂ / RuPhos | 2-Bromo-1,3-diisopropylbenzene | Morpholine | NaOtBu | Toluene | 100 | 18 | 92 |
| XPhos-Pd-G3 | 2-Bromomesitylene | Aniline | K₃PO₄ | t-BuOH | 100 | 24 | 88 |
| Pd₂(dba)₃ / XPhos | 2-Bromo-6-methylpyridine | Cyclohexylamine | NaOtBu | Toluene | 100 | 4 | 85 |
This table is a compilation of representative data from various sources for analogous substrates and is intended for comparative purposes.
Experimental Protocols
Representative Protocol for the Mono-amination of this compound
This protocol provides a general starting point for the selective mono-amination of this compound with a primary aliphatic amine. Optimization of specific parameters may be required for different amines.
Materials:
-
This compound
-
Primary amine (e.g., n-hexylamine)
-
Palladium precatalyst (e.g., BrettPhos Pd G3)
-
BrettPhos ligand (if not using a pre-catalyst with Pd(OAc)₂)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Standard Schlenk line or glovebox equipment
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube, followed by the primary amine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite to remove insoluble salts and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-aminated product.
Mandatory Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational ligand design for the arylation of hindered primary amines guided by reaction progress kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2,6-Dibromotoluene Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of reactions involving 2,6-dibromotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
Common impurities largely depend on the reaction type (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). However, they typically include:
-
Unreacted this compound: Due to incomplete reaction.
-
Mono-substituted intermediates: Where only one bromine atom has reacted.
-
Homo-coupled byproducts: From the coupling of two molecules of the coupling partner.
-
Residual catalyst: Particularly palladium catalysts from coupling reactions.
-
Ligands and bases: Used in the reaction medium.
Q2: What is the general purification strategy for a crude product from a this compound coupling reaction?
A general strategy involves a multi-step approach. First, an aqueous workup is performed to remove inorganic salts and water-soluble impurities. This is typically followed by column chromatography to separate the desired product from organic impurities like starting materials and byproducts. Finally, recrystallization or distillation (for liquid products) can be used to achieve high purity.
Troubleshooting Guide
Issue 1: Poor Separation During Column Chromatography
Q: My product and a key impurity (e.g., unreacted this compound or a mono-substituted intermediate) have very similar Rf values on TLC, leading to co-elution from the column. What can I do?
A: This is a common challenge when dealing with structurally similar molecules. Here are several strategies to improve separation:
-
Optimize the Mobile Phase: Meticulous testing of different solvent systems is critical.[1]
-
Change Polarity: If you are using a standard hexane/ethyl acetate (B1210297) system, try switching to a different solvent combination with different selectivities, such as dichloromethane (B109758)/methanol or toluene (B28343)/acetone.[2]
-
Use a Shallow Gradient: Instead of a steep or isocratic elution, employ a very shallow gradient of the polar solvent. This elongates the separation distance between compounds on the column.[1]
-
Target a Low Rf: Aim for an Rf value for your desired product of around 0.15-0.20 on the TLC plate. While this will require more solvent and time, it significantly improves the resolution of challenging separations.
-
-
Adjust the Stationary Phase:
-
If using standard silica (B1680970) gel, consider switching to alumina (B75360) (basic or neutral), which can alter the elution order for certain compounds.
-
For very nonpolar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile) might provide the necessary selectivity.
-
-
Improve Column Packing and Loading:
-
Ensure the column is packed uniformly without any air bubbles or cracks.
-
Load the sample in the minimum possible volume of solvent, and use a solvent that is less polar than the mobile phase to ensure a tight starting band.
-
Issue 2: Product Fails to Crystallize or Oils Out
Q: I have isolated my product after chromatography, but it won't crystallize from my chosen solvent system. It either remains an oil or precipitates as an amorphous solid. What should I do?
A: This issue can stem from residual impurities or the intrinsic properties of the compound.
-
Confirm Purity: The most common reason for crystallization failure is the presence of impurities that inhibit the formation of a crystal lattice.[1] Re-purify a small sample by column chromatography and attempt the crystallization again.[1]
-
Solvent Selection is Key:
-
Systematically screen a variety of solvents with different polarities. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3]
-
Try a mixed-solvent system.[4] Dissolve the compound in a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy.[5] Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.
-
-
Induce Crystallization: If the solution is supersaturated, you may need to induce crystal formation.
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a nucleation site.[5]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can initiate crystallization.
-
Cool Slowly: Rapid cooling often leads to the formation of small, impure crystals or oils. Allow the solution to cool to room temperature slowly before moving it to an ice bath.[6]
-
Issue 3: Residual Palladium Catalyst Contamination
Q: My purified product is still contaminated with a grey/black powder, which I suspect is the palladium catalyst from my coupling reaction. How can I remove it?
A: Removing residual palladium is crucial, especially for pharmaceutical applications due to toxicity concerns.[1]
-
Filtration: Before aqueous workup, dilute the reaction mixture with a suitable organic solvent and filter it through a pad of Celite® or silica gel. This is often effective at removing heterogeneous catalysts like Pd/C.[7]
-
Aqueous Washes: Certain aqueous solutions can help remove palladium. A wash with an aqueous solution of sodium bisulfite (NaHSO₃) can sometimes reduce palladium content.[7]
-
Metal Scavengers: For homogeneous catalysts that are difficult to filter, specialized metal scavengers are highly effective.[1] These are typically functionalized silica gels or polymers that chelate the metal, allowing it to be removed by simple filtration.[1]
Data & Protocols
Table 1: Column Chromatography Solvent System Optimization
This table provides an example of how to screen solvent systems to separate a hypothetical 2,6-disubstituted toluene product from unreacted this compound.
| Solvent System (v/v) | Product Rf | This compound Rf | Separation (ΔRf) | Notes |
| 95:5 Hexane:EtOAc | 0.45 | 0.55 | 0.10 | Poor separation, spots are too close. |
| 98:2 Hexane:EtOAc | 0.25 | 0.38 | 0.13 | Better, but still challenging for a column. |
| 95:5 Hexane:DCM | 0.30 | 0.35 | 0.05 | Not a suitable system. |
| 100% Toluene | 0.20 | 0.45 | 0.25 | Good separation. Ideal for column. |
Protocol 1: Flash Column Chromatography
This protocol outlines a standard procedure for purifying a reaction product using flash column chromatography.
-
TLC Analysis: First, identify a solvent system that provides good separation of your desired product from impurities, aiming for a product Rf of ~0.2.
-
Column Preparation (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.
-
In a beaker, mix silica gel with the initial, least polar eluent to form a slurry.[8]
-
Pour the slurry into the column, tapping the side gently to pack the silica bed uniformly and remove air bubbles.[8]
-
Add another thin layer of sand on top of the silica bed to prevent disruption.[8]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).
-
Carefully pipette this solution onto the top of the sand layer.
-
Drain the solvent until the sample is absorbed into the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using compressed air or a pump) to achieve a flow rate of about 2 inches per minute.
-
Collect fractions in test tubes and monitor the elution using TLC to identify which fractions contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
This protocol describes the steps for purifying a solid compound by recrystallization.
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude solid. Add a potential solvent dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with swirling until the solid completely dissolves.[6]
-
Cooling & Crystallization:
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature.[6] Rushing this step can trap impurities.
-
Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator before determining the yield and melting point.
Visual Workflows
Caption: General purification workflow for products of this compound reactions.
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. mt.com [mt.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
minimizing dehalogenation as a side reaction with 2,6-Dibromotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving 2,6-dibromotoluene, with a primary focus on minimizing dehalogenation as a side reaction.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is a common side reaction in cross-coupling chemistry where a halogen atom on the starting material is replaced by a hydrogen atom, leading to a reduced, non-functionalized byproduct.[1] In the case of this compound, this results in the formation of 2-bromotoluene (B146081), which reduces the yield of the desired coupled product and complicates purification. The steric hindrance from the two bromine atoms and the adjacent methyl group in this compound can slow down the desired cross-coupling reaction, making the competing dehalogenation pathway more significant.
Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, including the reaction of the palladium catalyst with bases, solvents (like alcohols), or trace amounts of water.[1] This Pd-H species can then undergo reductive elimination with the aryl group attached to the palladium, yielding the dehalogenated arene (e.g., 2-bromotoluene) and regenerating the active palladium catalyst.
Q3: Which types of cross-coupling reactions are most susceptible to dehalogenation with this compound?
A3: Dehalogenation can be a significant side reaction in several common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The specific conditions of each reaction type will influence the extent of dehalogenation.
Q4: How does the choice of catalyst and ligand affect dehalogenation?
A4: The catalyst and ligand system is crucial for controlling dehalogenation. For sterically hindered substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, tBuXPhos) or N-heterocyclic carbene (NHC) ligands are often recommended. These ligands can promote the desired reductive elimination to form the cross-coupled product at a faster rate than the dehalogenation pathway.
Q5: What is the role of the base in minimizing dehalogenation?
A5: The choice of base is critical. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of palladium-hydride species, leading to increased dehalogenation. Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are generally preferred as they are less likely to act as hydride donors.
Q6: Can the solvent choice help reduce dehalogenation?
A6: Yes, the solvent can influence the extent of dehalogenation. Aprotic, non-polar solvents like toluene (B28343) and dioxane are often good choices. More polar aprotic solvents like DMF and protic solvents like alcohols can sometimes act as hydride sources and may increase the amount of dehalogenation.
Troubleshooting Guide
Issue 1: Significant formation of 2-bromotoluene (dehalogenated byproduct) is observed.
This is the most common issue when working with this compound. The following workflow can help in troubleshooting and minimizing this side reaction.
References
Technical Support Center: Optimization of Catalyst Loading for 2,6-Dibromotoluene Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the cross-coupling of 2,6-Dibromotoluene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cross-coupling of this compound in a question-and-answer format.
Question 1: My reaction shows low or no conversion of this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion in the cross-coupling of the sterically hindered this compound is a common issue. Several factors could be at play:
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Inefficient Oxidative Addition: The steric bulk from the two ortho-bromo substituents and the methyl group can impede the approach of the palladium catalyst to the C-Br bond, slowing down this crucial initial step of the catalytic cycle.[1][2]
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Solution: Employ bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or RuPhos.[2][3][4] These ligands can stabilize the active palladium(0) species and promote oxidative addition. Consider using a higher catalyst loading initially (e.g., 2-5 mol%) to ensure the reaction initiates.[5]
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Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, including the formation of inactive palladium black, especially at elevated temperatures.[4][6]
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Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for this challenging substrate.
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Solution: Screen a variety of bases, with stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ often being more effective for sterically hindered substrates.[2][4] Aprotic polar solvents like dioxane, toluene, or THF, often with a small amount of water, are typically used.[4] The reaction may require higher temperatures (80-120 °C) to overcome the activation barrier.[4]
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Question 2: I am observing significant amounts of mono-coupled product and unreacted this compound. How can I drive the reaction to the desired di-substituted product?
Answer:
Achieving double cross-coupling on a dihaloarene can be challenging due to the deactivating effect of the first coupling, making the second oxidative addition slower.
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Insufficient Catalyst Loading or Activity: The catalyst may not be active enough or present in a sufficient amount to facilitate the second, more difficult coupling.
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Solution: Increase the catalyst loading. In some cases, a sequential approach with a fresh addition of catalyst and the second coupling partner after the formation of the mono-substituted intermediate can be beneficial.
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Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at a high enough temperature to enable the second coupling.
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Solution: Monitor the reaction progress over time and consider extending the reaction duration. A controlled increase in temperature might also be necessary, but be mindful of potential catalyst decomposition.[7]
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Question 3: My reaction is producing a significant amount of homocoupled byproducts. What are the causes and how can I minimize them?
Answer:
Homocoupling of the coupling partner (e.g., boronic acid in a Suzuki reaction) is a common side reaction.
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Presence of Oxygen: Trace amounts of oxygen can promote the oxidative homocoupling of organometallic reagents.[7]
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Solution: Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[7]
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Use of Pd(II) Pre-catalysts: In situ reduction of Pd(II) to the active Pd(0) can sometimes lead to the formation of species that promote homocoupling.[7]
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Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass this step.[7]
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Question 4: I am observing hydrodehalogenation (debromination) of my this compound. How can I prevent this side reaction?
Answer:
Hydrodehalogenation, where a bromine atom is replaced by a hydrogen atom, is a known side reaction in palladium-catalyzed couplings.[8]
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Formation of Palladium-Hydride Species: This side reaction is often mediated by palladium-hydride (Pd-H) species.[8]
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Solution: The source of the hydride can be the solvent, base, or impurities. Using anhydrous, high-purity reagents and solvents is crucial. Screening different bases may also help identify one that minimizes this pathway.
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Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst loading when optimizing the cross-coupling of this compound?
A1: For a challenging, sterically hindered substrate like this compound, a good starting point for palladium catalyst loading is in the range of 2-5 mol%.[5] Once reaction conditions are established, you can attempt to lower the loading to improve cost-effectiveness and reduce residual palladium in the product.[5]
Q2: Which type of ligand is generally most effective for the cross-coupling of this compound?
A2: Bulky, electron-rich monodentate phosphine ligands are generally the most effective for sterically hindered aryl bromides.[2] Ligands such as SPhos, XPhos, and RuPhos are excellent candidates to screen as they have been shown to be effective in promoting the coupling of challenging substrates.[3][4][7]
Q3: How does the choice of base influence the optimization of catalyst loading?
A3: The base plays a critical role in the catalytic cycle. For sterically hindered couplings, stronger, non-coordinating bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to achieve good yields.[2][4] A more effective base can improve the overall reaction rate, potentially allowing for a lower catalyst loading.
Q4: Can I use the same catalyst loading for different types of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with this compound?
A4: Not necessarily. The optimal catalyst loading can vary depending on the specific cross-coupling reaction. While a 2-5 mol% loading is a reasonable starting point for screening, the nature of the coupling partners and the specific catalytic cycle may necessitate different optimal loadings. For example, Sonogashira couplings often also require a copper co-catalyst.[4]
Data Presentation
Table 1: Typical Starting Conditions for Catalyst Loading Optimization in Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Range | Notes |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Pre-catalysts | Buchwald pre-catalysts are often more stable and efficient.[6] |
| Catalyst Loading | 1 - 5 mol% | Start with 2-3 mol% for initial screening.[4][5] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands are preferred.[2][3][4] |
| Ligand to Pd Ratio | 1:1 to 2:1 | Typically 2:1 for monodentate ligands.[4] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger bases are often necessary for hindered substrates.[2][4] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A co-solvent of water is often beneficial.[4] |
| Temperature | 80 - 120 °C | Higher temperatures may be required.[4] |
Experimental Protocols
General Protocol for a Small-Scale Screening of Catalyst Loading for the Suzuki-Miyaura Cross-Coupling of this compound:
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Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid (2.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).
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Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
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Catalyst and Ligand Addition: In a separate vial, weigh the palladium pre-catalyst and ligand under an inert atmosphere. Dissolve them in a small amount of the reaction solvent.
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Solvent Addition: Add the degassed solvent to the reaction vial containing the starting materials and base.
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Initiation: Add the catalyst/ligand solution to the reaction vial via syringe.
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Heating and Monitoring: Place the sealed vial in a pre-heated oil bath or heating block at the desired temperature. Monitor the reaction progress by TLC or LC-MS at regular intervals.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for optimizing catalyst loading.
Caption: Troubleshooting logic for low conversion issues.
References
effect of base and solvent on 2,6-Dibromotoluene reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dibromotoluene. The content addresses common issues encountered during cross-coupling reactions, lithiation, and Grignard reagent formation, with a focus on the critical role of bases and solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving selective mono-substitution with this compound?
A1: The primary challenge in achieving selective mono-substitution of this compound lies in the similar reactivity of the two bromine atoms. Once the first substitution occurs, the electronic properties of the ring are altered, which can influence the reactivity of the remaining bromine. Often, a mixture of mono- and di-substituted products is obtained, necessitating careful optimization of reaction conditions to favor the desired mono-arylated product.
Q2: How does the choice of base influence the outcome of cross-coupling reactions with this compound?
A2: The base is a critical component in palladium-catalyzed cross-coupling reactions. Its primary role is to facilitate the transmetalation step. The strength, solubility, and nature of the base can significantly impact the reaction rate and yield. For instance, in Suzuki-Miyaura couplings, stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃). In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly required to deprotonate the amine.[1]
Q3: What is the role of the solvent in reactions involving this compound?
A3: The solvent plays a multifaceted role in the reactivity of this compound. It must dissolve the reactants and the catalyst system. Furthermore, the polarity and coordinating ability of the solvent can influence the stability of intermediates and the overall reaction mechanism. For example, aprotic polar solvents like dioxane and THF are common in Suzuki and Buchwald-Hartwig reactions. In lithiation reactions, a coordinating solvent like THF is crucial for stabilizing the organolithium intermediate.
Q4: What are common side reactions observed when working with this compound?
A4: Common side reactions include:
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Di-substitution: Formation of the 2,6-disubstituted product.
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Homocoupling: Coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide.
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Protodebromination: Replacement of a bromine atom with a hydrogen atom, which can be promoted by moisture or certain bases.
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Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Your Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid is resulting in low conversion of the starting material.
| Potential Cause | Troubleshooting Solution |
| Inactive Catalyst | Ensure all solvents are thoroughly degassed. Use a fresh, high-quality palladium catalyst or a more robust pre-catalyst. |
| Insufficient Base Strength or Solubility | Switch from a weaker base (e.g., K₂CO₃) to a stronger, more soluble base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Poor Solvent Choice | A mixture of an aprotic organic solvent (like 1,4-dioxane (B91453) or toluene) and water is common. If solubility is an issue, try a different solvent system like DMF/water. |
| Low Reaction Temperature | The oxidative addition of the C-Br bond to the palladium catalyst can be slow. Gradually increase the temperature (e.g., from 80°C to 100°C) while monitoring the reaction progress. |
Issue 2: Poor Selectivity in Mono-amination (Buchwald-Hartwig Reaction)
Your Buchwald-Hartwig amination of this compound is producing a significant amount of the di-aminated product.
| Potential Cause | Troubleshooting Solution |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the amine to favor mono-substitution. Using a large excess of the amine will drive the reaction towards di-substitution. |
| Prolonged Reaction Time or High Temperature | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed and the desired mono-aminated product is maximized. Lowering the reaction temperature may also improve selectivity. |
| Inappropriate Catalyst System | The choice of phosphine (B1218219) ligand can influence selectivity. Bulky, electron-rich ligands can sometimes favor mono-substitution. Screen different palladium/ligand combinations. |
Issue 3: Failure to Initiate Grignard Reagent Formation
You are unable to form the Grignard reagent from this compound and magnesium turnings.
| Potential Cause | Troubleshooting Solution |
| Presence of Moisture | Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous ether or THF.[2] |
| Inactive Magnesium Surface | The surface of the magnesium turnings may be coated with a layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in the flask with a dry stirring rod.[2] |
| Impure this compound | Ensure the this compound is pure and dry. Impurities can quench the Grignard reagent as it forms. |
Data Presentation
The following tables summarize the general effects of different bases and solvents on the yield of common cross-coupling reactions involving aryl bromides. Note that optimal conditions can vary depending on the specific substrates and catalyst system used.
Table 1: Effect of Base on Suzuki-Miyaura Coupling of Aryl Bromides
| Base | pKa of Conjugate Acid | Relative Strength | Typical Yield | Notes |
| K₂CO₃ | 10.3 | Weak | Moderate | Often requires higher temperatures and longer reaction times. |
| K₃PO₄ | 12.3 | Moderate | Good to Excellent | A reliable choice for many Suzuki couplings; more soluble and stronger than carbonates. |
| Cs₂CO₃ | 10.0 | High | Good to Excellent | Good solubility in solvents like dioxane and DMF can be advantageous. |
| NaOtBu | 19.0 | High | Variable | Very strong base; more commonly used in Buchwald-Hartwig aminations. Can promote side reactions in Suzuki couplings. |
Table 2: Effect of Solvent on Buchwald-Hartwig Amination of Aryl Bromides
| Solvent | Type | Polarity | Typical Yield | Notes |
| Toluene (B28343) | Nonpolar Aprotic | Low | Good to Excellent | Often provides high yields and is a common first choice. |
| 1,4-Dioxane | Polar Aprotic Ether | Moderate | Good to Excellent | Frequently used and effective, often with good solubility for reagents. Must be anhydrous and peroxide-free. |
| THF | Polar Aprotic Ether | Moderate | Good | Good solvent, but its lower boiling point may limit reaction temperature. Can be effective for more reactive substrates at lower temperatures. |
| DMF | Polar Aprotic | High | Variable | High boiling point allows for higher reaction temperatures, but can sometimes lead to side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound (Mono-arylation)
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Materials: this compound (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), Toluene, Degassed water.
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Procedure:
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To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
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Add toluene and degassed water (typically in a 4:1 to 10:1 ratio).
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Stir the mixture vigorously and heat to 80-100 °C.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Protocol 2: General Procedure for Buchwald-Hartwig Mono-amination of this compound
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Materials: this compound (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), NaOtBu (1.4 equiv), Anhydrous toluene.
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Procedure:
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In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
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Add this compound and the desired amine.
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Add anhydrous, degassed toluene via syringe.
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Seal the tube and heat the reaction mixture to 80-110 °C.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
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Dry the organic layer, concentrate, and purify by column chromatography.
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Protocol 3: General Procedure for the Lithiation of this compound and Quenching with an Electrophile
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Materials: this compound (1.0 equiv), n-Butyllithium (1.1 equiv, freshly titrated), Anhydrous THF, Electrophile (1.2 equiv).
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Procedure:
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To a flame-dried, three-necked flask under an inert atmosphere, add this compound and dissolve it in anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium dropwise, maintaining the internal temperature below -70 °C.
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Stir the mixture at -78 °C for 1 hour.
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Add the electrophile dropwise at -78 °C.
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Allow the reaction to slowly warm to room temperature.
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Quench the reaction with saturated aqueous NH₄Cl.
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Extract the product with an organic solvent, dry the organic layer, and concentrate.
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Purify the product by column chromatography.
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Visualizations
Caption: Workflow for Suzuki-Miyaura mono-arylation of this compound.
Caption: Key components for Buchwald-Hartwig mono-amination.
Caption: Experimental workflow for lithiation and electrophilic quench.
References
Technical Support Center: Palladium-Catalyzed Cross-Coupling of 2,6-Dibromotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling and other side reactions during palladium-catalyzed cross-coupling of the sterically hindered substrate, 2,6-dibromotoluene.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of palladium-catalyzed reactions, and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the same starting material couple with each other. In the context of cross-coupling reactions with this compound, this can manifest as the formation of 3,3',5,5'-tetramethylbiphenyl (B1348514) (from two molecules of a corresponding organometallic reagent) or the dimerization of the organometallic coupling partner. This side reaction consumes the starting materials, reduces the yield of the desired cross-coupled product, and complicates purification. The steric hindrance from the two ortho-methyl groups in this compound can slow down the desired cross-coupling pathway, making the competing homocoupling pathway more significant.
Q2: What are the primary causes of homocoupling?
A2: The primary causes of homocoupling include:
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Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative dimerization of organometallic intermediates.[1][2][3]
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High Concentration of Pd(II) Species: The presence of palladium(II) species, either from the precatalyst or formed during the reaction, can facilitate homocoupling pathways.[1][2][3]
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Slow Transmetalation or Reductive Elimination: For sterically hindered substrates like this compound, the key steps in the catalytic cycle (transmetalation and reductive elimination) can be slow, allowing more time for side reactions like homocoupling to occur.
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Inappropriate Ligand Choice: Ligands that are not sufficiently bulky or electron-donating may not effectively promote the desired reductive elimination step over competing pathways.[1][4][5]
Q3: How can I minimize homocoupling when working with this compound?
A3: Several strategies can be employed:
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Rigorous Exclusion of Oxygen: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[1][2][3]
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Use of Pd(0) Precatalysts: Employing a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize the concentration of Pd(II) species that promote homocoupling.[1]
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In-situ Reduction of Pd(II): If using a Pd(II) precatalyst like Pd(OAc)₂, the addition of a mild reducing agent, such as potassium formate (B1220265), can help generate the active Pd(0) species in situ and suppress homocoupling.[2][6]
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Ligand Selection: Utilize bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or AntPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can accelerate the rate-limiting steps of the cross-coupling cycle and sterically disfavor the formation of homocoupling products.[4][7][8]
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Reaction Parameter Optimization: Carefully optimize the reaction temperature, concentration, and stoichiometry. A slight excess of the aryl halide is sometimes used to disfavor boronic acid homocoupling.[1][4]
Troubleshooting Guides
Problem 1: Significant formation of homocoupled byproduct from the organometallic reagent (e.g., in Suzuki-Miyaura or Sonogashira coupling).
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of Oxygen | 1. Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with inert gas for at least 30 minutes).2. Assemble the reaction glassware under a positive pressure of inert gas.[1][2] | Oxygen promotes the oxidative dimerization of organometallic intermediates, a primary pathway for homocoupling.[3] |
| High Pd(II) Concentration | 1. Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂) to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).2. If using a Pd(II) source, add a mild reducing agent like potassium formate (1.5-2.0 equiv.).[2][6] | Pd(II) species can directly mediate the homocoupling of organometallic reagents. Using a Pd(0) source or ensuring efficient in-situ reduction to Pd(0) minimizes this pathway.[1] |
| Slow Cross-Coupling Kinetics | 1. Increase the reaction temperature in increments of 10-20 °C.2. Screen different bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) to accelerate the catalytic cycle.[8] 3. For Suzuki reactions, consider using more reactive boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts.[1] | The steric hindrance of this compound can lead to slow reaction kinetics, allowing the faster homocoupling pathway to dominate. Optimizing conditions to favor the desired cross-coupling is crucial. |
| High Copper Loading (Sonogashira) | 1. Reduce the amount of copper(I) co-catalyst (e.g., CuI) to 1-2 mol%.2. Implement a copper-free Sonogashira protocol. This may require a more active palladium/ligand system and higher temperatures.[3][9] | The copper acetylide intermediate in Sonogashira coupling is prone to oxidative homocoupling (Glaser coupling). Minimizing or eliminating the copper catalyst directly addresses this issue.[3] |
Problem 2: Low or no conversion of this compound.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Catalyst Inactivity | 1. Use a pre-activated catalyst or ensure efficient in-situ generation of the active Pd(0) species.2. Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).3. Ensure the purity of all reagents and solvents. | The steric hindrance of this compound makes the oxidative addition step challenging. A highly active and stable catalyst is required. Impurities can poison the catalyst. |
| Inappropriate Ligand | 1. Screen a panel of bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. For di-ortho-substituted substrates, ligands like AntPhos have shown high reactivity.[5][7] | The ligand plays a critical role in stabilizing the palladium center and facilitating the challenging oxidative addition and reductive elimination steps with sterically hindered substrates. |
| Suboptimal Base or Solvent | 1. Screen a range of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., toluene (B28343), dioxane, THF, DMF). For Suzuki couplings, a mixed solvent system with water is often beneficial.[10] | The choice of base and solvent can significantly impact the solubility of reagents and the stability and activity of the catalytic species. |
| Steric Hindrance | 1. Consider alternative cross-coupling reactions that may be more tolerant of steric hindrance, such as Kumada or Negishi coupling, which utilize more reactive organometallic reagents.[1][7][11][12] | The high reactivity of Grignard (Kumada) or organozinc (Negishi) reagents can sometimes overcome the steric barrier presented by di-ortho-substituted substrates. |
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for the cross-coupling of sterically hindered di-ortho-substituted aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Entry | Aryl Bromide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,6-Dimethylbromobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| 2 | 2-Bromo-1,3-dimethylbenzene | Cyclohexylboronic acid | Pd(dba)₂ / AntPhos | K₃PO₄ | Toluene | 100 | 92[7] |
| 3 | 2,6-Dibromopyridine (mono-arylation) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~85[13] |
| 4 | 2,5-Dibromo-3-hexylthiophene (di-arylation) | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | ~80-90[10] |
Table 2: Sonogashira Coupling of Sterically Hindered Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,6-Dimethylbromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | High |
| 2 | 2,6-Dibromopyridine (mono-alkynylation) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60 | ~70-80[14] |
| 3 | 1-Bromo-2,6-di-tert-butylbenzene | Trimethylsilylacetylene | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | Moderate |
| 4 | 2-Bromo-m-xylene | Phenylacetylene | Pd/C / CuI (Copper-free conditions are also effective) | Piperidine | Toluene | 110 | Good |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound (Starting Point)
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Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or pinacol ester (1.1-1.2 equiv. for mono-coupling, 2.2-2.5 equiv. for di-coupling), palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), a bulky phosphine ligand (e.g., SPhos; 4 mol%), and a base (e.g., K₃PO₄; 2.0-3.0 equiv.).
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Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
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Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), via syringe.
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Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Copper-Free Sonogashira Coupling of this compound (Starting Point)
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Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄; 2-5 mol%).
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Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
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Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv. for mono-coupling, 2.5 equiv. for di-coupling), and a degassed amine base (e.g., triethylamine (B128534) or diisopropylethylamine) as the solvent or co-solvent with a solvent like THF.
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Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
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Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
- 1. Kumada Coupling | NROChemistry [nrochemistry.com]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Kumada Coupling [organic-chemistry.org]
- 8. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. The First Negishi Cross-Coupling Reaction of Two Alkyl Centers Utilizing a Pd-N-Heterocyclic Carbene (NHC) Catalyst [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
troubleshooting guide for Grignard formation with 2,6-Dibromotoluene
This guide provides solutions to common issues encountered during the formation of the Grignard reagent from 2,6-Dibromotoluene.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound fails to initiate. What are the common causes and how can I fix it?
A1: Failure to initiate is a frequent problem in Grignard synthesis, primarily due to the passivation of the magnesium surface by a layer of magnesium oxide.[1][2] Here are the primary causes and troubleshooting steps:
-
Poor Quality of Magnesium: The magnesium turnings may have a thick oxide layer preventing reaction.[2]
-
Presence of Moisture: Grignard reagents are highly sensitive to water. Any moisture in the glassware, solvent, or starting materials will quench the reagent.[2][5]
-
Ineffective Activation: Sometimes, the reaction requires an initiator to begin.
-
Solution: Add a small crystal of iodine to the magnesium turnings. The disappearance of the iodine's color is an indicator of successful activation.[1][7] Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used as an initiator; the observation of ethylene (B1197577) gas bubbling signifies activation.[1][4] Sonication can also be used to clean the surface of the magnesium.[4]
-
Q2: I'm observing a low yield of my Grignard reagent. What factors could be contributing to this?
A2: Low yields can result from incomplete reaction, side reactions, or degradation of the Grignard reagent.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Side Reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting this compound to form a biphenyl (B1667301) derivative.[8]
-
Degradation of Grignard Reagent: The formed Grignard reagent can react with moisture or oxygen.
-
Solution: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction and subsequent handling.
-
Q3: My reaction mixture turned dark brown or black. Is this normal, and what could be the cause?
A3: A color change to cloudy grey or brownish is often indicative of a successful Grignard reagent formation.[1] However, a very dark or black color might suggest side reactions or impurities.
-
Possible Cause: Overheating the reaction for an extended period can lead to decomposition and the formation of finely divided magnesium, which can appear black.[6]
-
Troubleshooting: Avoid excessive heating. Once the reaction is initiated, it is often self-sustaining. If heating is required, maintain a gentle reflux.[5] The addition rate of the alkyl halide also impacts the reaction and can influence the final appearance.[6]
Data Presentation
Table 1: Common Methods for Magnesium Activation
| Activation Method | Reagents/Procedure | Visual Indicators of Initiation | Key Considerations |
| Iodine | A small crystal of iodine is added to the magnesium turnings. | Disappearance of the purple/brown iodine color.[1][7] | A simple and widely used method. |
| 1,2-Dibromoethane (DBE) | A few drops of DBE are added to the magnesium suspension.[1][4] | Bubbling (ethylene gas evolution).[1] | Highly reactive and effective for stubborn reactions. |
| Mechanical Agitation | Crushing the magnesium turnings with a dry glass rod in the flask.[1][4] | Not applicable. | Exposes fresh, unoxidized magnesium surface. |
| Sonication | Placing the reaction flask in an ultrasonic bath.[4] | Not applicable. | Helps to clean the magnesium surface without chemical activators. |
| DIBAH | Addition of diisobutylaluminum hydride (DIBAH).[9] | Temperature rise.[10] | Also helps to dry the solvent and can be used at lower temperatures.[10][9] |
Experimental Protocols
Protocol: Formation of Grignard Reagent from this compound
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Inert gas (Nitrogen or Argon)
-
Standard, dry glassware for air- and moisture-sensitive reactions (three-necked round-bottom flask, reflux condenser, dropping funnel)[2]
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at 120°C overnight and assemble it hot under a stream of inert gas.[11]
-
Magnesium Activation: To the three-necked flask equipped with a magnetic stir bar, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium turnings. Allow the flask to cool to room temperature.[12]
-
Initiation: Add a small portion of anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small amount of this solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, a gentle reflux of the solvent, and the appearance of a cloudy, greyish solution.[2][12] If the reaction does not start, gentle warming or sonication may be applied.[12]
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[2]
-
Completion: After the addition is complete, continue to stir the reaction mixture. If the reflux subsides, gently heat the mixture for an additional 1-2 hours to ensure complete consumption of the magnesium.[2] The resulting Grignard reagent is ready for use in subsequent reactions.
Mandatory Visualization
Caption: Troubleshooting workflow for Grignard formation.
Caption: Reaction pathway for Grignard formation with side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Reaction Monitoring for 2,6-Dibromotoluene Transformations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical transformations of 2,6-dibromotoluene. It offers detailed methodologies and data to assist in the effective monitoring of these reactions.
Frequently Asked Questions (FAQs)
Q1: Which are the most suitable techniques for monitoring the progress of this compound transformations?
A1: The choice of reaction monitoring technique depends on the specific reaction, available equipment, and the desired level of detail. The most commonly employed and effective techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds, providing both separation and identification of reactants, products, and byproducts.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, particularly those that are not sufficiently volatile for GC. It is often used for monitoring palladium-catalyzed cross-coupling reactions.[1][2][3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the concentration of species in the reaction mixture over time.[6][7][8][9][10][11][12]
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative monitoring of reaction progress, allowing for a quick assessment of the consumption of starting material and the formation of products.[13][14]
Q2: How can I prepare my reaction mixture for GC-MS analysis?
A2: Proper sample preparation is crucial for obtaining reliable GC-MS data. A general procedure involves:
-
Quenching the reaction: Stop the reaction at a specific time point by cooling it down or adding a quenching agent.
-
Extraction: Extract the organic compounds from the reaction mixture using a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Washing: Wash the organic layer with water or brine to remove any water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.
-
Filtration: Filter the solution to remove the drying agent.
-
Dilution: Dilute the sample to an appropriate concentration (typically in the µg/mL range) with a volatile solvent compatible with your GC system.
Q3: What are the key parameters to consider when developing an HPLC method for monitoring these reactions?
A3: Key parameters for HPLC method development include:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water or a buffer is typically used. The gradient or isocratic elution profile needs to be optimized for good separation.
-
Detector: A UV detector is commonly used, and the detection wavelength should be set to a value where the compounds of interest have strong absorbance.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Column Temperature: Maintaining a constant column temperature can improve reproducibility.
Q4: Can I use NMR spectroscopy for quantitative analysis of my reaction?
A4: Yes, quantitative NMR (qNMR) is a powerful technique for determining the concentration of reactants and products in a reaction mixture. This is achieved by comparing the integral of a signal from the analyte to the integral of a signal from a known amount of an internal standard.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem: Peak Tailing
Possible Causes:
-
Active Sites in the System: Silanol groups on the injector liner, column, or packing material can interact with polar analytes, causing tailing.
-
Column Contamination: Buildup of non-volatile residues on the column.
-
Improper Column Installation: Dead volume at the column connections.
-
Inlet Contamination: Septum particles or other residues in the injector.
Solutions:
-
Use a Deactivated Liner: Employ a liner with a high degree of deactivation.
-
Column Conditioning: Bake out the column at a high temperature to remove contaminants.
-
Trim the Column: Remove the first few centimeters of the column to eliminate contaminated sections.
-
Proper Column Installation: Ensure a clean, square cut on the column and proper installation depth in the injector and detector.
-
Regular Inlet Maintenance: Replace the septum and liner regularly.
Problem: Poor Resolution
Possible Causes:
-
Inappropriate Column: The stationary phase is not suitable for separating the analytes.
-
Incorrect Temperature Program: The oven temperature ramp is too fast or the initial temperature is too high.
-
Carrier Gas Flow Rate is Not Optimal: The linear velocity of the carrier gas is too high or too low.
Solutions:
-
Select a Different Column: Choose a column with a different stationary phase polarity.
-
Optimize Temperature Program: Use a slower temperature ramp or a lower initial temperature.
-
Optimize Carrier Gas Flow: Adjust the carrier gas flow rate to the optimal value for the column dimensions.
High-Performance Liquid Chromatography (HPLC)
Problem: Drifting Retention Times
Possible Causes:
-
Changes in Mobile Phase Composition: Inaccurate mixing of solvents or evaporation of a volatile component.
-
Column Temperature Fluctuations: Inconsistent column temperature.
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[5]
-
Pump Malfunction: Inconsistent flow rate from the pump.
Solutions:
-
Prepare Fresh Mobile Phase: Ensure accurate measurement and mixing of mobile phase components and keep the solvent reservoir covered.
-
Use a Column Oven: Maintain a constant and stable column temperature.
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate before starting a sequence.
-
Check Pump Performance: Purge the pump to remove air bubbles and check for leaks.
Problem: Ghost Peaks
Possible Causes:
-
Contaminated Mobile Phase: Impurities in the solvents or additives.
-
Carryover from Previous Injections: Residual sample remaining in the injector or column.
-
Bleed from the Column: Degradation of the stationary phase.
Solutions:
-
Use High-Purity Solvents: Employ HPLC-grade solvents and freshly prepared mobile phases.
-
Implement a Needle Wash: Use a strong solvent to wash the injector needle between injections.
-
Flush the Column: Wash the column with a strong solvent to remove strongly retained compounds.
Experimental Protocols
Protocol 1: GC-MS Monitoring of a Suzuki Coupling Reaction
This protocol outlines a general method for monitoring a Suzuki coupling reaction of this compound with phenylboronic acid.
Reaction: this compound + Phenylboronic acid -> 2-bromo-6-phenyltoluene + 2,6-diphenyltoluene
1. Sample Preparation:
- At desired time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
- Quench the reaction by adding the aliquot to a vial containing 1 mL of saturated aqueous ammonium (B1175870) chloride solution.
- Extract the organic compounds with 1 mL of ethyl acetate.
- Vortex the mixture and centrifuge to separate the layers.
- Transfer the organic layer to a clean vial.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the solution through a syringe filter (0.22 µm) into a GC vial.
2. GC-MS Parameters:
- GC System: Agilent 7890B or equivalent.
- MS System: Agilent 5977A or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL.
- Split Ratio: 50:1.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MSD Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: 50-500 m/z.
Protocol 2: HPLC Monitoring of a Sonogashira Coupling Reaction
This protocol provides a general method for monitoring a Sonogashira coupling reaction of this compound with phenylacetylene.
Reaction: this compound + Phenylacetylene -> 2-bromo-6-(phenylethynyl)toluene + 2,6-bis(phenylethynyl)toluene
1. Sample Preparation:
- At desired time points, withdraw an aliquot (e.g., 10 µL) of the reaction mixture.
- Dilute the aliquot with 1 mL of the mobile phase in an HPLC vial.
- Vortex the mixture to ensure homogeneity.
2. HPLC Parameters:
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase:
- A: Water with 0.1% formic acid.
- B: Acetonitrile with 0.1% formic acid.
- Gradient:
- 0-2 min: 60% B.
- 2-15 min: 60% to 95% B.
- 15-18 min: 95% B.
- 18-18.1 min: 95% to 60% B.
- 18.1-22 min: 60% B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 µL.
- Detector: UV at 254 nm.
Data Presentation
The following tables provide representative, though hypothetical, quantitative data for the analysis of this compound transformations. Actual retention times and chemical shifts will vary depending on the specific experimental conditions and instrumentation.
Table 1: Representative GC-MS Retention Times
| Compound | Retention Time (min) | Key m/z Fragments |
| This compound | 8.5 | 248, 250, 252 (M+), 169, 171 (M-Br)+ |
| 2-Bromo-6-phenyltoluene | 12.3 | 246, 248 (M+), 167 (M-Br)+ |
| 2,6-Diphenyltoluene | 16.8 | 244 (M+), 165 (M-Ph)+ |
| Phenylacetylene | 5.2 | 102 (M+) |
| 2-Bromo-6-(phenylethynyl)toluene | 14.5 | 270, 272 (M+), 191 (M-Br)+ |
| 2,6-Bis(phenylethynyl)toluene | 20.1 | 292 (M+) |
Table 2: Representative HPLC Retention Times
| Compound | Retention Time (min) |
| This compound | 12.8 |
| 2-Bromo-6-phenyltoluene | 14.5 |
| 2,6-Diphenyltoluene | 16.2 |
| Phenylacetylene | 6.5 |
| 2-Bromo-6-(phenylethynyl)toluene | 15.1 |
| 2,6-Bis(phenylethynyl)toluene | 17.8 |
Table 3: Representative ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Proton | Chemical Shift (ppm) |
| This compound | Ar-H | 7.45 (d, J=8.0 Hz, 2H), 7.05 (t, J=8.0 Hz, 1H) |
| CH₃ | 2.50 (s, 3H) | |
| 2-Bromo-6-phenyltoluene | Ar-H (phenyl) | 7.50-7.30 (m, 5H) |
| Ar-H (tolyl) | 7.40-7.10 (m, 3H) | |
| CH₃ | 2.20 (s, 3H) | |
| 2,6-Diphenyltoluene | Ar-H (phenyl) | 7.45-7.25 (m, 10H) |
| Ar-H (tolyl) | 7.20-7.00 (m, 3H) | |
| CH₃ | 2.10 (s, 3H) | |
| 2-Bromo-6-(phenylethynyl)toluene | Ar-H (phenyl) | 7.60-7.30 (m, 5H) |
| Ar-H (tolyl) | 7.50-7.20 (m, 3H) | |
| CH₃ | 2.40 (s, 3H) | |
| 2,6-Bis(phenylethynyl)toluene | Ar-H (phenyl) | 7.65-7.35 (m, 10H) |
| Ar-H (tolyl) | 7.55-7.25 (m, 3H) | |
| CH₃ | 2.30 (s, 3H) |
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. hplc.eu [hplc.eu]
- 3. lcms.cz [lcms.cz]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. web.pdx.edu [web.pdx.edu]
- 9. researchgate.net [researchgate.net]
- 10. compoundchem.com [compoundchem.com]
- 11. Proton NMR Table [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,6-Dibromotoluene and 2,5-Dibromotoluene in Key Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of aromatic scaffolds is a cornerstone of modern drug discovery and materials science. Dibrominated toluenes, specifically the 2,6- and 2,5-isomers, serve as versatile building blocks for the synthesis of complex molecular architectures. However, the seemingly subtle difference in the substitution pattern of these isomers leads to significant disparities in their chemical reactivity. This guide provides an objective, data-driven comparison of the reactivity of 2,6-dibromotoluene and 2,5-dibromotoluene (B165575) in three pivotal synthetic transformations: lithiation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. Understanding these differences is crucial for reaction design, optimization, and the efficient synthesis of target molecules.
The divergent reactivity of these isomers is primarily governed by the interplay of steric and electronic effects.
Key Reactivity Principles: Steric Hindrance vs. Electronic Effects
The positioning of the bromine and methyl groups on the aromatic ring dictates the accessibility of the reaction centers and the electron density distribution, which in turn influences the propensity of each isomer to undergo specific reactions.
-
This compound: The reactivity of this isomer is dominated by steric hindrance . The two bromine atoms flanking the methyl group create a sterically congested environment. This bulkiness can impede the approach of catalysts and reagents, particularly at the ortho positions (C-Br bonds). Consequently, reactions requiring the formation of bulky transition states may be significantly slower or require more forcing conditions.
-
2,5-Dibromotoluene: In this isomer, electronic effects play a more prominent role. The bromine atoms are in a para and meta relationship to the methyl group. This arrangement leads to a more polarized aromatic ring compared to the 2,6-isomer. The C-Br bond at the 2-position is ortho to the electron-donating methyl group, while the C-Br bond at the 5-position is meta. This electronic differentiation can be exploited for regioselective functionalization.
Lithiation: A Tale of Two Selectivities
Lithium-halogen exchange is a powerful tool for the generation of aryllithium species, which can then be trapped with various electrophiles. The regioselectivity of this reaction is highly dependent on the substrate's substitution pattern.
For 2,5-dibromotoluene , monolithiation can be achieved with high regioselectivity. The reaction with n-butyllithium (n-BuLi) preferentially occurs at the 5-position. This is attributed to the lower steric hindrance at this position compared to the 2-position, which is flanked by the methyl group.
In contrast, the monolithiation of This compound is more challenging due to the steric hindrance from the two ortho-bromine atoms. While lithium-halogen exchange is possible, competitive deprotonation of the methyl group can also occur. Achieving high selectivity for monolithiation often requires careful control of reaction conditions, such as temperature and the choice of organolithium reagent.
Comparative Data for Monolithiation
| Substrate | Organolithium Reagent | Solvent | Temperature (°C) | Position of Lithiation | Yield (%) | Reference |
| 2,5-Dibromopyridine (B19318) | n-BuLi (1.1 equiv) | Toluene (B28343) | -78 | 2-position | High selectivity | [1] |
| 2,5-Dibromopyridine | n-BuLi (1.1 equiv) | THF | -78 | 5-position | High selectivity | [1] |
| 2,6-Dibromo-3,4,5-trimethylaniline** | n-BuLi (2.2 equiv) | THF | -78 to -100 | 2- or 6-position | Not reported | [2] |
*Data for 2,5-dibromopyridine is presented as a close structural analog to 2,5-dibromotoluene. The selectivity is highly solvent-dependent. **This substrate requires an initial equivalent of n-BuLi to deprotonate the aniline (B41778) before lithium-halogen exchange can occur.
Experimental Protocol: Monolithiation of 2,5-Dibromotoluene (Analogous to 2,5-Dibromopyridine)
This protocol is adapted from the procedure for the selective monolithiation of 2,5-dibromopyridine and can be used as a starting point for 2,5-dibromotoluene.[1]
-
Reaction Setup: A flame-dried round-bottom flask is charged with 2,5-dibromotoluene (1.0 equiv) and anhydrous toluene (to achieve a 0.05 M solution). The flask is sealed with a septum and placed under an inert atmosphere (argon or nitrogen).
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: n-Butyllithium (1.1 equiv, 2.5 M in hexanes) is added dropwise to the stirred solution via syringe over 10 minutes, ensuring the internal temperature remains below -70 °C.
-
Stirring: The resulting mixture is stirred at -78 °C for 30 minutes.
-
Quenching: The desired electrophile (e.g., N,N-dimethylformamide, 1.5 equiv) is added dropwise to the reaction mixture.
-
Warming and Work-up: The reaction is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Suzuki-Miyaura Coupling: The Impact of Steric Hindrance
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the dibromotoluene isomers in this reaction is a clear illustration of the influence of steric hindrance.
This compound exhibits significantly lower reactivity in Suzuki couplings compared to its 2,5-isomer. The steric bulk of the two ortho-bromine atoms hinders the oxidative addition of the palladium catalyst, which is the rate-determining step of the catalytic cycle. To achieve reasonable yields, more active catalysts, higher temperatures, and longer reaction times are often necessary. Monosubstitution is generally favored, as the introduction of a bulky aryl group further increases steric hindrance at the remaining ortho-position.
Conversely, 2,5-dibromotoluene is a more amenable substrate for Suzuki coupling. The C-Br bond at the 5-position is less sterically hindered and more electronically activated for oxidative addition. This allows for efficient mono-arylation at this position. Double Suzuki coupling to replace both bromine atoms is also feasible, often by using a larger excess of the boronic acid and extended reaction times.
Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 2,6-Dibromopyridine* | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | Di-arylated | >90 | [3] |
| 2,5-Dibromo-3-hexylthiophene** | Arylboronic acids (2.5 equiv) | Pd(PPh₃)₄ (6) | - | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 90 | 12 | Di-arylated | Moderate to Good | [4] |
| p-Dibromobenzene*** | Phenylboronic acid | Pd(OAc)₂ (1) / SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 16 | Mono-arylated | ~70-80 | [3] |
*Data for 2,6-dibromopyridine, a sterically hindered analog. **Data for a 2,5-dibrominated heterocycle. ***Data for p-dibromobenzene provides a baseline for a non-sterically hindered dibrominated arene.
Experimental Protocol: Suzuki-Miyaura Coupling of a Dibromotoluene (General Procedure)
This protocol is a general procedure and will likely require optimization, particularly for the less reactive this compound.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the dibromotoluene (1.0 equiv), the arylboronic acid (1.1-2.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction Execution: Stir the mixture at the desired temperature (typically 90-110 °C) for the specified time (12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination: Navigating Steric and Electronic Influences
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The success of this reaction with the dibromotoluene isomers is again dependent on the interplay of steric and electronic factors.
For This compound , the significant steric hindrance around the C-Br bonds makes it a challenging substrate for Buchwald-Hartwig amination. The formation of the palladium-amido complex is sterically demanding, often requiring the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) to promote the reaction. Even with optimized conditions, yields may be moderate, and mono-amination is the predominant outcome.
2,5-Dibromotoluene is generally more reactive in Buchwald-Hartwig amination. The less hindered 5-position is the preferred site for amination. However, the electronic nature of the amine coupling partner can also influence the regioselectivity. Electron-rich amines are more nucleophilic and may react more readily. Selective mono-amination can typically be achieved by controlling the stoichiometry of the amine.
Comparative Data for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-Dibromopyridine | Morpholine | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS | THF | 65 | 83 | [5] |
| 2,6-Dibromopyridine | Aniline | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 100 | 94 | [5] |
| 6-Bromo-2-chloroquinoline** | Cyclic amines | Varies | Varies | Varies | Varies | Varies | Good | [6] |
| p-Bromotoluene*** | Piperazine | Pd(dba)₂ | (±)BINAP | NaO-t-Bu | m-xylene | MW | Not specified | [7] |
*Data for 2,6-dibromopyridine, a sterically hindered analog. **Demonstrates selective amination of an aryl bromide in the presence of a heteroaryl chloride. ***Illustrates a typical Buchwald-Hartwig reaction with a related bromotoluene.
Experimental Protocol: Buchwald-Hartwig Amination of a Dibromotoluene (General Procedure)
This protocol is a general starting point and will require optimization, especially for the sterically hindered this compound, likely necessitating the use of specialized bulky phosphine ligands.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the dibromotoluene (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk flask.
-
Reagent Addition: Add the amine (1.1 equiv) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, and wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion
The comparative reactivity of this compound and 2,5-dibromotoluene is a clear demonstration of the profound impact of substitution patterns on the outcomes of common and powerful cross-coupling reactions. The steric hindrance in this compound generally leads to lower reactivity and necessitates more specialized and robust catalytic systems to achieve efficient transformations. In contrast, the electronic differentiation and reduced steric hindrance in 2,5-dibromotoluene allow for more facile and often regioselective functionalization.
For researchers and drug development professionals, a thorough understanding of these principles is paramount. The choice between these two isomers as starting materials will have significant implications for synthetic route design, reaction optimization, and ultimately, the efficient and selective synthesis of target molecules. This guide provides a foundational framework for making these critical decisions, supported by available experimental data and detailed protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orbit.dtu.dk [orbit.dtu.dk]
A Comparative Guide to Dibromotoluene Isomers in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity and reactivity of dibromotoluene isomers are critical factors in the successful design and execution of palladium-catalyzed cross-coupling reactions, which are foundational in the synthesis of complex organic molecules for pharmaceuticals and materials science. The position of the two bromine atoms and the methyl group on the aromatic ring significantly influences the electronic and steric environment of the C-Br bonds, leading to distinct outcomes in widely used transformations such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
This guide provides a comparative analysis of dibromotoluene isomers, offering insights into their relative performance in these key cross-coupling reactions. While a direct head-to-head comparison of all isomers under identical conditions is not extensively documented in a single study, this guide synthesizes available data and established principles of reactivity to aid in substrate selection and reaction optimization.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of a C-Br bond in palladium-catalyzed cross-coupling is influenced by factors such as bond dissociation energy, steric hindrance around the bromine atom, and the electronic effects of the substituents on the aromatic ring. In dibromotoluenes, the electron-donating methyl group can subtly influence the reactivity of the adjacent C-Br bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The relative reactivity of the C-Br bonds in dibromotoluene isomers can be exploited to achieve selective mono- or di-arylation. Generally, steric hindrance plays a significant role, with less hindered bromine atoms reacting preferentially. For instance, in unsymmetrical isomers like 2,4-dibromotoluene, the bromine at the 4-position is sterically less encumbered than the one at the 2-position, often leading to preferential coupling at the C-4 position.
Table 1: Illustrative Comparison of Dibromotoluene Isomers in Suzuki-Miyaura Coupling
| Dibromotoluene Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Mono-arylation) | Observations & Regioselectivity |
| 2,4-Dibromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 12 | ~70-80% | Preferential coupling at the less sterically hindered C-4 position is generally observed. |
| 2,5-Dibromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | ~65-75% | The two bromine atoms are in electronically different environments, which can influence regioselectivity. |
| 3,5-Dibromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 100 | 24 | ~80-90% | The two bromine atoms are equivalent, leading to a single mono-arylated product. |
Note: The data in this table is representative and compiled from typical Suzuki-Miyaura reaction conditions. Actual yields may vary depending on the specific reaction conditions and the nature of the coupling partner.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene. The efficiency of the reaction with dibromotoluene isomers is dependent on the accessibility of the C-Br bond for oxidative addition to the palladium catalyst.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend is similar to other palladium-catalyzed cross-couplings, with less sterically hindered C-Br bonds reacting more readily.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Studies on bromotoluene derivatives indicate that the choice of solvent and catalyst system can significantly impact the reaction rate and product distribution. For instance, in the amination of p-bromotoluene with piperazine, m-xylene (B151644) was found to be a suitable solvent.[1]
Experimental Protocols
Detailed methodologies are essential for reproducibility and optimization. Below are general protocols for key palladium-catalyzed cross-coupling reactions that can be adapted for dibromotoluene isomers.
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of a Dibromotoluene Isomer
This protocol provides a general procedure for the mono-arylation of a dibromotoluene isomer with an arylboronic acid.
Materials:
-
Dibromotoluene isomer (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the dibromotoluene isomer, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Sonogashira Coupling of a Dibromotoluene Isomer
This protocol outlines a general procedure for the mono-alkynylation of a dibromotoluene isomer.
Materials:
-
Dibromotoluene isomer (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)
-
Copper(I) iodide (CuI) (4-6 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the dibromotoluene isomer, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous and degassed solvent, followed by the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Heat the reaction to 50-80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Catalytic Cycles
Understanding the mechanism of these reactions is crucial for troubleshooting and optimization. The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Sonogashira couplings.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.[3]
Conclusion
The choice of dibromotoluene isomer in palladium-catalyzed cross-coupling reactions has a profound impact on the outcome, particularly in terms of regioselectivity and reaction efficiency. While steric hindrance is a primary determinant of reactivity, electronic factors also play a role. For selective mono-functionalization of unsymmetrical dibromotoluenes, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is paramount. This guide serves as a foundational resource for researchers to navigate the complexities of these reactions and to design more effective synthetic strategies.
References
A Comparative Guide to Analytical Methods for the Characterization of 2,6-Dibromotoluene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of 2,6-dibromotoluene and its derivatives is crucial in various fields, including pharmaceutical development, materials science, and environmental analysis. The selection of an appropriate analytical technique is paramount for unambiguous identification, quantification, and structural elucidation. This guide provides a comprehensive comparison of the most common analytical methods employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparison of Analytical Techniques
Table 1: Performance Comparison of Analytical Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Use | Separation, identification, and quantification of volatile and semi-volatile compounds. | Separation and quantification of non-volatile and thermally labile compounds, including isomers. | Unambiguous structure elucidation and determination of isomeric purity. | Identification of functional groups and confirmation of molecular structure. |
| Sample Type | Volatile and thermally stable derivatives. | Soluble derivatives, suitable for isomeric separation. | Soluble compounds in deuterated solvents. | Solid, liquid, or gas samples. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range, depending on the detector and ionization mode.[1] | 0.008 - 0.04 µg/mL for bromophenols.[2] | Generally in the mg to high µg range.[3] | Typically in the µg to mg range for quantitative analysis.[4] |
| Limit of Quantification (LOQ) | ng/mL range.[1] | 0.024 - 0.12 µg/mL for bromophenols.[2] | Higher than LOD, in the mg to high µg range.[3] | Higher than LOD, often in the mg range.[4] |
| Linearity (R²) | Typically >0.99.[1] | ≥0.999 for bromophenols.[2] | Can be linear over a specific concentration range.[3] | Can be linear, but often less precise than chromatographic methods.[5] |
| Precision (%RSD) | <15%.[1] | Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21% for bromophenols.[2] | Generally higher variability than chromatographic methods for quantification. | Variable, dependent on sample preparation and instrumentation. |
| Key Advantages | High sensitivity and selectivity, provides molecular weight and fragmentation information. | Excellent for isomer separation, wide applicability to various derivatives. | Provides detailed structural information, non-destructive. | Fast, non-destructive, provides information on specific chemical bonds. |
| Key Limitations | Not suitable for non-volatile or thermally labile compounds. | May require method development for optimal isomer separation. | Lower sensitivity compared to MS, requires pure samples for unambiguous interpretation. | Provides limited structural information, quantification can be challenging. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative experimental protocols for each of the discussed analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound and its derivatives in a sample matrix.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.
-
Filter the final solution through a 0.2 µm syringe filter.
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-350
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and comparison of the acquired mass spectrum with a reference spectrum (e.g., NIST library). The mass spectrum of this compound will show a characteristic molecular ion peak (m/z 248, 250, 252 due to bromine isotopes) and fragmentation patterns.
-
For quantification, create a calibration curve using standards of known concentrations.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify isomers of dibromotoluene derivatives.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
HPLC Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). For compounds with different polarities, a gradient elution may be necessary.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
Data Analysis:
-
Identify peaks based on retention times compared to standards.
-
Quantify using a calibration curve generated from standards of the individual isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of a this compound derivative.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance III 400 MHz).
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter the solution into a 5 mm NMR tube.
NMR Acquisition:
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Analyze chemical shifts, coupling constants, and multiplicities to assign the signals to specific atoms in the molecule. For this compound, one would expect a singlet for the methyl protons and a characteristic pattern for the aromatic protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in a this compound derivative.
Instrumentation:
-
FTIR spectrometer with a suitable sampling accessory (e.g., ATR).
Sample Preparation:
-
Liquid samples: Place a drop of the liquid directly on the ATR crystal.
-
Solid samples: Place a small amount of the solid on the ATR crystal and apply pressure.
FTIR Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Analysis:
-
Identify characteristic absorption bands corresponding to specific functional groups. For this compound derivatives, look for:
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Aliphatic C-H stretching (from the methyl group): ~2950-2850 cm⁻¹
-
C=C stretching (aromatic ring): ~1600-1450 cm⁻¹
-
C-Br stretching: ~600-500 cm⁻¹
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel this compound derivative.
References
A Researcher's Guide to Regioselective Functionalization of 2,6-Dibromotoluene
For researchers, scientists, and drug development professionals, the selective functionalization of di-substituted aromatic compounds is a critical step in the synthesis of complex molecules. This guide provides a comparative analysis of common methodologies for the regioselective functionalization of 2,6-dibromotoluene, a versatile building block in organic synthesis. We will explore key techniques, including ortho-lithiation and various palladium-catalyzed cross-coupling reactions, presenting experimental data and detailed protocols to inform your synthetic strategy.
The challenge in functionalizing this compound lies in achieving selective mono-substitution at one of the two equivalent bromine atoms, or at the C3 position through deprotonation. The choice of methodology depends on the desired substituent and the required level of regioselectivity.
Comparison of Key Functionalization Methods
This guide focuses on two primary strategies for the regioselective functionalization of this compound:
-
Ortho-Lithiation and Electrophilic Quench: This method allows for the introduction of a functional group at the C3 position, between the two bromine atoms.
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions enable the substitution of one of the bromine atoms with a variety of moieties, including aryl, alkyl, alkynyl, and amino groups. We will compare the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The following table summarizes the performance of these methods, drawing on data from analogous dihaloarene systems where direct comparative data for this compound is limited.
| Method | Coupling Partner | Typical Catalyst/Reagent | Product Type | Reported Yield (%) (Analogous Systems) | Regioselectivity |
| Ortho-Lithiation | Electrophile (e.g., DMF, I₂) | n-BuLi or LDA | 3-substituted-2,6-dibromotoluene | High (substrate dependent) | High for C3 position |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)₂ / SPhos | Mono-arylated toluene (B28343) | ~70-80[1] | Good for mono-substitution |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Mono-alkynylated toluene | Good to high (substrate dependent) | High for mono-substitution |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / (±)-BINAP | Mono-aminated toluene | High (substrate dependent)[2][3] | Good for mono-substitution |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for similar substrates and may require optimization for this compound.
Ortho-Lithiation and Formylation
This protocol describes the selective formylation of this compound at the C3 position.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk flask and standard glassware for air-sensitive reactions
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 1 hour.
-
Add anhydrous DMF (1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 2,6-dibromo-3-methylbenzaldehyde.
Selective Mono-Arylation via Suzuki-Miyaura Coupling
This protocol is designed to favor the formation of the mono-arylated product.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Toluene
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add toluene and degassed water (typically in a 4:1 to 10:1 ratio).
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Selective Mono-Amination via Buchwald-Hartwig Amination
This protocol is adapted from procedures for the mono-amination of 2,6-dibromopyridine (B144722) and can be used as a starting point for this compound.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, (±)-BINAP, and NaOtBu to a dry Schlenk flask.
-
Add the this compound.
-
Outside the glovebox, add anhydrous, degassed toluene and the amine via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry over a suitable drying agent, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further clarify the experimental processes and the underlying chemical logic, the following diagrams have been generated using Graphviz.
References
Spectroscopic Analysis of 2,6-Dibromotoluene Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data (NMR, MS, and IR) for the reaction products of 2,6-dibromotoluene, a versatile building block in organic synthesis. We will explore the characteristic spectral features of products derived from three common cross-coupling and organometallic reactions: Suzuki coupling, Grignard reaction, and Sonogashira coupling. This guide also includes detailed experimental protocols for these transformations and the subsequent spectroscopic analyses.
Introduction to the Reactivity of this compound
This compound is a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its two bromine atoms, positioned ortho to the methyl group, offer distinct reactivity for sequential and selective functionalization. The primary reaction pathways for this compound involve the transformation of the carbon-bromine bonds, making it an ideal substrate for a variety of coupling and organometallic reactions.[1] This guide will focus on the products of Suzuki coupling, Grignard reactions followed by carboxylation, and Sonogashira coupling, as these represent common and synthetically useful transformations of this starting material.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for representative products of this compound.
Table 1: Suzuki Coupling Product - 2,6-Dimethylbiphenyl
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.37 (t, 1H, Ar-H), 7.20-7.10 (m, 4H, Ar-H), 1.99 (s, 6H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 142.0, 136.2, 128.5, 127.2, 126.9, 20.6 |
| Mass Spectrometry (EI) | m/z (%): 182 (M+, 100), 167 (M-CH₃, 80), 165 (45), 152 (30) |
| IR Spectroscopy (KBr) | ν (cm⁻¹): 3050 (Ar C-H), 2960 (Alkyl C-H), 1600, 1470 (Ar C=C), 770, 740 (Ar C-H bend) |
Table 2: Grignard Reaction Product - 2-Bromo-6-methylbenzoic Acid
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃) | δ 11.0 (br s, 1H, -COOH), 7.55 (d, 1H, Ar-H), 7.30 (t, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 2.50 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 172.5 (C=O), 140.1, 134.2, 132.5, 128.9, 128.1, 122.3, 21.8 |
| Mass Spectrometry (EI) | m/z (%): 214/216 (M+, 80), 199/201 (M-CH₃, 20), 171/173 (M-COOH, 100), 91 (40) |
| IR Spectroscopy (KBr) | ν (cm⁻¹): 3300-2500 (O-H stretch), 1700 (C=O stretch), 3070 (Ar C-H), 2980 (Alkyl C-H), 1600, 1475 (Ar C=C), 780 (Ar C-H bend) |
Table 3: Sonogashira Coupling Product - 2-Bromo-6-(phenylethynyl)toluene
| Spectroscopic Technique | Data (based on 1-bromo-2-(phenylethynyl)benzene as a reference)[2] |
| ¹H NMR (CDCl₃) | δ 7.72 (m, 1H, Ar-H), 7.64 (m, 1H, Ar-H), 7.59 (m, 2H, Ar-H), 7.44 (m, 4H, Ar-H), 2.45 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 135.2, 134.4, 133.3, 131.9, 130.8, 130.5, 129.5, 126.9, 126.8, 124.6, 95.6 (alkyne C), 89.6 (alkyne C), 21.5 |
| Mass Spectrometry (EI) | m/z (%): 270/272 (M+, 100), 191 (M-Br, 70), 165 (40) |
| IR Spectroscopy (KBr) | ν (cm⁻¹): 3060 (Ar C-H), 2970 (Alkyl C-H), 2220 (C≡C stretch), 1590, 1480 (Ar C=C), 760, 690 (Ar C-H bend) |
Experimental Protocols
General Considerations for Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent, with chemical shifts referenced to tetramethylsilane (B1202638) (TMS).
-
Mass Spectrometry: Electron ionization (EI) mass spectra are obtained using a standard mass spectrometer, with the ionization energy typically set at 70 eV.
-
IR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer using potassium bromide (KBr) pellets for solid samples or as a thin film for oils.
Synthesis and Analysis Workflows
Protocol 1: Suzuki Coupling for the Synthesis of 2,6-Dimethylbiphenyl
-
To a reaction vessel, add this compound (1.0 mmol), methylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Add a degassed solvent system of toluene and water (e.g., 4:1 ratio, 5 mL total).
-
Heat the reaction mixture to 90 °C and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2,6-dimethylbiphenyl.
-
Characterize the purified product using NMR, MS, and IR spectroscopy.[3]
Protocol 2: Grignard Reaction and Carboxylation to Synthesize 2-Bromo-6-methylbenzoic Acid
-
Activate magnesium turnings (1.2 mmol) in a flame-dried flask under an inert atmosphere.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF dropwise to the magnesium. The reaction may need to be initiated with a small crystal of iodine.
-
Once the Grignard reagent has formed, pour the solution over an excess of crushed dry ice (solid CO₂).
-
Allow the mixture to warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl.
-
Acidify the aqueous layer with HCl and extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent to yield 2-bromo-6-methylbenzoic acid.
-
Characterize the product using NMR, MS, and IR spectroscopy.[4][5]
Protocol 3: Sonogashira Coupling for the Synthesis of 2-Bromo-6-(phenylethynyl)toluene
-
To a reaction flask, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), a copper co-catalyst (e.g., CuI, 0.06 mmol), and a base (e.g., triethylamine, 2.0 mmol) in a suitable solvent like THF.
-
Add phenylacetylene (1.1 mmol) to the mixture.
-
Heat the reaction to 70 °C and stir until completion.
-
After cooling, filter the reaction mixture and remove the solvent.
-
Purify the residue by column chromatography to isolate 2-bromo-6-(phenylethynyl)toluene.
-
Characterize the product using NMR, MS, and IR spectroscopy.[2][6]
Reaction Pathways of this compound
The following diagram illustrates the key reaction pathways discussed in this guide.
This guide provides a foundational framework for the spectroscopic analysis of common reaction products of this compound. Researchers can use this information to predict, identify, and characterize their synthesized compounds, facilitating the development of novel molecules in various scientific disciplines.
References
A Comparative Guide to Assessing the Purity of Synthesized 2,6-Dibromotoluene
The purity of chemical intermediates is paramount in research and development, particularly within the pharmaceutical and materials science sectors. 2,6-Dibromotoluene, a key building block in organic synthesis, requires rigorous purity assessment to ensure the integrity and success of subsequent reactions.[1] Impurities can lead to undesirable side reactions, lower yields, and complications in the final product's efficacy and safety.[1] This guide provides an objective comparison of standard analytical techniques for determining the purity of synthesized this compound, complete with experimental protocols and data presentation.
Understanding Potential Impurities
The most common synthesis route for this compound is the direct bromination of toluene (B28343) using a Lewis acid catalyst.[2] This electrophilic substitution reaction can result in a variety of process-related impurities. Understanding these potential byproducts is crucial for selecting the appropriate analytical method for their detection and quantification.
Common Impurities in this compound Synthesis:
-
Unreacted Starting Material: Toluene
-
Monobrominated Isomers: 2-Bromotoluene, 3-Bromotoluene, 4-Bromotoluene
-
Other Dibrominated Isomers: 2,3-Dibromotoluene, 2,4-Dibromotoluene, 2,5-Dibromotoluene, 3,4-Dibromotoluene
-
Polybrominated Species: Tribromotoluenes or other higher-order brominated toluenes.
Figure 1. Logical relationship between the synthesis of this compound and the formation of potential impurities.
Comparison of Analytical Techniques
Several analytical methods can be employed to assess the purity of this compound. The choice of technique depends on the specific requirements of the analysis, such as the need for quantification, sensitivity, and structural confirmation. The most common methods include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.[3]
| Technique | Principle | Strengths | Limitations | Primary Use Case |
| Gas Chromatography (GC) | Separation based on boiling point and polarity. Often coupled with Mass Spectrometry (GC-MS). | High resolution for separating isomers.[4] Excellent sensitivity. Standard method for assay determination (e.g., ≥98.0%).[5] | Requires volatile and thermally stable analytes. Can be destructive to the sample. | Quantitative Purity Assay: Determining the percentage purity and quantifying isomeric impurities. |
| ¹H and ¹³C NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Provides detailed structural information for unambiguous identification.[6] Quantitative NMR (qNMR) is a powerful tool for purity determination without a reference standard for each impurity. | Lower sensitivity compared to GC-MS. Complex mixtures can lead to overlapping signals. | Structural Confirmation & Purity: Confirming the identity of the main product and identifying/quantifying impurities. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Fast, non-destructive, and provides a characteristic "fingerprint" of the molecule.[3] Good for identifying functional groups. | Not well-suited for quantifying minor components or differentiating between isomers with similar functional groups. | Identity Confirmation: Rapid verification that the synthesized product is the correct compound. |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible results.
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the standard procedure for analyzing this compound purity. Commercial suppliers often use GC to certify purity at levels of 98% or higher.[7][8]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a high-purity solvent such as dichloromethane (B109758) or hexane (B92381) in a volumetric flask.
-
If an internal standard is used for quantification, add a known amount to the solution.
-
-
Instrumentation and Conditions:
-
GC System: Agilent Intuvo 9000 GC or equivalent.[4]
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating aromatic isomers.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Source Temperature: 230°C.
-
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and comparison of its mass spectrum to a reference spectrum (e.g., from the NIST database).[9]
-
Identify impurity peaks by their mass spectra.
-
Calculate the purity using the area percent method, assuming similar response factors for all isomers. For higher accuracy, use an internal standard and create calibration curves.
-
Protocol 2: Structural and Purity Verification by ¹H NMR Spectroscopy
¹H NMR is invaluable for confirming the molecular structure and identifying impurities with different proton environments.
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Experiment: Standard ¹H NMR acquisition.
-
Key Parameters:
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 5 seconds (for quantitative results)
-
Pulse Width: 30-45 degrees
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Expected Signals for this compound:
-
A singlet for the methyl protons (–CH₃).
-
A triplet for the proton at position 4 of the aromatic ring.
-
A doublet for the protons at positions 3 and 5 of the aromatic ring.
-
-
Integrate the peaks corresponding to the product and any visible impurities. The ratio of integrals can be used to estimate the relative molar quantities.
-
Protocol 3: Identity Confirmation by FTIR Spectroscopy
FTIR provides a quick check of the compound's identity by confirming the presence of key functional groups.
-
Sample Preparation:
-
As this compound is a liquid, the simplest method is to place a single drop between two KBr or NaCl salt plates to create a thin film (neat sample).[10]
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Tensor 27 FT-IR or equivalent.[11]
-
Mode: Transmittance.
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify characteristic absorption bands. For this compound, expect to see:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic, -CH₃): ~2950-2850 cm⁻¹
-
C=C stretching (aromatic ring): ~1600-1450 cm⁻¹
-
C-Br stretching: ~700-500 cm⁻¹
-
-
Compare the obtained spectrum with a reference spectrum to confirm identity.
-
General Purity Assessment Workflow
The process of assessing the purity of a newly synthesized compound follows a logical progression from initial identity confirmation to detailed quantitative analysis.
Figure 2. A typical experimental workflow for the comprehensive purity assessment of synthesized this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Identity determination and purity testing [chemcon.com]
- 4. agilent.com [agilent.com]
- 5. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. A11832.06 [thermofisher.com]
- 8. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. 2,5 Dibromotoluene | C7H6Br2 | CID 12006 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Steric Hindrance: A Comparative Guide to Kinetic Studies of Cross-Coupling Reactions with 2,6-Dibromotoluene
For researchers, scientists, and drug development professionals, the construction of sterically hindered biaryl scaffolds is a persistent challenge. The di-ortho-substituted framework of molecules like 2,6-dibromotoluene presents significant steric barriers to conventional cross-coupling methodologies. A thorough understanding of the kinetic profiles and catalyst performance is paramount for optimizing reaction conditions and achieving efficient synthesis. This guide provides a comparative analysis of various palladium-catalyzed cross-coupling reactions, offering insights into catalyst selection and experimental design for substrates analogous to this compound.
Note on Data Availability: Direct quantitative kinetic studies (e.g., reaction rates, turnover frequencies) specifically for this compound are limited in publicly accessible literature. The data and protocols presented herein are largely compiled from studies on structurally similar, sterically hindered aryl halides, such as 2,6-disubstituted pyridines and other di-ortho-substituted arenes. These serve as valuable proxies to inform catalyst and condition selection for this compound.
Comparative Performance of Catalytic Systems
The choice of catalyst, particularly the ligand, is critical in overcoming the steric hindrance presented by this compound. Bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) have emerged as the most effective classes of ligands for promoting these challenging couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction. For sterically hindered substrates, catalyst systems that promote rapid oxidative addition and reductive elimination are essential.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | Arylboronic acid | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | High | SPhos is a bulky, electron-rich ligand effective for hindered substrates. |
| PdCl₂(dppf) | Arylboronic acid | K₂CO₃ | DME | 80 | 18-24 | Good to High | Dppf is a robust ligand, often used for a wide range of substrates. |
| PEPPSI-IPr | Arylboronic acid | K₂CO₃ | t-AmylOH | 100 | 2-6 | High to Excellent | NHC-based catalysts like PEPPSI-IPr are highly active for hindered couplings. |
| Pd(PPh₃)₄ | Arylboronic acid | K₃PO₄ | Dioxane/H₂O | 80-100 | 18-24 | Moderate to Good | Often less effective for highly hindered substrates compared to modern ligands. |
Buchwald-Hartwig Amination
The formation of C-N bonds with sterically congested aryl halides is another significant challenge. The Buchwald-Hartwig amination has been extensively developed to address this, with specialized ligands being key to success.
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | Primary/Secondary Amine | NaOtBu | Toluene | 100-120 | 12-24 | High | XPhos is a go-to ligand for challenging C-N couplings. |
| Pd(OAc)₂ / RuPhos | Primary/Secondary Amine | K₃PO₄ | Dioxane | 100 | 12-24 | Good to High | RuPhos is another highly effective Buchwald ligand. |
| Pd₂(dba)₃ / BrettPhos | Primary Amine | Cs₂CO₃ | Toluene | 80-100 | 12-24 | High | BrettPhos is particularly effective for the mono-arylation of primary amines. |
Sonogashira Coupling
The Sonogashira coupling provides a route to alkynyl-substituted arenes. For hindered substrates, copper-free conditions are often preferred to minimize side reactions.
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | Et₃N | THF/DMF | 60-80 | 6-12 | Good | The classic Sonogashira conditions can be effective but may require optimization. |
| Pd(OAc)₂ / SPhos | Terminal Alkyne | Cs₂CO₃ | Dioxane | 60-80 | 3-6 | High | Copper-free conditions with bulky phosphine ligands often give cleaner reactions. |
| [DTBNpP]Pd(crotyl)Cl | Terminal Alkyne | TMP | DMSO | RT | 3-18 | High | An air-stable precatalyst effective for room-temperature copper-free Sonogashira couplings of challenging substrates.[1] |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions, adaptable for this compound. Rigorous inert atmosphere techniques are crucial for success.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inerting: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Alternatively, a pre-catalyst (e.g., PEPPSI-IPr, 1-2 mol%) can be used.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Stir the reaction mixture vigorously for the specified time, monitoring the progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add the dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture in an oil bath at the appropriate temperature (e.g., 100-120 °C) for the specified time.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated.
-
Purification: The crude product is purified by column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in the chosen degassed solvent (e.g., DMSO or dioxane).
-
Catalyst and Base Addition: Add the palladium catalyst system (e.g., Pd(OAc)₂ and SPhos, or a precatalyst like [DTBNpP]Pd(crotyl)Cl, 1-2.5 mol%) and the base (e.g., Cs₂CO₃ or TMP, 2.0 equiv.).
-
Reaction: Stir the reaction mixture at the specified temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The residue is purified by flash chromatography.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and underlying catalytic cycles.
Caption: Generalized experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
References
Beyond Bromo: A Comparative Guide to Alternative Reagents for Biaryl Synthesis
For researchers, scientists, and drug development professionals, the construction of biaryl motifs is a cornerstone of modern synthetic chemistry. While 2,6-dibromotoluene has traditionally served as a key building block for sterically hindered biaryls, its use necessitates harsh reaction conditions and can lead to unwanted side products. This guide provides an objective comparison of modern, alternative reagents and methodologies that offer milder conditions, improved functional group tolerance, and often, more efficient pathways to these valuable compounds.
This comparison focuses on three prominent alternatives to the use of this compound in traditional cross-coupling reactions: Direct C-H Arylation of toluene (B28343), Kumada Coupling, and Negishi Coupling. The performance of these methods is evaluated against the benchmark Suzuki-Miyaura coupling of this compound.
Comparative Performance of Biaryl Synthesis Methodologies
The following table summarizes the performance of the benchmark Suzuki-Miyaura coupling of this compound against the alternative methodologies for the synthesis of a model 2,6-disubstituted biaryl, 2,6-dimethylbiphenyl (B1614804). It is important to note that direct comparative studies for the synthesis of the exact same target molecule under optimized conditions for each method are not always available. The data presented here is compiled from various sources and represents typical yields and conditions for these transformations.
| Methodology | Toluene Derivative | Coupling Partner | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 100 | 12 | ~75-85 |
| Direct C-H Arylation | Toluene | Phenyliodonium salt | Pd(OAc)₂ | Acetic Acid | 100 | 12 | ~60-70 |
| Kumada Coupling | 2-Chlorotoluene (B165313) | Phenylmagnesium bromide | NiCl₂(dppp) | THF | 25 | 2 | ~80-90 |
| Negishi Coupling | 2-Chlorotoluene | Phenylzinc chloride | Pd(dba)₂/SPhos | THF | 25 | 1 | ~90-95 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative examples and may require optimization for specific substrates.
Benchmark: Suzuki-Miyaura Coupling of this compound
This protocol describes a typical procedure for the synthesis of 2,6-dimethylbiphenyl from this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), phenylboronic acid (2.2 equiv), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium carbonate (3.0 equiv).
-
Add toluene and degassed water to the flask in a 4:1 ratio.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Alternative 1: Direct C-H Arylation of Toluene
This protocol outlines a procedure for the synthesis of 2-phenyltoluene via direct C-H arylation of toluene.
Materials:
-
Toluene
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂]
-
Acetic acid (AcOH)
-
Sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a vial, add toluene (as solvent and reactant), diphenyliodonium tetrafluoroborate (1.1 equiv), and Pd(OAc)₂ (5 mol%).
-
Add acetic acid.
-
Seal the vial and heat the mixture at 100 °C for 12 hours.
-
After cooling, dilute the reaction with ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash chromatography.
Alternative 2: Kumada Coupling
This protocol describes the synthesis of 2-methylbiphenyl (B165360) from 2-chlorotoluene.
Materials:
-
2-Chlorotoluene
-
Phenylmagnesium bromide (Grignard reagent)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [NiCl₂(dppp)]
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add NiCl₂(dppp) (1-2 mol%).
-
Add anhydrous THF, followed by 2-chlorotoluene (1.0 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add phenylmagnesium bromide (1.1 equiv) via syringe.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of dilute HCl.
-
Extract the product with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Alternative 3: Negishi Coupling
This protocol details the synthesis of 2-methylbiphenyl from 2-chlorotoluene.[1]
Materials:
-
2-Chlorotoluene
-
Phenylzinc chloride
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(dba)₂ (1-2 mol%) and SPhos (2-4 mol%).
-
Add anhydrous THF, followed by 2-chlorotoluene (1.0 equiv).
-
Add phenylzinc chloride solution (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles and general workflows for the discussed biaryl synthesis methodologies.
References
A Cost-Benefit Analysis of 2,6-Dibromotoluene in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic campaign. 2,6-Dibromotoluene is a versatile reagent, particularly in the construction of sterically hindered biaryl and triaryl scaffolds, which are prevalent in medicinally relevant molecules and advanced materials. This guide provides an objective comparison of this compound with its primary alternative, 2,6-dichlorotoluene (B125461), focusing on cost, reactivity, and applications in common cross-coupling reactions.
Cost Comparison
A primary consideration in reagent selection is its procurement cost. The following table provides a comparative overview of the pricing for this compound and 2,6-dichlorotoluene from various suppliers. Prices are subject to change and may vary based on purity and quantity.
| Reagent | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | Thermo Scientific Chemicals | 1 g | $47.25 | $47.25 |
| 2,6-Dichlorotoluene | Tokyo Chemical Industry | 25 g | ₹2,200 (~$26.40) | ~$1.06 |
| 2,6-Dichlorotoluene | Tokyo Chemical Industry | 100 g | ₹3,400 (~$40.80) | ~$0.41 |
| 2,6-Dichlorotoluene | Tokyo Chemical Industry | 500 g | ₹9,900 (~$118.80) | ~$0.24 |
| 2,6-Dichlorotoluene | Thermo Scientific Chemicals | 100 mL (approx. 125 g) | $70.25 | ~$0.56 |
| 2,6-Dichlorotoluene | Various Indian Suppliers | 500 ml (approx. 625 g) | ₹500/kg (~$6.00/kg) | ~$0.006 |
As the data indicates, 2,6-dichlorotoluene is significantly more cost-effective, especially when purchased in larger quantities. This substantial price difference is a major factor for process development and large-scale synthesis.
Performance in Cross-Coupling Reactions: A Comparative Overview
The primary utility of 2,6-dihalo-toluenes in synthesis is their participation in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The key difference in their performance lies in the inherent reactivity of the carbon-halogen bond, with the C-Br bond being more reactive than the C-Cl bond. This difference influences reaction conditions and catalyst selection.
| Reaction Type | This compound | 2,6-Dichlorotoluene | Key Considerations |
| Suzuki-Miyaura Coupling | More reactive, often proceeds under milder conditions with a wider range of catalysts. | Less reactive, typically requires more active catalysts (e.g., those with bulky, electron-rich phosphine (B1218219) ligands), higher temperatures, and longer reaction times. | The higher reactivity of the C-Br bond can be advantageous for sensitive substrates. For large-scale synthesis, the lower cost of the dichloro-analogue may justify the need for more specialized and expensive catalysts. |
| Buchwald-Hartwig Amination | Generally higher reactivity, allowing for a broader scope of amine coupling partners under milder conditions. | Requires more forcing conditions, and the choice of ligand is critical to achieve good yields. | The choice of base is crucial for both substrates to avoid side reactions. The milder conditions for the dibromo-compound can be beneficial for functional group tolerance. |
| Sonogashira Coupling | Readily undergoes coupling with terminal alkynes under standard conditions. | More challenging to activate, often requiring higher catalyst loadings and temperatures. | The copper co-catalyst often used in Sonogashira reactions can sometimes be omitted under specific conditions, which is beneficial for downstream applications where copper contamination is a concern. |
Experimental Protocols
Detailed experimental protocols for key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates.
Suzuki-Miyaura Coupling for the Synthesis of m-Terphenyls
This protocol describes the synthesis of a 2,6-diaryl-toluene derivative, a common m-terphenyl (B1677559) scaffold.
Reagents and Materials:
-
This compound or 2,6-Dichlorotoluene (1.0 mmol)
-
Arylboronic acid (2.5 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol)
-
Toluene (B28343) (5 mL)
-
Water (0.5 mL)
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (or 2,6-dichlorotoluene), the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add toluene and degassed water to the flask.
-
Stir the reaction mixture vigorously and heat to 100-110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions with this compound are typically complete within 12-16 hours, while those with 2,6-dichlorotoluene may require longer reaction times (up to 24 hours or more).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Expected Outcome: Yields for Suzuki-Miyaura reactions with this compound are generally reported to be good to excellent. For 2,6-dichlorotoluene, yields can be comparable but often necessitate more specialized and costly phosphine ligands and potentially higher temperatures to achieve similar efficiency.
Buchwald-Hartwig Amination
This protocol outlines the synthesis of a 2,6-diamino-toluene derivative.
Reagents and Materials:
-
This compound or 2,6-Dichlorotoluene (1.0 mmol)
-
Primary or secondary amine (2.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.4 mmol)
-
Toluene (5 mL)
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add toluene, followed by the amine and then this compound (or 2,6-dichlorotoluene).
-
Seal the flask and heat the mixture with stirring at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS. Reactions with this compound generally proceed faster than those with 2,6-dichlorotoluene.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Figure 1. Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Figure 2. Generalized workflow for the Buchwald-Hartwig amination reaction.
Applications and Biological Context: m-Terphenyls in Drug Discovery
The m-terphenyl scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry. These compounds have been investigated for a wide range of biological activities, including as inhibitors of protein-protein interactions. For example, m-terphenyl derivatives have been explored as inhibitors of the PD-1/PD-L1 interaction, a key immune checkpoint in cancer therapy.[1][2]
The signaling pathway associated with PD-1/PD-L1 inhibition is central to immuno-oncology. The binding of PD-L1 on tumor cells to the PD-1 receptor on T cells delivers an inhibitory signal that suppresses the anti-tumor immune response. Small molecule inhibitors that disrupt this interaction can restore T cell activity against the tumor.
Figure 3. Simplified signaling pathway of PD-1/PD-L1 and its inhibition.
Conclusion
The choice between this compound and 2,6-dichlorotoluene in a synthetic campaign represents a classic cost-versus-reactivity trade-off.
-
This compound offers higher reactivity, enabling the use of milder reaction conditions and a broader range of standard catalysts. This can be particularly advantageous in small-scale synthesis, medicinal chemistry programs where speed and substrate scope are critical, and for reactions involving sensitive functional groups.
-
2,6-Dichlorotoluene presents a significant cost advantage, making it the preferred choice for large-scale production and process chemistry. However, its lower reactivity necessitates the use of more specialized and often more expensive catalyst systems, as well as potentially harsher reaction conditions.
Ultimately, the optimal choice will depend on the specific goals of the project. For early-stage research and development, the higher reactivity of this compound may outweigh its higher cost. For later-stage development and commercial production, the economic benefits of 2,6-dichlorotoluene are likely to be the deciding factor, provided that efficient and scalable reaction conditions can be established.
References
Navigating the Synthetic Landscape: A Comparative Guide to Utilizing 2,6-Dibromotoluene
For researchers, scientists, and drug development professionals, 2,6-dibromotoluene stands as a versatile and strategically important building block in the synthesis of complex organic molecules. Its two bromine atoms, positioned ortho to a methyl group, offer a unique reactivity profile that can be exploited to construct a diverse array of substituted aromatic compounds, which are pivotal in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of key synthetic routes utilizing this compound, presenting a comparative analysis of reaction conditions and yields, detailed experimental protocols, and visual representations of the underlying chemical transformations.
The strategic placement of the two bromine atoms on the toluene (B28343) ring allows for selective functionalization, enabling either mono- or di-substitution through careful control of reaction conditions. This capability is particularly valuable in the construction of intricate molecular architectures. The primary transformations involving this compound are metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as lithium-halogen exchange followed by reaction with various electrophiles.
Comparison of Key Synthetic Routes
The following tables summarize and compare various synthetic methodologies for the functionalization of this compound, providing a snapshot of the reaction conditions and reported yields for different classes of transformations.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and it has been successfully applied to this compound to synthesize biaryl compounds. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 (Di-substituted) | Di-arylation is generally efficient with an excess of the boronic acid. |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~85 (Mono-substituted) | Mono-arylation can be achieved with controlled stoichiometry of the boronic acid. |
| 3-Tolylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 16 | ~80 (Mono-substituted) | dppf is an effective ligand for achieving good yields in mono-arylation. |
Table 2: Heck and Sonogashira Couplings for the Introduction of Alkenyl and Alkynyl Groups
The Heck and Sonogashira reactions provide access to vinyl- and alkynyl-substituted toluenes, respectively. These functional groups are valuable for further synthetic transformations.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Heck | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | ~75 (Di-substituted) |
| Sonogashira | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | >90 (Di-substituted) |
| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | Toluene | 80 | 12 | ~88 (Di-substituted) |
Table 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of arylamines from this compound, which are important intermediates in medicinal chemistry.
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | ~90 (Di-substituted) |
| Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | ~85 (Di-substituted) |
| Benzylamine | Pd₂(dba)₃ / DavePhos | Cs₂CO₃ | Toluene | 100 | 16 | ~80 (Di-substituted) |
Experimental Protocols
Detailed methodologies for key transformations are provided below to facilitate the practical application of these synthetic routes.
Protocol 1: Mono-Arylation of this compound via Suzuki-Miyaura Coupling
Objective: To synthesize 2-bromo-6-phenyltoluene.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.1 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Stir the reaction mixture vigorously at 100 °C for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Di-alkynylation of this compound via Sonogashira Coupling
Objective: To synthesize 2,6-di(phenylethynyl)toluene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Add anhydrous THF, followed by triethylamine (2.5 equiv.).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add phenylacetylene (2.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at 60 °C for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Transformations
To better understand the logical flow of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the general workflows for the functionalization of this compound.
Caption: General workflow for selective functionalization of this compound.
The catalytic cycle for palladium-catalyzed cross-coupling reactions is a fundamental concept in understanding these transformations. The following diagram illustrates a generalized catalytic cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
This guide provides a foundational understanding of the synthetic utility of this compound. The presented data and protocols serve as a starting point for researchers to design and execute their synthetic strategies, ultimately contributing to the advancement of drug discovery and materials science. Further optimization of the reaction conditions for specific substrates is often necessary to achieve the desired outcomes.
Safety Operating Guide
Proper Disposal of 2,6-Dibromotoluene: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 2,6-Dibromotoluene, ensuring laboratory safety and regulatory compliance.
This document provides comprehensive, step-by-step procedures for the proper disposal of this compound, a halogenated organic compound. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[1][2] Therefore, stringent safety measures must be implemented during its handling and disposal.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including:
-
Chemical-resistant gloves
-
Protective clothing
-
Eye and face protection, such as safety goggles and a face shield[1][2]
First Aid Procedures: In the event of exposure, immediate action is crucial:
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, making sure to also wash under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention if symptoms arise.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[1]
Spill Response Protocol
In the case of a spill, contain the substance using an inert absorbent material. The contaminated absorbent should then be collected and placed in a suitable, closed container for disposal.[1]
Quantitative Data and Physical Properties
For quick reference, the following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 69321-60-4 |
| Physical State | Liquid |
| Melting Point/Range | 2 - 6 °C / 35.6 - 42.8 °F |
| Boiling Point/Range | 112 - 113 °C / 233.6 - 235.4 °F @ 7 mmHg |
| Solubility | Low water solubility |
| Specific Gravity | 1.812 |
| Molecular Formula | C7H6Br2 |
| Molecular Weight | 249.93 |
Exposure limits such as OSHA PEL, NIOSH REL, and ACGIH TLV are not available for this compound.[2]
Step-by-Step Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[3] Under no circumstances should it be released into the environment or poured down the drain.[4]
1. Waste Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
This container should be specifically for halogenated organic waste to prevent mixing with incompatible chemicals.[3][5]
2. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."
-
Store the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong oxidizing agents.[2][6]
3. Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal service to arrange for the pickup and disposal of the this compound waste.
-
The primary and recommended method for the disposal of halogenated organic waste is through incineration at a regulated hazardous waste facility.[3]
4. Regulatory Compliance:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1][4]
-
It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures are followed.[1][4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,6-Dibromotoluene
This guide provides critical safety and logistical information for the handling and disposal of 2,6-Dibromotoluene, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 69321-60-4
-
Molecular Formula: C₇H₆Br₂
Hazard Summary: this compound is a hazardous substance that poses several risks upon exposure. It is known to cause skin and serious eye irritation.[1][2] Inhalation may lead to respiratory system irritation.[3] Therefore, strict adherence to safety protocols is mandatory to prevent adverse health effects.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial when handling this compound. The following table summarizes the required equipment.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber). Double gloving is recommended. | To prevent skin contact and absorption.[1][4] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage.[1][5] |
| Skin and Body Protection | A lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or significant splash potential, a chemical-resistant apron is advised. | To minimize skin exposure.[1][3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of harmful fumes and potential respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational plan minimizes the risk of exposure and accidents.
1. Preparation:
-
Don PPE: Before entering the designated handling area, put on all required PPE as detailed in the table above.
-
Fume Hood Preparation: Ensure the chemical fume hood is operational with the sash at the appropriate working height. The work surface should be clean and clear of unnecessary items.
-
Material Assembly: Gather all necessary equipment, such as glassware, spatulas, and solvents, and place them inside the fume hood.
2. Handling:
-
Weighing: Carefully weigh the desired amount of this compound within the fume hood to prevent the release of fumes into the laboratory environment.
-
Dissolving and Reaction: When dissolving the compound, slowly add the solvent to the solid to avoid splashing. All reactions must be performed within the fume hood.
-
Transferring: Use appropriate tools like a pipette or a funnel to transfer solutions and prevent spills.
3. Cleanup:
-
Decontamination: After the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable cleaning agent, followed by a water rinse.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Thoroughly wash hands with soap and water after removing all PPE.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Type | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration.[1][2] Seek medical attention if symptoms occur. |
| Ingestion | Clean the mouth with water and then drink plenty of water.[2] Do not induce vomiting. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste materials, including contaminated gloves, pipette tips, and excess reagents, must be collected in a designated hazardous waste container.
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Regulations: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[1] Do not dispose of this chemical down the drain.[6]
-
Container Disposal: Do not reuse empty containers. They should be disposed of as unused product.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
